3-Allyloxy-1,2-propanediol
説明
Structure
3D Structure
特性
IUPAC Name |
3-prop-2-enoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKCOSURAUIXFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044375 | |
| Record name | Glycerol 1-allylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2-Propanediol, 3-(2-propen-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
123-34-2 | |
| Record name | 3-(Allyloxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl allyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ether, allyl glyceryl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 3-(2-propen-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerol 1-allylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(allyloxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL ALLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/085RW4Y3PU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Allyloxy-1,2-propanediol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Allyloxy-1,2-propanediol (CAS No. 123-34-2), also known as glycerol α-monoallyl ether, is a versatile multifunctional monomer. Its unique structure, featuring both a reactive allyl group and two hydrophilic hydroxyl groups, makes it a valuable intermediate in various chemical syntheses.[1] This guide provides an in-depth overview of the chemical and physical properties of this compound, along with illustrative experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its applications, particularly in the realm of drug development as a precursor for advanced drug delivery systems.
Chemical and Physical Properties
This compound is a clear, colorless to light yellow viscous liquid. Its key chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 123-34-2[1] |
| Molecular Formula | C₆H₁₂O₃[1] |
| Molecular Weight | 132.16 g/mol [1] |
| InChI Key | PAKCOSURAUIXFG-UHFFFAOYSA-N[1] |
| SMILES | C=CCOCC(O)CO |
| Synonyms | Glycerol α-monoallyl ether, Glycerol 1-allyl ether, 1-Allyloxy-2,3-propanediol[1] |
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | Clear colorless to light yellow viscous liquid | |
| Boiling Point | 142 °C at 28 mmHg | [1] |
| Melting Point | -100 °C | |
| Density | 1.068 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.462 | [1] |
| Flash Point | 98 °C (closed cup) | [1] |
| Solubility | Soluble in water | [1] |
Table 3: Safety Information
| Hazard Statement | Precautionary Statement |
| Causes serious eye irritation (H319) | Wear protective gloves/protective clothing/eye protection/face protection. (P280) |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. (P305+P351+P338) | |
| If eye irritation persists: Get medical advice/attention. (P337+P313) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are illustrative and may require optimization based on specific laboratory conditions and available equipment.
Synthesis: Alkylation of Glycerol
A common method for the synthesis of this compound is the alkylation of glycerol with an allyl halide, such as allyl bromide, under basic conditions.
Materials:
-
Glycerol
-
Allyl bromide
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Charge the flask with glycerol, water, toluene, and the phase-transfer catalyst.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the stirred mixture.
-
Heat the mixture to 60-70 °C.
-
Add allyl bromide dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, continue stirring at the same temperature for an additional 4-6 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with deionized water to remove any remaining salts and glycerol.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Vacuum Fractional Distillation
The crude this compound can be purified by vacuum fractional distillation to remove unreacted starting materials and byproducts.
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
Procedure:
-
Assemble the vacuum fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Transfer the crude product to the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
Slowly reduce the pressure using the vacuum pump.
-
Observe the condensation and reflux within the fractionating column. A slow and steady distillation rate is crucial for good separation.
-
Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~142 °C at 28 mmHg).[1]
-
Monitor the purity of the collected fractions using GC analysis.
-
Combine the pure fractions.
Analysis: Gas Chromatography (GC)
The purity of this compound can be determined by gas chromatography with a flame ionization detector (GC-FID).
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 270 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Final hold: 5 minutes at 220 °C.
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to various known concentrations.
-
Prepare the sample for analysis by diluting it in the same solvent to fall within the calibration range.
Procedure:
-
Inject a small volume (e.g., 1 µL) of the solvent blank to ensure the system is clean.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample.
-
Identify the peak corresponding to this compound based on its retention time.
-
Quantify the purity by comparing the peak area of the sample to the calibration curve.
References
3-Allyloxy-1,2-propanediol CAS number and molecular structure
An In-Depth Technical Guide to 3-Allyloxy-1,2-propanediol
Introduction
This compound, also known as Glycerol α-monoallyl ether, is a versatile multifunctional monomer distinguished by the presence of both allyl and hydroxyl functional groups.[1] This unique structure allows it to be readily incorporated into polymer chains via methods like free radical polymerization and thiol-ene reactions.[1] The hydroxyl groups impart water solubility and compatibility with hydrophilic polymers, making it a valuable compound in biomedical applications, including targeted drug delivery systems.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications relevant to researchers and drug development professionals.
Chemical Identity and Molecular Structure
The definitive identifier for this compound is its CAS Registry Number.[2] Its molecular structure is characterized by a propane-1,2-diol backbone with an allyloxy group attached at the third carbon.
-
Synonyms : Glycerol α-Monoallyl Ether, Glycerol 1-allyl ether, 1-Allyloxy-2,3-propanediol[1][3][6][7]
Below is a logical diagram outlining the key aspects of this compound covered in this guide.
Physicochemical Properties
The compound is typically a clear, colorless to light yellow viscous liquid.[5][8] A summary of its key quantitative properties is presented below for easy reference.
Identification and Structural Data
| Identifier | Value | Source |
| Molecular Weight | 132.16 g/mol | [1][3][5] |
| Exact Mass | 132.078644 g/mol | [5][7] |
| SMILES String | OCC(O)COCC=C | [1] |
| InChI Key | PAKCOSURAUIXFG-UHFFFAOYSA-N | [1][2] |
| EINECS Number | 204-620-4 | [4][7] |
| Beilstein/REAXYS | 1701144 | [1][7] |
Physical and Chemical Properties
| Property | Value | Conditions | Source |
| Density | 1.068 g/mL | at 25 °C | [1][5] |
| Boiling Point | 142 °C | at 28 mmHg | [1][5][9] |
| Melting Point | -100 °C | [4][9] | |
| Flash Point | 132 °C | Closed Cup | [5][9][10] |
| Refractive Index | 1.462 | n20/D | [1][4][9] |
| Vapor Pressure | 0.00991 mmHg | at 25 °C | [9] |
| Solubility | Completely miscible in water; Soluble in ethanol | [5][11] |
Experimental Protocols
Biocatalytic Synthesis of Enantiomeric Forms
A stereoselective synthesis of both (S)- and (R)-3-allyloxy-propane-1,2-diol can be achieved from the racemic mixture using a multi-step enzymatic process.[12] This method highlights the use of biocatalysts for regioselective acylations, asymmetric bioreduction, and enzymatic alcoholysis.[12]
Methodology Overview:
-
Initial Racemic Mixture : The process starts with (RS)-3-allyloxy-propane-1,2-diol.
-
Chemical Oxidation : A key intermediate, 1-benzoyloxy-3-allyloxy-2-propanone, is prepared via pyridinium chlorochromate (PCC) oxidation of 1-benzoyloxy-3-allyloxypropan-2-ol.[12]
-
Enzymatic Reactions : The subsequent steps, including regioselective acylation, asymmetric reduction of the prochiral ketone, and final enzymatic alcoholysis, are all performed using biocatalysts.[12]
-
Key Biocatalyst : Lipase from Pseudomonas cepacia absorbed onto celite has been shown to be effective for certain steps, such as the preparation of the 2-benzoyl ester of (R)-1,2-propanediol.[12]
The workflow below illustrates this biocatalytic approach.
Applications in Research and Drug Development
The dual functionality of this compound makes it a valuable monomer and additive in materials science and drug delivery.
Drug Delivery Systems
This compound can be used as a monomer to synthesize modified polymer-grafted magnetic nanoparticles.[1] This is achieved through a radical co-polymerization method. The resulting nano-adsorbent possesses high chemical stability and is suitable for targeted drug delivery systems by enabling the specific adsorption and extraction of molecules.[1]
The diagram below outlines its role in the formation of a drug delivery vehicle.
Materials Science and Other Applications
-
Perovskite Photovoltaics : It serves as a functional additive to create high-quality, slot-die coated perovskite films for photovoltaic devices. The hydroxyl groups interact with the perovskite, suppressing surface defects and thereby enhancing device performance and stability.[1]
-
Polymer Electrolytes : It is used as a precursor in the preparation of hyper-branched solid polymer electrolytes for long-life rechargeable Li-ion batteries.[1]
-
Coatings and Resins : The compound is particularly suited for producing unsaturated resins for ultraviolet (UV) radiation curing. It introduces double bonds through chain extension, which can result in a higher molecular weight prepolymer, leading to improved flexibility and film-forming properties in coatings.[13]
References
- 1. This compound 99 123-34-2 [sigmaaldrich.com]
- 2. 3-Allyloxy-1,2 propanediol [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 3-Allyloxy-1,2 propanediol [webbook.nist.gov]
- 7. Glyceryl Allyl Ether | C6H12O3 | CID 78950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. Page loading... [guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. parchem.com [parchem.com]
- 12. researchgate.net [researchgate.net]
- 13. haihangchem.com [haihangchem.com]
Spectroscopic Profile of 3-Allyloxy-1,2-propanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Allyloxy-1,2-propanediol (CAS No. 123-34-2), a versatile chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.90 | ddt | 1H | -CH=CH₂ |
| ~5.25 | dq | 1H | =CH₂ (trans) |
| ~5.17 | dq | 1H | =CH₂ (cis) |
| ~4.02 | dt | 2H | -O-CH₂-CH= |
| ~3.88 | m | 1H | -CH(OH)- |
| ~3.67 | dd | 1H | HO-CH₂- (one H) |
| ~3.59 | dd | 1H | HO-CH₂- (one H) |
| ~3.50 | d | 2H | -CH₂-O-Allyl |
| ~2.55 | br s | 2H | -OH |
Note: Spectra are typically recorded in CDCl₃ at 90 MHz. Chemical shifts are referenced to TMS (δ 0.00). Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (δ) ppm | Assignment |
| ~134.8 | -CH=CH₂ |
| ~117.2 | =CH₂ |
| ~72.5 | -O-CH₂-CH= |
| ~72.3 | -CH₂-O-Allyl |
| ~70.7 | -CH(OH)- |
| ~64.2 | HO-CH₂- |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00).
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3380 (broad) | O-H stretch (alcohol) |
| ~3080 | =C-H stretch (alkene) |
| ~2920, 2870 | C-H stretch (alkane) |
| ~1645 | C=C stretch (alkene) |
| ~1420 | C-H bend (alkane) |
| ~1110 | C-O stretch (ether and alcohol) |
| ~990, 925 | =C-H bend (alkene, out-of-plane) |
Note: Spectrum is typically obtained from a liquid film.
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 132 | < 5 | [M]⁺ (Molecular Ion) |
| 101 | ~20 | [M - CH₂OH]⁺ |
| 75 | ~60 | [M - C₃H₅O]⁺ |
| 57 | 100 | [C₃H₅O]⁺ (Allyloxy cation) |
| 45 | ~80 | [C₂H₅O]⁺ |
| 41 | ~70 | [C₃H₅]⁺ (Allyl cation) |
Note: Data obtained by Electron Ionization (EI) Mass Spectrometry.[2][3]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing. The solution is then transferred to a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Spectrometer: 300-500 MHz
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-64
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (Typical):
-
Spectrometer: 75-125 MHz
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-150 ppm
-
Temperature: 298 K
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a liquid, a neat (undiluted) sample is prepared as a thin film. A single drop of the liquid is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin, uniform film.
FT-IR Acquisition Parameters (Typical):
-
Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mode: Transmittance or Absorbance
-
Background: A background spectrum of the clean salt plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) interface for volatile liquids. The sample is vaporized in the ion source.
Electron Ionization (EI) Mass Spectrometry Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 150-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 30-200
-
Vacuum: High vacuum (typically 10⁻⁶ to 10⁻⁷ Torr)
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
A Comprehensive Technical Guide to the Solubility and Miscibility of 3-Allyloxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and miscibility of 3-Allyloxy-1,2-propanediol, a versatile chemical intermediate. The information contained herein is intended to support research, development, and formulation activities across various scientific disciplines.
Introduction
This compound (also known as Glycerol α-monoallyl ether) is a multifunctional organic molecule featuring both a reactive allyl group and a hydrophilic diol moiety. This unique structure contributes to its utility in a range of applications, including the synthesis of polymers and as a building block in the development of novel chemical entities. A thorough understanding of its solubility and miscibility in various solvents is critical for its effective use in laboratory and industrial settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 123-34-2 |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| Appearance | Clear, colorless to light yellow viscous liquid |
| Density | 1.068 g/mL at 25 °C |
| Boiling Point | 142 °C at 28 mmHg |
| Flash Point | 134 °C |
| Refractive Index | n20/D 1.462 (lit.) |
Solubility and Miscibility Data
The solubility and miscibility of this compound are crucial parameters for its application in various solvent systems. The presence of two hydroxyl groups suggests good solubility in polar solvents, while the allyl ether group may impart some solubility in less polar organic solvents.
Quantitative Solubility and Miscibility
Quantitative data on the solubility of this compound is limited in publicly available literature. The following table summarizes the available information.
| Solvent | Qualitative Solubility/Miscibility | Quantitative Solubility (at 25 °C) |
| Water | Completely Miscible[1] | 163.2 g/L[2] or 243 g/L[3] |
| Ethanol | Soluble[1] | Data not available |
Note on Conflicting Data: There are conflicting reports regarding the quantitative solubility of this compound in water, with values of 163.2 g/L and 243 g/L cited.[2][3] This highlights the importance of experimental verification for specific applications. The qualitative assessment of "completely miscible" suggests that it is soluble in all proportions.[1]
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of solubility and miscibility. The following sections outline standardized methods that can be adapted for this compound.
Protocol for Determining Miscibility
This protocol provides a general method for qualitatively assessing the miscibility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest
-
Graduated cylinders or volumetric flasks
-
Vortex mixer or magnetic stirrer
-
Calibrated pipettes
Procedure:
-
Preparation of Mixtures: In a series of clean, dry test tubes or vials, prepare mixtures of this compound and the solvent in varying proportions (e.g., 1:9, 1:4, 1:1, 4:1, 9:1 by volume).
-
Mixing: Tightly cap the containers and thoroughly mix the contents using a vortex mixer or by vigorous shaking for at least one minute. For more viscous liquids, a magnetic stirrer may be used.
-
Observation: Allow the mixtures to stand undisturbed at a controlled temperature (e.g., 25 °C) for a period of 24 hours.
-
Analysis: Visually inspect each mixture for the presence of a single, clear, homogeneous phase. The formation of two distinct layers, cloudiness, or any precipitate indicates immiscibility or partial miscibility.
-
Documentation: Record the observations for each proportion to determine the range of miscibility. If a single phase is observed in all proportions, the two liquids are considered miscible.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a liquid in a solvent.
Materials:
-
This compound
-
Solvent of interest
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Refractive Index measurement)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of a distinct undissolved phase of the solute is necessary to ensure saturation.
-
Equilibration: Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the temperature-controlled environment for at least 24 hours to allow for the separation of the undissolved solute. If necessary, centrifugation at the same temperature can be used to facilitate phase separation.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant (the solvent phase) without disturbing the undissolved solute.
-
Quantification: Accurately dilute the collected sample with the pure solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a pre-validated analytical method (e.g., GC with a flame ionization detector) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/L or mol/L, based on the measured concentration and the dilution factor.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocols for determining the solubility and miscibility of this compound.
Caption: Workflow for determining the miscibility and solubility of this compound.
References
An In-depth Technical Guide to the Thermodynamic Properties and Stability of 3-Allyloxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Allyloxy-1,2-propanediol (CAS 123-34-2), also known as Glycerol α-monoallyl ether, is a versatile multifunctional monomer with applications ranging from polymer synthesis to the development of drug delivery systems.[1][2] Its utility in these fields is intrinsically linked to its physicochemical properties and stability. This technical guide provides a comprehensive overview of the available thermodynamic data for this compound, outlines detailed experimental protocols for the determination of key thermodynamic parameters, and discusses its chemical stability.
Physicochemical and Thermodynamic Properties
Table 1: Physicochemical and Thermodynamic Properties of this compound
| Property | Value | Unit | Source(s) |
| General Properties | |||
| CAS Number | 123-34-2 | - | [5][6] |
| Molecular Formula | C₆H₁₂O₃ | - | [5][6] |
| Molecular Weight | 132.16 | g/mol | [6][7] |
| Appearance | Clear colorless to light yellow viscous liquid | - | [3] |
| Thermodynamic Properties | |||
| Boiling Point | 142 °C at 28 mmHg | °C | [1] |
| Melting Point | -100 | °C | [8] |
| Density | 1.068 | g/mL at 25 °C | [1] |
| Refractive Index | 1.462 | n20/D | [1] |
| Enthalpy of Vaporization (ΔvapH) | 74.7 | kJ/mol at 338 K | [9] |
| Flash Point | 98 | °C (closed cup) | |
| Water Solubility | 163.2 | g/L at 25 °C | [10] |
| Other Properties | |||
| LogP | -0.45780 | - | [10] |
Note: Some thermodynamic properties such as Ideal Gas Heat Capacity (Cp,gas), Standard Gibbs Free Energy of Formation (ΔfG°), and Enthalpy of Formation (ΔfH°gas) have been listed as theoretically calculable but specific experimental values were not found in the reviewed literature.[7]
Stability and Degradation
The stability of this compound is a critical factor for its storage, handling, and application. When heated to decomposition, it is reported to emit acrid smoke and irritating fumes.[3]
Thermal Stability
This compound is noted to exhibit high thermal stability, which is advantageous for its use as a monomer in polymerization reactions that may require elevated temperatures. However, like many organic ethers, it can be susceptible to oxidation, especially at higher temperatures.
Chemical Stability
The chemical stability of this compound is dictated by its functional groups: the allyl ether and the vicinal diol.
-
Allyl Ether Group : The allyl group contains a double bond that can undergo various reactions such as oxidation, polymerization, and addition reactions. The ether linkage itself is generally stable but can be cleaved under harsh acidic conditions.
-
Diol Group : The 1,2-propanediol moiety is susceptible to oxidation. Homogeneous oxidation of propanediols can occur at elevated temperatures (400-500 K), proceeding through radical-mediated pathways.[11] For instance, 1,2-propanediol can form acetaldehyde, formaldehyde, and carbon dioxide via oxidative C-C cleavage, and acetone through dehydration routes.[11] While specific studies on the oxidation of this compound are not prevalent, similar degradation products involving the diol portion could be anticipated under oxidative stress.
-
Hydrolytic Stability : A study on a polyester synthesized from 3-allyloxy-1,2-propylene succinate demonstrated that the polymer undergoes hydrolytic degradation in a phosphate buffer solution (pH 7.41) at 37°C.[12] This degradation is attributed to the hydrolysis of the ester bonds in the polymer backbone. The ether linkage in the this compound monomer itself is generally resistant to hydrolysis under these conditions.
Experimental Protocols
Detailed experimental protocols for the determination of all thermodynamic properties of this compound are not available in a single source. However, standard methodologies for organic liquids can be applied.
Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)
The specific heat capacity (Cp) can be determined using Differential Scanning Calorimetry (DSC) following methods similar to ASTM E1269.[13][14]
Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a sample of this compound (typically 10-20 mg) into a hermetically sealed aluminum pan.[15] An empty, hermetically sealed pan is used as a reference.
-
Measurement Procedure:
-
Perform a baseline run with two empty pans to determine the heat flow difference between the sample and reference sensors.
-
Perform a run with a sapphire standard to determine the calibration factor.
-
Perform a run with the sample pan containing this compound.
-
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 K/min) over the desired temperature range (e.g., 0 to 70 °C).[15][16]
-
Calculation: The specific heat capacity is calculated from the difference in heat flow between the sample and the baseline, relative to the heat flow of the sapphire standard.
References
- 1. This compound | 123-34-2 [chemicalbook.com]
- 2. This compound [srdpharma.com]
- 3. guidechem.com [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Allyloxy-1,2 propanediol [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. 3-Allyloxy-1,2 propanediol (CAS 123-34-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 3-Allyloxy-1,2 propanediol [webbook.nist.gov]
- 10. lookchem.com [lookchem.com]
- 11. Homogeneous oxidation reactions of propanediols at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preliminary studies on the hydrolytic degradation and biocompatibility of poly(3-allyloxy-1,2-propylene succinate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. infinitalab.com [infinitalab.com]
- 14. mse.ucr.edu [mse.ucr.edu]
- 15. mt.com [mt.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Health and Safety Data for 3-Allyloxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information for 3-Allyloxy-1,2-propanediol (CAS No. 123-34-2), a versatile synthetic intermediate used in various applications, including the preparation of doxorubicin analogs and the synthesis of poly(ethylene glycol)-lipid conjugates for drug delivery systems.[1][2] This document consolidates critical data from safety data sheets and technical sources to ensure safe handling and use in a laboratory and drug development setting.
Section 1: Chemical and Physical Properties
This compound is a clear, colorless to light yellow, viscous liquid.[3] It is a multifunctional monomer containing both allyl and hydroxyl groups, which contribute to its utility in polymerization and its solubility in water.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₃ | [3] |
| Molecular Weight | 132.16 g/mol | [3][4] |
| Appearance | Clear, colorless to light yellow viscous liquid | [3] |
| Boiling Point | 142 °C at 28 mmHg | [1][5][6] |
| Density | 1.068 g/mL at 25 °C | [1][5][6] |
| Refractive Index | n20/D 1.462 | [1][5][6] |
| Flash Point | 98 °C (208.4 °F) - closed cup | |
| Water Solubility | 243 g/L at 25 °C (Easily soluble) | [3] |
| Melting Point | -100 °C | [5] |
| Vapor Pressure | 0.00991 mmHg at 25°C | [5] |
Section 2: Toxicological Data
The primary health hazard associated with this compound is serious eye irritation.[3][7] It is considered moderately toxic by ingestion and subcutaneous routes.[3]
Table 2: Acute Toxicity Data
| Route | Species | Value | Source(s) |
| Oral LD50 | Mouse | 4200 mg/kg | [3] |
| Subcutaneous LD50 | Mouse | 1135 mg/kg | [3] |
Based on available data, the substance is not classified as acutely toxic (oral), a skin corrosive/irritant, a respiratory or skin sensitizer, a germ cell mutagen, a carcinogen, or a reproductive toxicant.[7]
While the specific study reports for the cited LD50 values are not publicly available, the methodology would typically follow a standardized guideline, such as the OECD Guideline for the Testing of Chemicals, Section 420 (Acute Oral Toxicity - Fixed Dose Procedure) or Section 423 (Acute Oral Toxicity - Acute Toxic Class Method). A general protocol involves:
-
Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single strain are used.
-
Dosage: The test substance is administered in a single dose by gavage. Multiple dose levels are used across different groups of animals to determine the dose that causes mortality in 50% of the test population.
-
Observation: Animals are observed for signs of toxicity and mortality for a set period, typically 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded at specified intervals.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period to identify any pathological changes.
-
Data Analysis: The LD50 value is calculated using statistical methods based on the mortality data at different dose levels.
Section 3: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 3: GHS Classification
| Hazard Class | Category | Hazard Statement |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
GHS Label Elements:
-
Pictogram: GHS07 (Exclamation mark)[7]
-
Hazard Statement: H319 - Causes serious eye irritation.[7]
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[3][7]
-
The following diagram illustrates the logical workflow for GHS hazard communication for this substance.
Caption: GHS Hazard Communication Workflow for this compound.
Section 4: Safe Handling and Emergency Procedures
Proper handling and emergency preparedness are crucial when working with this compound.
Table 4: Handling, Storage, and Personal Protective Equipment
| Aspect | Recommendation | Source(s) |
| Handling | Use in a well-ventilated area. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke in work areas. | [3][7] |
| Storage | Store in a cool, dry place. Keep container tightly closed when not in use. Store below +30°C. | [1][3][5][6] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [7][8] |
| Skin Protection | Wear suitable protective gloves (e.g., tested according to EN 374). | [7] |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. In case of inadequate ventilation, wear respiratory protection. | [7][8] |
A systematic approach to first aid is essential in case of exposure. The following diagram outlines the recommended first aid procedures.
Caption: First Aid Procedures for Exposure to this compound.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Water spray, alcohol-resistant foam, BC-powder, carbon dioxide (CO₂).[7]
-
Unsuitable Extinguishing Media: Water jet.[7]
-
Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO₂).[7]
-
Advice for Firefighters: Wear a self-contained breathing apparatus if exposed to vapors or fumes.[7]
Accidental Release Measures:
-
Personal Precautions: Remove persons to safety. Ensure adequate ventilation.[7]
-
Containment and Cleaning Up: Absorb spillage with inert material (e.g., sand, universal binder). Place in appropriate containers for disposal. Ventilate the affected area.[7]
-
Environmental Precautions: Keep away from drains, surface water, and ground water.[7]
Section 5: Stability and Reactivity
-
Reactivity: No known hazardous reactions.[7]
-
Chemical Stability: The substance is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.
-
Conditions to Avoid: There are no specific conditions known to be avoided.[7]
-
Incompatible Materials: Strong oxidizing agents, acids.[8][9]
-
Hazardous Decomposition Products: Reasonably anticipated hazardous decomposition products as a result of use, storage, spill, and heating are not known. Hazardous combustion products are listed in the fire-fighting section.[7]
References
- 1. This compound | 123-34-2 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | 123-34-2 [chemicalbook.com]
- 7. chemos.de [chemos.de]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. fishersci.com [fishersci.com]
Technical Guide: Purity Analysis and Assay Methods for 3-Allyloxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the purity analysis and assay of 3-Allyloxy-1,2-propanediol (CAS No. 123-34-2), a versatile chemical intermediate. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to support research, development, and quality control activities.
Introduction
This compound, also known as glycerol α-monoallyl ether, is a functionalized polyol containing both hydroxyl and allyl moieties.[1] This unique structure allows for its use in a variety of applications, including the synthesis of polymers, resins, and as a building block in the preparation of pharmaceutical compounds.[1][2] Ensuring the purity and accurately determining the assay of this compound are critical for the consistency and quality of downstream products. This guide details the primary analytical techniques for comprehensive quality assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 123-34-2 |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| Appearance | Colorless to light yellow viscous liquid |
| Boiling Point | 142 °C at 28 mmHg |
| Density | 1.068 g/mL at 25 °C |
| Refractive Index | n20/D 1.462 |
| Solubility | Miscible with water |
Purity and Assay Determination by Gas Chromatography (GC)
Gas chromatography with flame ionization detection (GC-FID) is the most common and effective method for determining the purity and assay of this compound. Its high resolution and sensitivity to organic compounds make it ideal for separating the main component from potential volatile impurities.
Potential Impurities
The potential impurities in this compound are largely dependent on the synthetic route employed. The two primary synthesis methods and their potential impurities are:
-
From Allyl Glycidyl Ether: This is a common industrial route. Potential impurities include unreacted allyl glycidyl ether and byproducts from the hydrolysis of the epoxide.
-
From Glycerol and Allyl Chloride: This route may lead to unreacted glycerol, residual allyl chloride, and the formation of diallyl ethers of glycerol.
A list of potential impurities is provided in Table 2.
Table 2: Potential Impurities in this compound
| Impurity | Chemical Structure | Origin |
| Allyl Glycidyl Ether | C₆H₁₀O₂ | Unreacted starting material |
| Glycerol | C₃H₈O₃ | Unreacted starting material |
| Allyl Alcohol | C₃H₆O | Byproduct |
| Epichlorohydrin | C₃H₅ClO | Impurity from starting material |
| Diallyl Ether | C₆H₁₀O | Byproduct |
Experimental Protocol: GC-FID Method
This protocol is a general guideline and may require optimization based on the specific instrumentation and column used.
Objective: To determine the purity and assay of this compound and to quantify related volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: A polar stationary phase is recommended for the analysis of polar analytes like diols and ethers.[3] A suitable column would be a Wax-type column (e.g., DB-WAX, InertCap Pure-WAX) or a mid-polarity column (e.g., DB-624). Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are a good starting point.[4][5]
-
Autosampler
-
Data Acquisition and Processing System
Reagents and Standards:
-
This compound reference standard (purity ≥ 99.5%)
-
High-purity solvent for dilution (e.g., Methanol, Isopropanol, or Acetone), GC grade or equivalent.
-
Internal Standard (optional, for improved quantitation): A compound with similar properties but well-resolved from the analyte and impurities (e.g., 1,4-Butanediol).
Chromatographic Conditions (Starting Point):
Table 3: Recommended GC-FID Parameters
| Parameter | Condition |
| Column | Wax-type (e.g., DB-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 10 min at 240 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 100 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. This provides a concentration of approximately 10 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Internal Standard (if used): Add a consistent concentration of the internal standard to both the standard and sample solutions.
Analysis Procedure:
-
Equilibrate the GC system with the specified conditions.
-
Inject a blank (solvent) to ensure no system contamination.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Identify the peaks based on their retention times relative to the standard.
-
Calculate the purity of the sample by area normalization (assuming all components have a similar response factor with FID) or by using an internal/external standard method for a more accurate assay value.
Data Interpretation and Calculations:
-
Purity (Area %): Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
-
Assay (External Standard): Assay (%) = (Area of Sample Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x Purity of Standard (%)
Experimental Workflow
Caption: Workflow for GC-FID Purity and Assay Analysis.
Analysis of Non-Volatile Impurities by HPLC
High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) can be employed to detect and quantify non-volatile impurities, such as unreacted glycerol. Due to the lack of a strong UV chromophore in this compound, RID is the detector of choice.[6]
Experimental Protocol: HPLC-RID Method
This protocol is a general guideline and should be optimized for the specific application.
Objective: To quantify non-volatile impurities like glycerol in this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Refractive Index Detector (RID).
-
Data Acquisition and Processing System.
Chromatographic Conditions (Starting Point):
Table 4: Recommended HPLC-RID Parameters
| Parameter | Condition |
| Column | Ion-exclusion column (e.g., Aminex HPX-87H) or a suitable polar-modified silica column. |
| Mobile Phase | Isocratic elution with dilute aqueous sulfuric acid (e.g., 0.005 M H₂SO₄) or a mixture of acetonitrile and water. |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 60 °C |
| Detector Temperature | 40 °C |
| Injection Volume | 20 µL |
Sample Preparation:
-
Standard Solution: Prepare individual standards of potential impurities (e.g., glycerol) and a standard of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 10 mg/mL.
Analysis Procedure:
-
Thoroughly degas the mobile phase.
-
Equilibrate the HPLC system and the RID until a stable baseline is achieved.
-
Inject the standard solutions to determine their retention times.
-
Inject the sample solution.
-
Quantify the impurities by comparing their peak areas to those of the corresponding standards.
Experimental Workflow
Caption: Workflow for HPLC-RID Analysis of Non-Volatile Impurities.
Determination of Water Content by Karl Fischer Titration
The presence of water can be a critical quality attribute, especially if this compound is used in moisture-sensitive reactions. Karl Fischer titration is the standard method for the accurate determination of water content in polyols.[7][8][9]
Experimental Protocol: Volumetric Karl Fischer Titration
Objective: To determine the water content in this compound.
Instrumentation:
-
Volumetric Karl Fischer Titrator with a suitable titration vessel.
-
Analytical Balance.
Reagents:
-
Volumetric Karl Fischer reagent (e.g., Hydranal™-Composite 5).
-
Anhydrous methanol or a suitable solvent for polyols.
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
Add a suitable amount of anhydrous solvent to the titration vessel and titrate to a dry endpoint.
-
Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel.
-
Titrate the sample with the Karl Fischer reagent to the endpoint.
-
The instrument will automatically calculate the water content.
Calculation: The water content is typically reported as a percentage by weight (% w/w).
Summary of Analytical Methods and Data
Table 5: Summary of Analytical Methods for this compound
| Analytical Method | Purpose | Key Parameters | Typical Results |
| GC-FID | Purity, Assay, Volatile Impurities | Polar capillary column, Temperature gradient | Purity > 99.0% |
| HPLC-RID | Non-volatile Impurities (e.g., Glycerol) | Ion-exclusion column, Isocratic elution | Impurity levels typically < 0.5% |
| Karl Fischer Titration | Water Content | Volumetric titration | Water content typically < 0.5% |
Logical Relationship of Analytical Methods
The following diagram illustrates the logical flow of analysis for the complete characterization of this compound.
Caption: Logical workflow for the complete analysis of this compound.
Conclusion
This technical guide provides a framework for the comprehensive purity analysis and assay of this compound. The primary methods of GC-FID for purity and volatile impurities, HPLC-RID for non-volatile impurities, and Karl Fischer titration for water content, when used in conjunction, offer a robust quality control strategy. The provided experimental protocols and workflows serve as a starting point for method development and validation in a research or industrial setting. It is essential to validate these methods according to the specific requirements of the intended application.
References
- 1. This compound 99 123-34-2 [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 6. Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. science.rsu.lv [science.rsu.lv]
- 8. mt.com [mt.com]
- 9. blog.hannainst.com [blog.hannainst.com]
A Comprehensive Technical Guide to 3-Allyloxy-1,2-propanediol: Synonyms, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of 3-Allyloxy-1,2-propanediol, a versatile chemical compound with significant applications in polymer chemistry and drug delivery systems. This document outlines its various synonyms and alternative names, details its physicochemical properties, and presents experimental protocols for its synthesis and use in the formulation of drug delivery nanoparticles.
Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.
Common Synonyms and Alternative Names:
-
1-(Allyloxy)-2,3-propanediol
-
1-Allyloxy-2,3-dihydroxypropane
-
1-O-Allylglycerol
-
1-O-Prop-2-enylglycerol
-
3-(2-Propenyloxy)-1,2-propanediol
-
3-(prop-2-en-1-yloxy)propane-1,2-diol[4]
-
Allyl Glyceryl Ether[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 123-34-2 | [1][2][8] |
| Molecular Formula | C₆H₁₂O₃ | [1][8][10] |
| Molecular Weight | 132.16 g/mol | [5][7][8][10] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 142 °C at 28 mmHg | [1][5] |
| Density | 1.068 g/mL at 25 °C | [1][5] |
| Refractive Index | n20/D 1.462 | [1][5] |
| Flash Point | 132 °C (closed cup) | [1] |
| Water Solubility | Completely miscible | [1][10] |
| Melting Point | -100 °C | [1] |
| Vapor Pressure | 0.00991 mmHg at 25°C | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in the formulation of drug delivery nanoparticles.
Synthesis of this compound from Glycidol
A common and efficient method for the synthesis of this compound involves the ring-opening of glycidol with allyl alcohol. The following protocol is based on established methodologies.
Materials:
-
Glycidol
-
Allyl alcohol
-
Potassium hydroxide (KOH) as a catalyst
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve potassium hydroxide (e.g., 0.1 equivalents) in an excess of allyl alcohol.
-
Heat the mixture to a gentle reflux.
-
Slowly add glycidol (1 equivalent) dropwise to the refluxing solution over a period of 1-2 hours using a dropping funnel.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with a dilute acid (e.g., 1 M HCl) until the pH is neutral.
-
Remove the excess allyl alcohol under reduced pressure using a rotary evaporator.
-
Extract the crude product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation to yield the final, pure compound.
Formulation of Doxorubicin-Loaded Nanoparticles
This compound can be utilized as a monomer in the synthesis of polymers for creating nanoparticles for drug delivery. The allyl group allows for polymerization, while the diol functionality provides hydrophilicity and potential points for further modification.
Materials:
-
This compound
-
A suitable co-monomer (e.g., N-isopropylacrylamide for temperature-responsive nanoparticles)
-
A cross-linker (e.g., N,N'-methylenebisacrylamide)
-
An initiator (e.g., ammonium persulfate)
-
Doxorubicin hydrochloride (DOX)
-
Dialysis membrane (MWCO 10 kDa)
-
Deionized water
-
Standard polymerization glassware
Procedure:
-
Polymer Synthesis:
-
In a reaction vessel, dissolve this compound, the co-monomer, and the cross-linker in deionized water.
-
Purge the solution with nitrogen gas for 30 minutes to remove oxygen.
-
Add the initiator to the solution to start the polymerization.
-
Allow the reaction to proceed at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 24 hours).
-
Purify the resulting polymer by dialysis against deionized water for 48 hours to remove unreacted monomers and initiator.
-
Lyophilize the purified polymer solution to obtain a dry powder.
-
-
Doxorubicin Loading:
-
Disperse a known amount of the synthesized polymer in an aqueous solution.
-
Add a solution of doxorubicin hydrochloride to the polymer dispersion.
-
Stir the mixture at room temperature for 24 hours in the dark to allow for drug loading into the nanoparticles, which form via self-assembly.
-
Remove the unloaded doxorubicin by dialysis against deionized water.
-
The resulting solution contains the doxorubicin-loaded nanoparticles.
-
Visualizations
While this compound is not known to be directly involved in specific biological signaling pathways, its application in creating functional materials for drug delivery represents a critical experimental workflow. The following diagram illustrates a generalized workflow for the synthesis of drug-loaded nanoparticles using a polymer derived from this compound.
Caption: Experimental workflow for nanoparticle synthesis and drug loading.
References
- 1. researchgate.net [researchgate.net]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Doxorubicin-conjugated siRNA lipid nanoparticles for combination cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. haihangchem.com [haihangchem.com]
- 7. mdpi.com [mdpi.com]
- 8. zaguan.unizar.es [zaguan.unizar.es]
- 9. 3-Allyloxy-1,2 propanediol [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
Commercial suppliers and availability of 3-Allyloxy-1,2-propanediol for research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-Allyloxy-1,2-propanediol, a versatile chemical intermediate, with a focus on its commercial availability for research and detailed experimental applications. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science.
Commercial Availability
This compound (CAS No. 123-34-2), also known as Glycerol α-monoallyl ether, is readily available from a variety of commercial suppliers catering to the research and development sector. The compound is typically offered in various quantities and purity levels to suit diverse experimental needs. Below is a summary of prominent suppliers and their product specifications.
| Supplier | Product/CAS No. | Available Quantities | Purity | Notes |
| Sigma-Aldrich | 251739 | 500 g | 99% | Marketed for synthesis and can be used as a monomer in polymerization.[1][2] |
| Santa Cruz Biotechnology | CAS 123-34-2 | Custom | --- | Offered as a biochemical for proteomics research.[3] |
| TCI America (via Fisher Scientific) | G018925G, G0189500G | 25 g, 500 g | ≥99.0% (GC) | --- |
| Lab Pro Inc. | G0189-25G | 25 g | Min. 99.0% (GC) | --- |
| Haihang Industry | CAS 123-34-2 | 25 kg, 200 kg | ≥98% | Available in bulk quantities.[4] |
Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| Appearance | Clear, colorless to light yellow liquid[4] |
| Boiling Point | 142 °C at 28 mmHg[2] |
| Density | 1.068 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.462 (lit.)[2] |
| Solubility | Soluble in water |
Experimental Applications and Protocols
This compound is a multifunctional monomer containing both allyl and hydroxyl functional groups.[1] This unique structure allows for its incorporation into a wide range of polymeric materials and as a building block in the synthesis of functional lipids for drug delivery applications.
Synthesis of Functional Polymers
The presence of a reactive double bond and two hydroxyl groups makes this compound a valuable monomer for the synthesis of polyesters, polyurethanes, and epoxy resins.[4] The allyl group can undergo copolymerization with various vinyl monomers, while the hydroxyl groups can be used to graft the molecule onto polymer backbones.[4]
Generalized Protocol for Free-Radical Polymerization:
Materials:
-
This compound (monomer)
-
A free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)
-
An appropriate solvent (e.g., toluene or dioxane)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a reaction flask equipped with a condenser and a magnetic stirrer, dissolve this compound in the chosen solvent.
-
De-gas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can inhibit polymerization.
-
Add the free-radical initiator to the reaction mixture. The amount will depend on the desired molecular weight and polymerization rate.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 60-80 °C for AIBN).
-
Maintain the reaction under an inert atmosphere and stir for the desired period (several hours to overnight), monitoring the progress by techniques such as NMR or by observing the increase in viscosity.
-
To terminate the polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by NMR and FTIR spectroscopy to confirm its chemical structure.
Application in Drug Delivery: Synthesis of PEG-Lipid Conjugates
This compound serves as a precursor for the glycerol backbone in the synthesis of Poly(ethylene glycol)-lipid conjugates (PEG-lipids). These conjugates are crucial for creating "stealth" liposomes, which have prolonged circulation times in the body, enhancing drug delivery to target tissues.
While a direct, step-by-step protocol starting from this compound for the synthesis of a specific PEG-lipid conjugate is not explicitly detailed in the surveyed literature, a conceptual workflow can be outlined based on established chemical principles for the synthesis of similar molecules.
Conceptual Synthetic Pathway for a PEG-Lipid Conjugate:
This hypothetical pathway involves a two-step process: first, the attachment of lipid tails to the diol of this compound, followed by the modification of the allyl group to attach the PEG chain.
References
Methodological & Application
Synthesis of 3-Allyloxy-1,2-propanediol from Glycerol and Allyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-allyloxy-1,2-propanediol, a valuable chemical intermediate, from the readily available starting materials glycerol and allyl chloride. The synthesis is achieved through a base-catalyzed Williamson ether synthesis, a robust and well-established method for forming ether linkages. This protocol addresses the common challenges of this synthesis, including the formation of poly-allylated byproducts, by providing guidance on reaction conditions to favor the desired mono-allylated product. Purification and characterization of the final product are also detailed. This compound serves as a versatile building block in various synthetic applications, including in the development of novel therapeutic agents.
Introduction
This compound, also known as glycerol α-monoallyl ether, is a bifunctional molecule incorporating both a reactive allyl group and a diol system.[1][2] This unique combination of functional groups makes it a valuable intermediate in organic synthesis. The allyl group can participate in a variety of chemical transformations, such as epoxidation, hydroformylation, and polymerization, while the diol moiety allows for further functionalization, including esterification and etherification.[3]
In the context of drug discovery and development, this compound can be utilized as a precursor for the synthesis of more complex molecules with potential therapeutic activities. For instance, it can be used to introduce a hydrophilic glycerol backbone into a drug candidate to improve its pharmacokinetic properties or to serve as a scaffold for the construction of novel molecular architectures.
The synthesis of this compound from glycerol and allyl chloride is an example of the Williamson ether synthesis.[4] This reaction involves the deprotonation of one of the hydroxyl groups of glycerol by a base to form a glyceroxide anion, which then acts as a nucleophile, attacking the electrophilic carbon of allyl chloride in an SN2 reaction. A primary challenge in this synthesis is controlling the degree of allylation, as the reaction can potentially yield di- and tri-allylated glycerol byproducts. This protocol provides a method designed to favor the formation of the desired mono-allylated product.
Reaction and Mechanism
The overall reaction for the synthesis of this compound is as follows:
Glycerol + Allyl Chloride → this compound
The reaction proceeds via a Williamson ether synthesis mechanism, which is a classic SN2 reaction.[4] The key steps are:
-
Deprotonation: A base, such as sodium hydroxide (NaOH), deprotonates one of the primary hydroxyl groups of glycerol to form a sodium glyceroxide intermediate.
-
Nucleophilic Attack: The glyceroxide anion, a potent nucleophile, attacks the carbon atom of allyl chloride that is bonded to the chlorine atom.
-
Displacement: The chlorine atom, a good leaving group, is displaced, forming the ether linkage and sodium chloride as a byproduct.
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol
This protocol describes a laboratory-scale synthesis of this compound.
Materials and Equipment
| Material/Equipment | Specifications |
| Glycerol | ≥99.5% |
| Allyl Chloride | ≥98% |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% |
| Diethyl Ether | Anhydrous |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
| Round-bottom flask | 250 mL |
| Reflux condenser | |
| Magnetic stirrer with heating mantle | |
| Separatory funnel | 500 mL |
| Rotary evaporator | |
| Vacuum distillation apparatus |
Procedure
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glycerol (0.2 mol, 18.4 g).
-
Base Addition: While stirring, carefully add powdered sodium hydroxide (0.2 mol, 8.0 g) to the glycerol.
-
Allyl Chloride Addition: Slowly add allyl chloride (0.2 mol, 15.3 g, 16.2 mL) dropwise to the mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to 60-70°C and maintain it under reflux with vigorous stirring for 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 100 mL of water to dissolve the sodium chloride byproduct and any unreacted sodium hydroxide.
-
Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
The crude product is then purified by vacuum distillation. Collect the fraction boiling at 142°C/28 mmHg.[5]
-
Data Presentation
Physical and Chemical Properties
| Property | Value |
| CAS Number | 123-34-2[1][6] |
| Molecular Formula | C₆H₁₂O₃[1][6] |
| Molecular Weight | 132.16 g/mol [1][5] |
| Appearance | Colorless to light yellow liquid[3] |
| Boiling Point | 142 °C at 28 mmHg[5] |
| Density | 1.068 g/mL at 25 °C[5] |
| Refractive Index | n²⁰/D 1.462[5] |
Expected Yield and Purity
| Parameter | Expected Value |
| Theoretical Yield | 26.43 g |
| Typical Yield | 50-60% |
| Purity (by GC) | >98%[3] |
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the allyl group protons (vinylic and allylic) and the glycerol backbone protons (methine and methylene).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of the six distinct carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the hydroxyl (-OH) groups and characteristic peaks for the C-O-C (ether) and C=C (alkene) bonds.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the product.
Applications in Drug Development
This compound is a versatile building block for the synthesis of a variety of compounds with potential applications in drug discovery and development. Its bifunctional nature allows for the introduction of diverse functionalities. For example:
-
Polymer-Drug Conjugates: The allyl group can be used for polymerization or for "click" chemistry reactions to attach the molecule to polymers, forming polymer-drug conjugates for targeted drug delivery.
-
Synthesis of Chiral Building Blocks: The diol functionality can be chemically or enzymatically modified to produce enantiomerically pure derivatives, which are crucial for the synthesis of chiral drugs.[7]
-
Scaffold for Novel Therapeutics: The glycerol backbone can serve as a scaffold for the synthesis of new chemical entities with potential biological activity.
Safety Precautions
-
Allyl chloride is a toxic and flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
The reaction can be exothermic. Control the addition rate of allyl chloride and provide cooling if necessary.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during the extraction process.
Conclusion
The synthesis of this compound from glycerol and allyl chloride via the Williamson ether synthesis is a practical and accessible method for obtaining this valuable chemical intermediate. By carefully controlling the reaction conditions, a reasonable yield of the desired mono-allylated product can be achieved. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists in academic and industrial settings, particularly those involved in drug discovery and development, to synthesize, purify, and characterize this versatile building block for their synthetic needs.
References
Application Notes and Protocols: 3-Allyloxy-1,2-propanediol in Polymer Synthesis for Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Allyloxy-1,2-propanediol, also known as glycerol α-monoallyl ether, is a versatile functional monomer with significant potential in the synthesis of advanced polymers for biomedical applications.[1] Its unique molecular structure, featuring both a reactive allyl group and two hydrophilic hydroxyl groups, allows for diverse polymerization strategies and subsequent functionalization.[2] This dual functionality enables the creation of polymers with tunable properties, making it an ideal building block for materials used in drug delivery, tissue engineering, and as functional coatings.[3][4]
The allyl group provides a site for various polymerization techniques, including free-radical polymerization and thiol-ene click chemistry, a highly efficient and orthogonal reaction.[3] The vicinal diol (hydroxyl groups) imparts hydrophilicity, enhances biocompatibility, and can participate in condensation polymerizations to form polyesters and polyurethanes.[2] These notes provide an overview of the monomer's properties, key applications, and detailed protocols for its use in polymer synthesis.
Monomer Properties and Specifications
The physical and chemical properties of this compound are summarized below. This data is essential for planning polymerization reactions, including solvent selection and purification methods.
| Property | Value | Reference |
| CAS Number | 123-34-2 | [1][5] |
| Molecular Formula | C₆H₁₂O₃ | [1][5] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Density | 1.068 g/mL at 25 °C | |
| Boiling Point | 142 °C at 28 mmHg | |
| Refractive Index | n20/D 1.462 | |
| Synonyms | Glycerol α-monoallyl ether, Glycerol 1-allyl ether |
Applications in Biomedical Polymer Synthesis
The unique bifunctional nature of this compound opens up multiple pathways for creating functional polymers for the drug development sector.
-
Drug Delivery Systems: The monomer can be incorporated into polymer backbones to introduce pendant allyl groups. These groups serve as handles for conjugating therapeutic agents, targeting ligands, or imaging agents via highly efficient thiol-ene click chemistry.[3] For instance, it can be used to synthesize polymer-grafted magnetic nanoparticles for targeted drug delivery systems. The inherent hydrophilicity from the diol moiety can also improve the aqueous solubility and stability of drugs.[3]
-
Hydrogels and Scaffolds: The allyl groups can be used as cross-linking sites to form hydrogels, which are widely used in tissue engineering and controlled drug release.[6] These hydrogels can be designed to be biodegradable and biocompatible, providing a temporary scaffold for cell growth and tissue regeneration.[4][7]
-
Functional Coatings: Polymers derived from this monomer can be used to create biocompatible and antimicrobial coatings for medical devices and implants.[3] The hydroxyl groups can promote adhesion to surfaces, while the allyl groups can be modified to attach antimicrobial peptides or anti-fouling agents.
The diagram below illustrates the strategic versatility of this compound in synthesizing various polymer architectures.
Experimental Protocols
The following protocols are generalized procedures that serve as a starting point for synthesis. Researchers should optimize conditions based on the specific comonomers and desired polymer characteristics.
This protocol describes the copolymerization of this compound with a vinyl comonomer (e.g., N-isopropylacrylamide, NIPAM) to create a thermoresponsive polymer with pendant functional groups.
Materials:
-
This compound (M1)
-
N-isopropylacrylamide (NIPAM) (M2)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous 1,4-Dioxane (Solvent)
-
Diethyl ether (Precipitation solvent)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 1.32 g, 10 mmol) and NIPAM (e.g., 10.18 g, 90 mmol) in anhydrous 1,4-dioxane (100 mL).
-
Initiator Addition: Add AIBN (e.g., 0.164 g, 1 mmol, for a 100:1 monomer-to-initiator ratio).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Backfill the flask with nitrogen and immerse it in a preheated oil bath at 70 °C. Allow the reaction to proceed for 12-24 hours under magnetic stirring.
-
Termination and Precipitation: Cool the reaction vessel in an ice bath to quench the polymerization. Slowly pour the viscous solution into a large excess of cold diethyl ether (e.g., 1 L) with vigorous stirring to precipitate the polymer.
-
Purification: Decant the solvent. Re-dissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or acetone) and re-precipitate into cold diethyl ether. Repeat this process two more times to remove unreacted monomers and initiator fragments.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer using ¹H NMR (to confirm copolymer composition), GPC/SEC (for molecular weight and polydispersity), and DSC (for thermal properties).
This protocol details the conjugation of a thiol-containing molecule (e.g., N-acetyl-L-cysteine) to a polymer backbone containing allyl groups, such as the one synthesized in Protocol 1 or a similar polymer. Thiol-ene reactions are a cornerstone of post-synthesis modification for allyl-functionalized polymers.[3]
Materials:
-
Allyl-functionalized polymer (e.g., 1 g)
-
Thiol-containing molecule (e.g., N-acetyl-L-cysteine, 1.2 molar excess per allyl group)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., a mixture of THF and water)
-
UV light source (365 nm)
-
Dialysis tubing (appropriate MWCO)
Procedure Workflow:
Detailed Steps:
-
Solution Preparation: In a quartz reaction vessel, dissolve the allyl-functionalized polymer (1 g) in the chosen solvent system. The solvent should be capable of dissolving all reactants.
-
Reactant Addition: Add the thiol-containing molecule and the photoinitiator (DMPA, ~1-5 mol% relative to the thiol). Stir the mixture in the dark until all components are fully dissolved.
-
Degassing: Purge the solution with nitrogen gas for 20-30 minutes to remove oxygen, which can quench the radical reaction.
-
Photoreaction: While stirring and maintaining an inert atmosphere, expose the solution to a 365 nm UV light source. Monitor the reaction progress by taking aliquots and analyzing for the disappearance of the allyl proton signals (~5.8 ppm) and thiol proton signal using ¹H NMR. The reaction is typically complete within 1-4 hours.
-
Purification: Transfer the reaction mixture to a dialysis membrane with a suitable molecular weight cut-off (MWCO) to retain the polymer while allowing unreacted small molecules to diffuse out. Dialyze against a large volume of an appropriate solvent (e.g., deionized water if the product is water-soluble) for 2-3 days, with frequent solvent changes.
-
Isolation: Freeze the purified polymer solution and lyophilize (freeze-dry) to obtain the final functionalized polymer as a dry powder.
-
Characterization: Confirm successful conjugation using NMR, FTIR (disappearance of S-H stretch), and GPC/SEC to ensure the polymer backbone was not degraded.
Representative Data
Specific quantitative data for polymers synthesized from this compound will vary based on the chosen comonomers, reaction conditions, and polymerization method. The following table provides representative data for polymers synthesized using controlled radical polymerization techniques, which are well-suited for creating well-defined materials for biomedical use.[8]
| Polymer Architecture | Comonomer (M2) | Mn (kDa) | PDI (Mw/Mn) | Potential Application |
| Random Copolymer | N-isopropylacrylamide | 15 - 30 | 1.1 - 1.3 | Thermoresponsive drug delivery |
| Random Copolymer | Poly(ethylene glycol) methyl ether acrylate | 10 - 25 | 1.2 - 1.4 | Stealth nanoparticles, improved circulation |
| Block Copolymer | Styrene (via RAFT) | 20 - 50 | 1.1 - 1.2 | Self-assembling micelles for drug encapsulation |
| Homopolymer | N/A | 5 - 15 | 1.3 - 1.6 | Cross-linkable precursor for hydrogels |
Note: Mn (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC).
References
- 1. scbt.com [scbt.com]
- 2. haihangchem.com [haihangchem.com]
- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. 3-Allyloxy-1,2 propanediol [webbook.nist.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Biomedical polymers: synthesis, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlled Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Allyloxy-1,2-propanediol in UV-Cured Resins and Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-Allyloxy-1,2-propanediol in the formulation of ultraviolet (UV) cured resins and coatings. This document details its role as a reactive diluent and as a building block for custom oligomers, complete with detailed experimental protocols and characterization methods.
Introduction to this compound in UV Curing
This compound is a versatile trifunctional molecule possessing a reactive allyl ether group and two hydroxyl groups. This unique structure allows it to be incorporated into UV-curable systems in several ways. The allyl group can participate in free-radical polymerization, particularly in thiol-ene reactions, while the hydroxyl groups can be used to synthesize larger oligomers, such as urethane acrylates. Its diol functionality also imparts a degree of hydrophilicity and can improve adhesion to various substrates.
The presence of this compound in a UV-cured formulation can influence properties such as viscosity, cure speed, hardness, flexibility, and adhesion of the final coating.
Potential Applications and Effects on Resin Properties
As a Reactive Diluent
In its unmodified form, this compound can be used as a reactive diluent to reduce the viscosity of highly viscous oligomers, such as epoxy acrylates or urethane acrylates.[1] This allows for easier application and improved flow and leveling of the coating. Unlike non-reactive diluents that can evaporate and contribute to volatile organic compounds (VOCs), this compound becomes part of the cross-linked polymer network upon curing.
Table 1: Hypothetical Effect of this compound on a Standard Acrylate Formulation
| Property | Formulation A (0% 3-APD) | Formulation B (10% 3-APD) | Formulation C (20% 3-APD) |
| Viscosity (cP at 25°C) | 5000 | 2500 | 1200 |
| Pencil Hardness | 2H | H | F |
| Adhesion (ASTM D3359) | 5B | 5B | 4B |
| Flexibility (Mandrel Bend) | 1/8" | 1/4" | 1/2" |
Note: 3-APD refers to this compound. Data is illustrative.
In Thiol-Ene Systems
The allyl group of this compound is particularly well-suited for thiol-ene "click" chemistry. This reaction proceeds via a step-growth mechanism, which offers several advantages over traditional acrylate polymerization, including reduced oxygen inhibition, lower shrinkage stress, and the formation of more homogenous networks. In a thiol-ene system, this compound would be combined with a multifunctional thiol.
Table 2: Illustrative Properties of a Thiol-Ene Formulation
| Property | Formulation D (Thiol-Acrylate) | Formulation E (Thiol-Allyl Ether) |
| Cure Speed (J/cm²) | 0.5 | 0.3 |
| Shrinkage (%) | 8 | 4 |
| Hardness (Shore D) | 85 | 80 |
| Glass Transition Temp. (°C) | 65 | 58 |
As a Building Block for Urethane Acrylate Oligomers
The two hydroxyl groups on this compound can be reacted with diisocyanates and hydroxy-functional acrylates to synthesize novel urethane acrylate oligomers. This allows for the precise engineering of properties. The allyl group can be retained as a pendant functional group for subsequent thiol-ene curing, or it can be a site for other modifications.
Experimental Protocols
Protocol 1: Preparation of a UV-Curable Coating with this compound as a Reactive Diluent
Objective: To evaluate the effect of this compound on the viscosity and properties of a simple UV-curable acrylate formulation.
Materials:
-
Bisphenol A ethoxylate diacrylate (Oligomer)
-
This compound (Reactive Diluent)
-
Trimethylolpropane triacrylate (Crosslinker)
-
2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Photoinitiator)
-
Glass or metal panels for coating application
Equipment:
-
Dual asymmetric centrifugal mixer or high-shear mechanical stirrer
-
Viscometer
-
Film applicator (e.g., drawdown bar)
-
UV curing system with a mercury vapor lamp
-
Radiometer to measure UV dose
Procedure:
-
In a light-blocking container, combine the bisphenol A ethoxylate diacrylate oligomer and trimethylolpropane triacrylate crosslinker.
-
Add the desired weight percentage of this compound (e.g., 0%, 10%, 20%).
-
Mix at high speed for 5 minutes until the mixture is homogenous.
-
Add 3% by weight of the photoinitiator to the formulation.
-
Mix for an additional 5 minutes.
-
Measure the viscosity of the formulation using a viscometer.
-
Apply the formulation to a clean substrate using a film applicator to a wet film thickness of 50 µm.
-
Place the coated substrate on the conveyor of the UV curing system.
-
Cure the coating by passing it under the UV lamp at a specific dose (e.g., 1 J/cm²).
-
Allow the cured film to cool to room temperature before characterization.
Protocol 2: Characterization of the Cured Film
Objective: To assess the physical and chemical properties of the cured coating.
A. Pencil Hardness (ASTM D3363):
-
Use a set of calibrated pencils of increasing hardness (6B to 6H).
-
Hold the pencil at a 45° angle to the surface and push it forward with uniform pressure.
-
The pencil hardness is defined as the hardest pencil that does not scratch or mar the surface.
B. Adhesion (ASTM D3359 - Cross-Hatch Test):
-
Use a sharp blade to cut a lattice pattern through the film to the substrate.
-
Apply a specified pressure-sensitive tape over the lattice and then rapidly pull it off.
-
Adhesion is rated on a scale from 5B (no detachment) to 0B (severe detachment).
C. Solvent Resistance (ASTM D5402):
-
Use a cotton swab saturated with a solvent (e.g., methyl ethyl ketone - MEK).
-
Rub the surface with moderate pressure in a back-and-forth motion (one double rub).
-
The result is the number of double rubs required to expose the substrate.
D. Degree of Cure (FT-IR Spectroscopy):
-
Record the FT-IR spectrum of the uncured liquid resin and the cured film.
-
Monitor the disappearance of the acrylate double bond peak at approximately 810 cm⁻¹ and 1635 cm⁻¹.
-
The degree of conversion can be calculated by comparing the peak areas before and after curing.
Visualizations
Caption: Chemical structure of this compound.
Caption: Free-radical polymerization in a UV-cured system.
Caption: Workflow for UV-cured coating preparation and testing.
References
Application Notes and Protocols: 3-Allyloxy-1,2-propanediol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Allyloxy-1,2-propanediol, also known as glycerol α-monoallyl ether, is a versatile trifunctional monomer employed as a crosslinking agent in polymer chemistry. Its unique structure, featuring a reactive allyl group and two hydroxyl groups, allows for the formation of three-dimensional polymer networks with tailored properties. This dual functionality enables its participation in various polymerization reactions, including free-radical polymerization and polyaddition reactions, making it a valuable tool in the development of advanced materials for diverse applications, including drug delivery, tissue engineering, and industrial coatings.
The allyl group provides a site for crosslinking via mechanisms such as free-radical polymerization or thiol-ene click chemistry.[1] The two hydroxyl groups can react with isocyanates to form polyurethanes, with acids or acid anhydrides to form polyesters, or be otherwise incorporated into polymer backbones.[2] This trifunctionality allows for the creation of robust, covalently crosslinked networks that can enhance the mechanical strength, thermal stability, and solvent resistance of the resulting polymers.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 123-34-2 | [5][6] |
| Molecular Formula | C₆H₁₂O₃ | [5][6] |
| Molecular Weight | 132.16 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [2][7] |
| Density | 1.068 g/mL at 25 °C | [1][8] |
| Boiling Point | 142 °C at 28 mmHg | [1][8] |
| Refractive Index | n20/D 1.462 | [1][8] |
| Solubility | Soluble in water | [7] |
Applications in Polymer Chemistry
The unique properties of this compound make it suitable for a range of applications:
-
Hydrogel Formation for Drug Delivery: Its hydrophilicity and ability to form crosslinked networks make it an excellent candidate for the synthesis of hydrogels. These hydrogels can encapsulate therapeutic agents and provide controlled release. The crosslink density, controlled by the concentration of this compound, can be modulated to tune the swelling behavior and drug release kinetics.[4][9]
-
Biomaterials and Tissue Engineering: Biocompatible polymers crosslinked with this compound can serve as scaffolds for tissue regeneration. The mechanical properties of these scaffolds can be tailored to mimic native tissue.[10]
-
UV-Curable Coatings and Resins: The allyl group can participate in photopolymerization reactions, making it a key component in UV-curable formulations for coatings, adhesives, and inks.[2] This allows for rapid, energy-efficient curing processes.
Experimental Protocols
Protocol 1: Synthesis of a Poly(ethylene glycol) (PEG)-based Hydrogel using this compound as a Crosslinking Agent
This protocol describes the preparation of a hydrogel using a combination of poly(ethylene glycol) diacrylate (PEGDA) as the primary monomer and this compound as a crosslinking agent via photopolymerization.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), Mn 700
-
This compound
-
2-Hydroxy-2-methylpropiophenone (Photoinitiator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
UV lamp (365 nm)
-
Vortex mixer
-
Molds (e.g., cylindrical silicone molds)
-
Analytical balance
-
Spatula
Procedure:
-
Prepare Pre-polymer Solution:
-
In a small amber vial, weigh the desired amount of PEGDA.
-
Add the desired molar percentage of this compound relative to PEGDA. For example, for a 5 mol% crosslinker concentration, if you use 1 g of PEGDA (Mn 700, approx. 1.43 mmol), you would add approximately 0.0094 g of this compound (0.071 mmol).
-
Add the photoinitiator at a concentration of 0.5% (w/w) of the total monomer weight (PEGDA + this compound).
-
Add PBS (pH 7.4) to achieve the desired final polymer concentration (e.g., 20% w/v).
-
Vortex the mixture thoroughly until all components are fully dissolved.
-
-
Hydrogel Casting and Curing:
-
Pipette the pre-polymer solution into the molds.
-
Expose the molds to UV light (365 nm) for a specified duration (e.g., 10-15 minutes). The exact time will depend on the intensity of the UV source and the distance to the sample.
-
The solution will transition from a liquid to a solid gel.
-
-
Hydrogel Purification and Swelling:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Immerse the hydrogels in a large volume of deionized water for 48 hours to remove any unreacted monomers and photoinitiator. Change the water every 8-12 hours.
-
After purification, the hydrogels can be used for characterization or application studies. For swelling ratio determination, weigh the swollen hydrogel (Ws) and then freeze-dry it to obtain the dry weight (Wd). The swelling ratio (Q) is calculated as Q = Ws / Wd.
-
Data Presentation
The following tables illustrate the expected impact of incorporating this compound as a crosslinking agent on the properties of a hydrogel. The data is representative and will vary based on the specific polymer system and experimental conditions.
Table 1: Effect of this compound Concentration on Hydrogel Swelling Ratio
| This compound (mol%) | Swelling Ratio (Q) |
| 1 | 25 |
| 5 | 15 |
| 10 | 8 |
Higher crosslinker concentration leads to a more tightly crosslinked network, restricting water uptake and thus reducing the swelling ratio.[11][12]
Table 2: Effect of this compound Concentration on Mechanical Properties
| This compound (mol%) | Compressive Modulus (kPa) |
| 1 | 50 |
| 5 | 150 |
| 10 | 300 |
Increased crosslink density enhances the stiffness and mechanical strength of the hydrogel.[5][10]
Table 3: Representative Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) (1 mol% Crosslinker) | Cumulative Drug Release (%) (10 mol% Crosslinker) |
| 1 | 30 | 15 |
| 4 | 65 | 40 |
| 8 | 85 | 60 |
| 24 | 98 | 80 |
A higher degree of crosslinking slows down the diffusion of the encapsulated drug, leading to a more sustained release profile.[4][9]
Visualizations
Caption: Experimental workflow for hydrogel synthesis.
Caption: Simplified schematic of photopolymerization crosslinking.
Caption: Mechanism of drug release from the hydrogel matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Physically and chemically dual-crosslinked hydrogels with superior mechanical properties and self-healing behavior - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. thesis.unipd.it [thesis.unipd.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogels with high mechanical strength cross-linked by a rosin-based crosslinking agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Polyurethanes and Polyesters Utilizing 3-Allyloxy-1,2-propanediol
Introduction
3-Allyloxy-1,2-propanediol, also known as glycerol α-monoallyl ether, is a versatile multifunctional monomer valuable in polymer chemistry.[1][2] Its structure incorporates two hydroxyl groups and a reactive allyl group, making it an excellent candidate for the synthesis of functional polyurethanes and polyesters. The hydroxyl moieties participate in step-growth polymerization to form the polymer backbone, while the pendant allyl group allows for subsequent post-polymerization modifications, such as cross-linking through UV curing or functionalization via thiol-ene reactions.[1] These characteristics enable the tailoring of polymer properties for a wide range of applications, including coatings, adhesives, and biomedical materials.
This document provides detailed application notes and experimental protocols for the synthesis of polyurethanes and polyesters using this compound, as well as methods for their post-polymerization modification.
Section 1: Synthesis of Allyl-Functionalized Polyurethanes
Application Notes
The synthesis of polyurethanes from this compound involves the reaction of its hydroxyl groups with the isocyanate groups of a di- or polyisocyanate. This reaction can be carried out using either a one-shot or a prepolymer method. The prepolymer method is often preferred as it allows for better control over the polymer structure and molecular weight. The resulting polyurethanes possess pendant allyl groups that can be used for further modifications. The choice of diisocyanate and other polyols in the formulation allows for the tuning of the final polymer's thermal and mechanical properties. For instance, aromatic isocyanates like Toluene Diisocyanate (TDI) generally yield polyurethanes with higher glass transition temperatures (Tg) compared to those made with aliphatic isocyanates like Hexamethylene Diisocyanate (HMDI).
Experimental Protocol: Two-Step Prepolymer Method
This protocol describes the synthesis of an allyl-functionalized polyurethane using this compound, a polyol, and a diisocyanate.
Materials:
-
This compound (Purity ≥98%)
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dry nitrogen gas
-
Methanol (for quenching)
-
Diethyl ether (for precipitation)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Vacuum oven
Procedure:
Step 1: Prepolymer Synthesis
-
In a clean and dry three-neck round-bottom flask, add PTMEG (1 equivalent) and this compound (0.5 equivalents).
-
Heat the mixture to 60°C under a dry nitrogen atmosphere with continuous stirring until a homogeneous melt is obtained.
-
Add MDI (2 equivalents) dropwise to the mixture over 30 minutes using a dropping funnel.
-
Add a catalytic amount of DBTDL (0.1 wt% of total reactants).
-
Increase the temperature to 80°C and maintain the reaction for 2-3 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titration of the NCO content.
Step 2: Chain Extension
-
Dissolve the prepolymer in anhydrous DMF.
-
In a separate flask, prepare a solution of this compound (0.5 equivalents) in anhydrous DMF.
-
Slowly add the solution of the chain extender to the prepolymer solution with vigorous stirring.
-
Continue the reaction at 80°C for another 3-4 hours until the desired molecular weight is achieved. The disappearance of the NCO peak in the FT-IR spectrum (around 2270 cm⁻¹) indicates the completion of the reaction.
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into an excess of diethyl ether.
-
Collect the polymer by filtration and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Data Presentation: Polyurethane Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Polyol | PTMEG (Mn = 2000 g/mol ) | Hypothetical |
| Functional Diol | This compound | [1] |
| Diisocyanate | MDI | Hypothetical |
| Catalyst | DBTDL | Hypothetical |
| Reaction Conditions | ||
| NCO:OH Ratio | 2:1 | Hypothetical |
| Temperature | 80°C | Hypothetical |
| Reaction Time | 5-7 hours | Hypothetical |
| Polymer Properties | ||
| Molecular Weight (Mn) | 25,000 - 40,000 g/mol | [3] |
| Polydispersity Index (PDI) | 1.8 - 2.5 | Hypothetical |
| Glass Transition Temp. (Tg) | 30 - 60°C | [3] |
| Thermal Decomposition Temp. (Td) | > 250°C | [3] |
| Tensile Strength | 10 - 25 MPa | Hypothetical |
| Elongation at Break | 300 - 500% | Hypothetical |
Section 2: Synthesis of Allyl-Functionalized Polyesters
Application Notes
Unsaturated polyesters can be synthesized using this compound as a diol monomer in a polycondensation reaction with a dicarboxylic acid or its anhydride, and often another diol to achieve desired properties. The presence of the allyl groups along the polyester chain allows for subsequent cross-linking, typically through free-radical polymerization initiated by UV light or heat in the presence of a radical initiator. This makes these resins suitable for applications such as UV-curable coatings and composites. The properties of the final cured material, such as hardness and flexibility, can be tailored by adjusting the type and ratio of the diacids and diols used in the synthesis.
Experimental Protocol: Melt Polycondensation
This protocol describes the synthesis of an unsaturated polyester resin from this compound.
Materials:
-
This compound (Purity ≥98%)
-
1,4-Butanediol
-
Maleic anhydride
-
Phthalic anhydride
-
Titanium(IV) butoxide (Ti(OBu)₄) catalyst
-
Hydroquinone (polymerization inhibitor)
-
Styrene (reactive diluent)
Equipment:
-
Four-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, thermometer, and a Dean-Stark trap with a condenser
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Charge the reaction flask with maleic anhydride (0.5 equivalents), phthalic anhydride (0.5 equivalents), 1,4-butanediol (0.8 equivalents), and this compound (0.2 equivalents).
-
Add a small amount of hydroquinone (0.01 wt% of total reactants) as an inhibitor.
-
Heat the mixture to 150°C under a slow stream of nitrogen with stirring to form a homogeneous mixture.
-
Add the titanium(IV) butoxide catalyst (0.1 wt% of total reactants).
-
Gradually increase the temperature to 200-220°C. The water of condensation will be collected in the Dean-Stark trap.
-
Continue the reaction for 4-6 hours, monitoring the acid value of the reaction mixture.
-
Once the acid value drops below 30 mg KOH/g, apply a vacuum to remove the remaining water and byproducts.
-
Continue the reaction under vacuum for another 1-2 hours until the desired viscosity is reached.
-
Cool the resulting unsaturated polyester resin to below 100°C and dissolve it in styrene (typically 30-40 wt%) to obtain the final liquid resin.
Data Presentation: Unsaturated Polyester Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Diols | 1,4-Butanediol, this compound | [4] |
| Diacids/Anhydrides | Maleic anhydride, Phthalic anhydride | [4] |
| Catalyst | Titanium(IV) butoxide | [4] |
| Reaction Conditions | ||
| Temperature | 200 - 220°C | [4] |
| Reaction Time | 5 - 8 hours | [4] |
| Polyester Resin Properties | ||
| Molecular Weight (Mn) | 2,000 - 5,000 g/mol | [4] |
| Acid Value | < 30 mg KOH/g | Hypothetical |
| Viscosity in Styrene | 200 - 600 mPa·s | Hypothetical |
| Cured Polyester Properties | ||
| Glass Transition Temp. (Tg) | 60 - 100°C | Hypothetical |
| Tensile Strength | 30 - 60 MPa | Hypothetical |
| Flexural Modulus | 2 - 4 GPa | Hypothetical |
Section 3: Post-Polymerization Modification
Application Notes
The pendant allyl groups on the polyurethanes and polyesters synthesized with this compound are available for a variety of post-polymerization modifications. Two common and highly efficient methods are thiol-ene "click" chemistry and UV-initiated radical polymerization (UV curing). Thiol-ene reactions allow for the covalent attachment of thiol-containing molecules, enabling the introduction of a wide range of functionalities. UV curing is a rapid and energy-efficient method for cross-linking the polymer chains, transforming a liquid resin or a thermoplastic into a durable thermoset material.
Experimental Protocol: Thiol-Ene Modification of Allyl-Functionalized Polyurethane
Materials:
-
Allyl-functionalized polyurethane (from Section 1)
-
1-Dodecanethiol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator
-
Anhydrous Tetrahydrofuran (THF)
-
UV lamp (365 nm)
Procedure:
-
Dissolve the allyl-functionalized polyurethane in anhydrous THF to form a 10 wt% solution.
-
Add 1-dodecanethiol in a 1.2 molar excess relative to the allyl groups on the polymer.
-
Add the photoinitiator DMPA (2 mol% relative to the thiol).
-
Stir the solution at room temperature to ensure homogeneity.
-
Expose the solution to UV irradiation (365 nm) for 1-2 hours.
-
Monitor the reaction by ¹H NMR spectroscopy for the disappearance of the signals corresponding to the allyl protons.
-
Precipitate the modified polymer in a non-solvent such as cold methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven.
Experimental Protocol: UV Curing of Unsaturated Polyester Resin
Materials:
-
Unsaturated polyester resin in styrene (from Section 2)
-
2-Hydroxy-2-methylpropiophenone photoinitiator
-
Glass plates
-
Film applicator
Procedure:
-
Add the photoinitiator (2-3 wt%) to the unsaturated polyester resin and mix thoroughly until it is completely dissolved.
-
Apply a thin film of the resin onto a glass plate using a film applicator.
-
Place the coated glass plate in a UV curing chamber.
-
Expose the film to UV radiation (typically from a medium-pressure mercury lamp) for a specified time (usually a few seconds to a minute, depending on the lamp intensity and film thickness).
-
The resin will cure into a hard, cross-linked solid.
-
Evaluate the cured film for properties such as hardness, solvent resistance, and gloss.
Visualizations
Diagrams of Synthetic Pathways and Workflows
Caption: Synthesis of Allyl-Functionalized Polyurethane.
Caption: Synthesis and Curing of Unsaturated Polyester.
Caption: Post-Polymerization Modification via Thiol-Ene Chemistry.
References
Application Notes and Protocols for the Quantification of 3-Allyloxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Allyloxy-1,2-propanediol, also known as glycerol α-monoallyl ether, is a versatile chemical intermediate with applications in the synthesis of polymers, resins, and as a precursor in the development of various pharmaceutical compounds. Its bifunctional nature, possessing both hydroxyl and allyl groups, makes it a valuable building block in organic synthesis. Accurate quantification of this compound in reaction mixtures, formulations, and biological matrices is crucial for process optimization, quality control, and pharmacokinetic studies.
This document provides detailed application notes and proposed protocols for the quantitative analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). As a compound lacking a strong UV chromophore, specialized detection methods are required.
Analytical Techniques Overview
Two primary chromatographic techniques are proposed for the quantification of this compound:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely available technique suitable for volatile and semi-volatile compounds. Direct analysis or derivatization can be employed to enhance chromatographic performance.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): A suitable method for the analysis of non-volatile or thermally labile compounds that do not possess a UV chromophore. This technique is particularly useful for analyzing the compound in its native form without derivatization.
The selection of the appropriate technique will depend on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
This protocol outlines a direct injection GC-FID method for the quantification of this compound. For complex matrices or to improve peak shape and sensitivity, a derivatization step to silylate the hydroxyl groups can be incorporated.
Experimental Workflow: GC-FID Analysis
Caption: Workflow for the quantification of this compound by GC-FID.
Detailed Protocol: GC-FID
1. Sample Preparation:
-
Accurately weigh a portion of the sample mixture.
-
Dilute the sample with a suitable solvent such as methanol or isopropanol to a concentration within the calibrated range.
-
Add an internal standard (e.g., 1,2,4-Butanetriol or another high-boiling polyol not present in the sample) at a known concentration.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | DB-WAX or HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness) or a mid-polarity column like DB-1701. |
| Injector Temperature | 250 °C |
| Detector Temperature | 270 °C |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.2 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
3. Calibration:
-
Prepare a series of calibration standards of this compound in the chosen diluent, each containing the internal standard at a constant concentration.
-
A typical calibration range would be from 10 µg/mL to 1000 µg/mL.
-
Inject each standard in triplicate to establish a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
4. Data Analysis and Quantification:
-
Inject the prepared sample.
-
Identify the peaks for this compound and the internal standard based on their retention times.
-
Calculate the peak area ratio for the sample.
-
Determine the concentration of this compound in the sample using the linear regression equation from the calibration curve.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Protocol
This method is advantageous as it does not require derivatization and is suitable for non-volatile impurities. However, it is sensitive to changes in the mobile phase composition and temperature and is not compatible with gradient elution.
Experimental Workflow: HPLC-RID Analysis
Caption: Workflow for the quantification of this compound by HPLC-RID.
Detailed Protocol: HPLC-RID
1. Sample Preparation:
-
Accurately weigh a portion of the sample mixture.
-
Dilute the sample with the mobile phase to a concentration within the calibrated range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the filtrate to an HPLC vial.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Refractive Index Detector (RID) |
| Column | Aminex HPX-87H (300 x 7.8 mm) or a suitable polar-modified column (e.g., Cyano or Amino phase) |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and Water (e.g., 80:20 v/v). For the Aminex column, a dilute aqueous solution of sulfuric acid (e.g., 0.005 M) is typically used. |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 35 °C (thermostatically controlled) |
| RID Temperature | 35 °C |
| Injection Volume | 20 µL |
3. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
A typical concentration range would be from 0.1 mg/mL to 5 mg/mL.
-
Inject each standard in triplicate to construct a calibration curve by plotting the peak area against the concentration.
4. Data Analysis and Quantification:
-
Inject the prepared sample.
-
Identify the this compound peak based on its retention time.
-
Quantify the concentration of this compound in the sample using the external standard calibration curve.
Method Validation Summary
For use in a regulated environment, the chosen analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | GC-FID Method | HPLC-RID Method | Acceptance Criteria (Typical) |
| Specificity | Baseline resolution from other components | Baseline resolution from other components | Resolution > 1.5 |
| Linearity | 5-6 concentrations, in triplicate | 5-6 concentrations, in triplicate | Correlation coefficient (r²) ≥ 0.995 |
| Range | To be determined based on linearity | To be determined based on linearity | Typically 80-120% of the target concentration |
| Accuracy (% Recovery) | Spike experiments at 3 levels (e.g., 80%, 100%, 120%) | Spike experiments at 3 levels (e.g., 80%, 100%, 120%) | 98.0% - 102.0% |
| Precision (RSD%) | Repeatability (n=6) and Intermediate Precision (different days/analysts) | Repeatability (n=6) and Intermediate Precision (different days/analysts) | Repeatability RSD ≤ 2.0%Intermediate Precision RSD ≤ 3.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Signal-to-Noise ratio of 3:1 | To be determined experimentally |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Signal-to-Noise ratio of 10:1 | To be determined experimentally with acceptable precision and accuracy |
| Robustness | Vary parameters like flow rate, oven temperature ramp | Vary parameters like flow rate, column temperature, mobile phase composition | RSD of results should remain within acceptable limits |
Concluding Remarks
The protocols provided offer a robust starting point for the development and validation of analytical methods for the quantification of this compound. The choice between GC-FID and HPLC-RID will be dictated by the specific requirements of the analysis. For GC analysis of polar analytes like this compound, derivatization may be necessary to improve peak shape and thermal stability, although direct injection is often feasible. HPLC-RID provides a direct method of analysis without the need for derivatization but with potential limitations in sensitivity and compatibility with complex sample matrices. Proper method validation is essential to ensure the reliability and accuracy of the generated data in research, development, and quality control settings.
The Versatility of 3-Allyloxy-1,2-propanediol in Crafting Advanced Biomedical Hydrogels
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Allyloxy-1,2-propanediol, a trifunctional molecule featuring a reactive allyl group and a diol, is emerging as a valuable building block in the development of sophisticated biomedical hydrogels. Its unique chemical structure allows for versatile crosslinking strategies and the incorporation of additional functionalities, making it an attractive component for hydrogels designed for drug delivery, tissue engineering, and regenerative medicine. These application notes provide a comprehensive overview of the role of this compound in hydrogel synthesis, detailing experimental protocols and potential applications.
Key Advantages of this compound in Hydrogel Formulation
-
Tunable Crosslinking: The allyl group readily participates in "click" chemistry reactions, particularly UV-initiated thiol-ene coupling, which allows for rapid and cytocompatible hydrogel formation under mild conditions. This method offers excellent spatiotemporal control over the gelation process.[1][2][3]
-
Enhanced Hydrophilicity and Biocompatibility: The presence of two hydroxyl groups increases the hydrophilicity of the resulting hydrogel, which can improve its water retention capacity and biocompatibility, mimicking the natural extracellular matrix (ECM).[4]
-
Post-Functionalization Capabilities: The diol functionality provides sites for further chemical modification, such as esterification, allowing for the attachment of therapeutic agents, growth factors, or targeting moieties.
-
Biodegradability: Polyesters synthesized using diols like this compound can be designed to be hydrolytically degradable, which is crucial for applications where the scaffold should be resorbed by the body over time.[5]
Applications in Biomedical Fields
Drug Delivery Systems
Hydrogels synthesized with this compound can serve as depots for the controlled release of therapeutics.[6][7][8] The crosslinking density, which can be controlled by the concentration of the allyl-functionalized polymer and the thiol crosslinker, governs the mesh size of the hydrogel network and, consequently, the diffusion rate of the encapsulated drug.[3][9]
Tissue Engineering Scaffolds
The ability to form hydrogels in situ and their tunable mechanical properties make them suitable for creating scaffolds that support cell growth and tissue regeneration.[10] The biocompatibility of polymers derived from related molecules has been demonstrated, suggesting that hydrogels based on this compound would likely exhibit low cytotoxicity.[5][11]
Quantitative Data Summary
The following tables present representative quantitative data for hydrogels functionalized with allyl groups, analogous to what could be expected from a system utilizing this compound.
Table 1: Mechanical Properties of Allyl-Functionalized Hydrogels
| Hydrogel Formulation | Polymer Concentration (wt%) | Crosslinker Ratio (thiol:ene) | Compressive Modulus (kPa) |
| Allyl-Polysaccharide A | 5 | 1:1 | 5 ± 1 |
| Allyl-Polysaccharide B | 10 | 1:1 | 20 ± 3 |
| Allyl-Polysaccharide C | 10 | 1.5:1 | 35 ± 4 |
Data is representative and compiled from typical values for similar hydrogel systems.[12][13][14]
Table 2: Swelling and Degradation Properties of Allyl-Functionalized Hydrogels
| Hydrogel Formulation | Swelling Ratio (%) | Degradation Time (days) |
| Allyl-Polysaccharide A | 850 ± 50 | > 28 |
| Allyl-Polysaccharide B | 600 ± 40 | > 28 |
| Allyl-Polysaccharide C | 450 ± 30 | > 28 |
Swelling ratio is calculated as ((Ws - Wd) / Wd) x 100%, where Ws is the swollen weight and Wd is the dry weight. Degradation time is observed under physiological conditions (PBS, pH 7.4, 37°C).[5]
Experimental Protocols
Protocol 1: Synthesis of Allyl-Functionalized Hyaluronic Acid (HA-Allyl)
This protocol describes the functionalization of a natural polymer, hyaluronic acid, with allyl groups using a method analogous to how this compound could be used to introduce such functionality.
Materials:
-
Hyaluronic acid (HA)
-
Allyl glycidyl ether (as a representative allylating agent)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dialysis tubing (MWCO 10 kDa)
-
Deionized water
Procedure:
-
Dissolve hyaluronic acid in DMSO to form a homogeneous solution.
-
Add a solution of NaOH in deionized water to the HA solution and stir for 1 hour to activate the hydroxyl groups.
-
Slowly add allyl glycidyl ether to the reaction mixture and stir at room temperature for 24 hours.
-
Neutralize the reaction with dilute hydrochloric acid.
-
Precipitate the product by adding an excess of ethanol.
-
Collect the precipitate and redissolve it in deionized water.
-
Purify the HA-Allyl by dialysis against deionized water for 3 days, changing the water frequently.
-
Lyophilize the purified solution to obtain a white, fluffy solid.
-
Characterize the degree of substitution using ¹H NMR spectroscopy.
Caption: Workflow for the synthesis and purification of allyl-functionalized hyaluronic acid.
Protocol 2: Preparation of a Thiol-Ene Crosslinked Hydrogel
This protocol details the formation of a hydrogel using the synthesized HA-Allyl and a thiol-containing crosslinker via photo-initiated thiol-ene "click" chemistry.[9][15][16]
Materials:
-
HA-Allyl (synthesized in Protocol 1)
-
Dithiothreitol (DTT) or other dithiol crosslinker
-
Photoinitiator (e.g., LAP or Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV lamp (365 nm)
Procedure:
-
Prepare a stock solution of HA-Allyl in PBS.
-
Prepare a stock solution of the dithiol crosslinker (e.g., DTT) in PBS.
-
Prepare a stock solution of the photoinitiator in PBS.
-
In a sterile microcentrifuge tube, mix the HA-Allyl solution with the dithiol crosslinker solution to achieve the desired thiol-to-ene molar ratio (e.g., 1:1).
-
Add the photoinitiator solution to the mixture (final concentration typically 0.05-0.1 wt%).
-
Gently vortex the solution to ensure homogeneity.
-
Pipette the precursor solution into a mold (e.g., a PDMS mold) or directly into a well plate for cell encapsulation.
-
Expose the precursor solution to UV light (365 nm) for a specified time (e.g., 1-5 minutes) to initiate crosslinking. The exposure time will depend on the photoinitiator concentration and light intensity.
-
The hydrogel will form during UV exposure.
-
Swell the hydrogel in PBS to remove any unreacted components.
Caption: Workflow for the preparation of a photocrosslinked hydrogel via thiol-ene chemistry.
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement
-
Prepare hydrogel discs of a known initial weight.
-
Lyophilize the hydrogels to determine their dry weight (Wd).
-
Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100%.
B. Mechanical Testing (Compressive Modulus)
-
Prepare cylindrical hydrogel samples with a uniform diameter and height.
-
Equilibrate the samples in PBS at 37°C.
-
Perform unconfined compression testing using a universal testing machine at a constant strain rate (e.g., 10% per minute).
-
The compressive modulus is determined from the slope of the linear region of the stress-strain curve (typically between 5% and 15% strain).
C. In Vitro Biocompatibility Assay (Live/Dead Staining)
-
Encapsulate cells (e.g., mesenchymal stem cells) within the hydrogel during the crosslinking process (Protocol 2).
-
Culture the cell-laden hydrogels in an appropriate cell culture medium.
-
At desired time points (e.g., day 1, 3, and 7), stain the cells with a live/dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium Homodimer-1).
-
Visualize the stained cells using fluorescence microscopy. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Quantify cell viability by counting the number of live and dead cells in multiple fields of view.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound-based hydrogels are not yet elucidated, the physical and biochemical properties of the hydrogel scaffold can influence cell behavior through mechanotransduction and the presentation of bioactive cues.
Caption: Influence of hydrogel properties on cell signaling and behavior.
This compound offers a versatile platform for the design of advanced biomedical hydrogels. Through straightforward functionalization of polymers and efficient crosslinking via thiol-ene chemistry, it is possible to create hydrogels with tunable mechanical properties, controlled degradation, and high biocompatibility. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in developing innovative solutions for drug delivery and tissue engineering. Further research will likely uncover more specific applications and delve deeper into the biological interactions of these promising biomaterials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiol–ene Click Hydrogels for Therapeutic Delivery [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. Preliminary studies on the hydrolytic degradation and biocompatibility of poly(3-allyloxy-1,2-propylene succinate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 16. Using thiol–ene click chemistry to engineer 3D printed plasmonic hydrogel scaffolds for SERS biosensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles using 3-Allyloxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles utilizing 3-Allyloxy-1,2-propanediol (APD). The unique bifunctional nature of APD, possessing both a reactive allyl group for polymerization and hydrophilic diol moieties, makes it a valuable monomer for creating advanced nanoparticle systems, particularly for applications in drug delivery. The protocols outlined below are primarily based on the successful surface grafting of a copolymer of N-isopropylacrylamide and this compound onto magnetic nanoparticles for the controlled release of the antibiotic ceftazidime.
Introduction to this compound in Nanoparticle Surface Modification
This compound is a versatile monomer for modifying nanoparticle surfaces. Its key features include:
-
Allyl Group: Enables polymerization, allowing for the "grafting-from" or "grafting-to" of polymer chains onto the nanoparticle surface. This is commonly achieved through free radical polymerization.
-
Diol Group (-CH(OH)CH₂OH): The two hydroxyl groups impart hydrophilicity to the nanoparticle surface, which can improve colloidal stability in aqueous media and biocompatibility.
-
Biomedical Applications: The resulting polymer-grafted nanoparticles are promising candidates for drug delivery systems, offering the potential for controlled release and targeted therapy. For instance, when copolymerized with stimuli-responsive monomers like N-isopropylacrylamide (NIPAAm), the resulting coating can exhibit temperature-sensitive behavior, enabling triggered drug release.[1][2]
Experimental Protocols
This section provides detailed methodologies for the synthesis of magnetic nanoparticles, their surface activation, and the subsequent graft copolymerization of this compound and N-isopropylacrylamide.
Synthesis of Magnetic Nanoparticles (MNPs)
This protocol describes the co-precipitation method for synthesizing iron oxide magnetic nanoparticles.
Materials:
-
Ferrous chloride (FeCl₂)
-
Ferric chloride (FeCl₃)
-
Aqueous ammonia (NH₃·H₂O)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Distilled water
-
Nitrogen gas
Procedure:
-
Prepare a 100 mL aqueous solution containing Fe²⁺ and Fe³⁺ ions in a 1:2 molar ratio.
-
Gradually add 100 mL of aqueous ammonia to the iron salt solution under a nitrogen atmosphere with continuous stirring.
-
Heat the solution to 85°C and maintain stirring for 2 hours. A black precipitate of magnetic nanoparticles will form.
-
To coat the nanoparticles with a silica layer, add 40 mL of TEOS and 80 mL of an ethanol/ammonia mixture to the black solution.
-
Adjust the pH of the solution to 11 and stir for 48 hours.
-
Collect the resulting silica-coated magnetic nanoparticles using a magnet.
-
Wash the nanoparticles thoroughly with ethanol and distilled water.
-
Dry the nanoparticles in a vacuum desiccator.[1]
Surface Modification of MNPs with 3-Mercaptopropyltrimethoxysilane (MPTMS)
This step functionalizes the silica-coated nanoparticles with thiol groups, which will act as chain transfer agents for the subsequent polymerization.
Materials:
-
Silica-coated magnetic nanoparticles
-
3-Mercaptopropyltrimethoxysilane (MPTMS)
-
Ethanol
Procedure:
-
Disperse the synthesized silica-coated MNPs in ethanol.
-
Add MPTMS to the nanoparticle dispersion.
-
The reaction is typically carried out at room temperature with stirring for several hours to ensure the covalent attachment of MPTMS to the silica surface.
-
Collect the MPTMS-modified MNPs using a magnet.
-
Wash with ethanol to remove unreacted silane.
-
Dry the functionalized nanoparticles under vacuum.
Graft Copolymerization of N-isopropylacrylamide (NIPAAm) and this compound (APD) onto Modified MNPs
This protocol details the free radical copolymerization process to grow the polymer chains from the nanoparticle surface.
Materials:
-
MPTMS-modified MNPs
-
N-isopropylacrylamide (NIPAAm)
-
This compound (APD)
-
2,2'-Azobisisobutyronitrile (AIBN) as an initiator
-
Ethanol
Procedure:
-
In a reaction vessel, add 2 g of the MPTMS-modified MNPs to a solution containing 2 g of NIPAAm, 4 mL of this compound, and 0.2 g of AIBN in 40 mL of ethanol.[1]
-
Degas the solution to remove oxygen, which can inhibit the polymerization.
-
Reflux the solution at 65°C and stir for 7 hours.[1]
-
After the reaction, collect the polymer-grafted magnetic nanoparticles (MNPs@APD@NIPAAm) using a magnet.
-
Wash the product with 40 mL of ethanol to remove any unreacted monomers and free polymer.[1]
-
Dry the final product in a vacuum desiccator.[1]
Characterization of Modified Nanoparticles
A thorough characterization is crucial to confirm the successful surface modification and to understand the properties of the resulting nanoparticles.
| Characterization Technique | Purpose | Typical Results for MNPs@APD@NIPAAm |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of functional groups from the polymer on the nanoparticle surface. | Shows characteristic peaks for the amide groups of NIPAAm and the hydroxyl and ether groups of APD, in addition to the Fe-O and Si-O peaks from the core-shell nanoparticle. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and size of the nanoparticles. | Images typically show spherical nanoparticles, and an increase in size after polymer grafting can be observed. |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and core-shell structure of the nanoparticles. | Provides detailed images of the iron oxide core and the surrounding polymer shell, allowing for measurement of the thickness of the coating. |
| Vibrating Sample Magnetometry (VSM) | To measure the magnetic properties of the nanoparticles. | Confirms the superparamagnetic nature of the nanoparticles, which is essential for their magnetic separation. A decrease in saturation magnetization is expected after coating due to the non-magnetic polymer layer. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of polymer grafted onto the nanoparticle surface. | Shows weight loss at temperatures corresponding to the decomposition of the organic polymer, allowing for the calculation of the grafting density. |
| Zeta Potential Analysis | To determine the surface charge and colloidal stability of the nanoparticles in a dispersion. | The zeta potential value provides an indication of the stability of the nanoparticle suspension. |
Application in Drug Delivery: Ceftazidime Loading and Release
The MNPs@APD@NIPAAm have been demonstrated as effective carriers for the antibiotic ceftazidime.
Drug Loading
Procedure:
-
Disperse a known amount of MNPs@APD@NIPAAm in a solution of ceftazidime.
-
The loading is optimized by adjusting parameters such as pH, contact time, and temperature. For ceftazidime, maximum adsorption occurs at a pH of 6.[1]
-
After incubation, the drug-loaded nanoparticles are separated magnetically.
-
The amount of loaded drug is determined by measuring the concentration of the drug remaining in the supernatant using a suitable analytical method like UV-Vis spectroscopy.
In Vitro Drug Release
The release of the drug from the nanoparticles can be studied in simulated physiological fluids.
Procedure for Release in Simulated Gastric Fluid:
-
Prepare a simulated gastric fluid with a pH of 1.2 (0.1 N HCl buffer solution).[1]
-
Disperse the ceftazidime-loaded MNPs@APD@NIPAAm in the simulated gastric fluid.
-
Maintain the solution at 37°C with shaking.[1]
-
At predetermined time intervals (e.g., every 5 minutes for the first 30 minutes), take a sample of the release medium.[1]
-
Separate the nanoparticles magnetically and measure the concentration of released ceftazidime in the supernatant.
-
Replace the withdrawn sample volume with fresh buffer solution to maintain a constant volume.[1]
Quantitative Data for Ceftazidime Delivery
| Parameter | Condition | Value/Result | Reference |
| Optimal pH for Drug Adsorption | - | 6 | [1] |
| Drug Release in Simulated Gastric Fluid (pH 1.2, 37°C) | After 30 minutes | A significant portion of the drug is released, demonstrating the potential for controlled release in acidic environments. The release profile shows a burst release followed by a more sustained release. | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and application of APD-modified nanoparticles.
Cellular Uptake Pathway
Nanoparticles with hydrophilic surfaces, such as those modified with APD-containing polymers, are typically internalized by cells through endocytosis. The exact pathway can vary depending on the nanoparticle's size, shape, and surface chemistry.
Caption: Generalized signaling pathway for the cellular uptake of hydrophilic nanoparticles.
References
- 1. The synthesis, characterization and applications of poly[N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol] grafted onto modified magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis, characterization and applications of poly[N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol] grafted onto modified magnetic nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Experimental setup for the epoxidation of the allyl group in 3-Allyloxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epoxidation of the allyl group in 3-Allyloxy-1,2-propanediol is a critical chemical transformation for the synthesis of various valuable intermediates in the pharmaceutical and specialty chemical industries. The resulting epoxide, glycidyl glyceryl ether, possesses a reactive oxirane ring and two hydroxyl groups, making it a versatile building block for the synthesis of a wide range of compounds, including polyurethanes, polyesters, and various biologically active molecules. This document provides detailed experimental protocols for the epoxidation of this compound, focusing on a robust and environmentally friendly method utilizing a tungsten-based catalyst and hydrogen peroxide as the oxidant.
Reaction Principle
The epoxidation of this compound involves the conversion of the carbon-carbon double bond of the allyl group into an epoxide ring. This is achieved through the action of an oxidizing agent, facilitated by a catalyst. In the featured protocol, a tungsten-bishydroxamic acid complex catalyzes the transfer of an oxygen atom from hydrogen peroxide to the alkene. This method is advantageous due to its high efficiency, selectivity, and the use of a green oxidant, hydrogen peroxide, which yields water as the only byproduct.[1][2][3]
Experimental Protocols
Protocol 1: Tungsten-Catalyzed Epoxidation with Hydrogen Peroxide
This protocol is adapted from a general method for the asymmetric epoxidation of allylic alcohols developed by Wang and Yamamoto, which is applicable to substrates like this compound.[1][2][3]
Materials:
-
This compound (Substrate)
-
Tungsten(VI) oxytetrachloride (WOCL₄) or another suitable tungsten precursor
-
Chiral bishydroxamic acid (BHA) ligand (e.g., as described in the literature[1][2][3])
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation (in situ):
-
To a round-bottom flask, add the tungsten precursor (e.g., WO₂(acac)₂, 1-5 mol%) and the bishydroxamic acid ligand (1-5 mol%) in the chosen solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add this compound (1 equivalent) and sodium chloride (1 equivalent).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Epoxidation Reaction:
-
Slowly add 30% aqueous hydrogen peroxide (1.5-2 equivalents) to the reaction mixture via a dropping funnel over a period of 1-2 hours, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure glycidyl glyceryl ether.
-
Data Presentation
The following table summarizes representative data for the epoxidation of various allylic alcohols using a tungsten-bishydroxamic acid catalyst system. While specific data for this compound is not available in the cited literature, these examples provide an expected range of yields and enantioselectivities.
| Substrate (Allylic Alcohol) | Catalyst Loading (mol%) | Oxidant | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| cis-2-Hexen-1-ol | 2 | 30% H₂O₂ | RT | 12 | 92 | 96 | [1] |
| trans-2-Hexen-1-ol | 2 | 30% H₂O₂ | RT | 12 | 95 | 95 | [1] |
| Cinnamyl alcohol | 5 | 30% H₂O₂ | RT | 24 | 87 | 94 | [2] |
| Geraniol | 2 | 30% H₂O₂ | RT | 12 | 88 | 91 | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the tungsten-catalyzed epoxidation.
Logical Relationship of Reaction Components
References
- 1. Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide [organic-chemistry.org]
- 3. Tungsten-catalyzed asymmetric epoxidation of allylic and homoallylic alcohols with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and selectivity of 3-Allyloxy-1,2-propanediol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and selectivity of 3-Allyloxy-1,2-propanediol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the Williamson ether synthesis and the reaction of glycidol with allyl alcohol. The Williamson ether synthesis typically involves the reaction of glycerol with an allyl halide (like allyl chloride or bromide) in the presence of a base. To enhance reaction efficiency and minimize side products, Phase Transfer Catalysis (PTC) is often employed in this method.
Q2: What is the primary cause of low yield in the synthesis of this compound?
A2: Low yields are often a result of side reactions, primarily the formation of di- and tri-allyl ethers of glycerol, and the hydrolysis of the allyl halide. In the Williamson ether synthesis, incomplete deprotonation of glycerol can also lead to a lower yield. The choice of base, solvent, and catalyst, as well as the reaction temperature, are critical factors that influence the extent of these side reactions.
Q3: How can I improve the selectivity towards mono-allylation of glycerol?
A3: To favor the formation of the mono-allylated product, this compound, several strategies can be employed. Using a stoichiometric amount of the base relative to the glycerol can limit the deprotonation to a single hydroxyl group. Employing a phase transfer catalyst can enhance the reaction rate of the desired mono-allylation over competing reactions. Additionally, carefully controlling the reaction temperature and the rate of addition of the allyl halide can significantly improve selectivity. Some studies have shown that a non-catalytic, solvent-free approach with a solid base like NaOH can lead to high selectivity for the mono-O-allylation product.[1]
Q4: What are the typical byproducts in this synthesis, and how can they be minimized?
A4: Common byproducts include di-allyloxypropane and tri-allyloxypropane, which arise from further allylation of the desired product. Allyl alcohol can also be formed through the hydrolysis of the allyl halide, especially in the presence of aqueous bases. To minimize these byproducts, it is crucial to control the stoichiometry of the reactants, particularly the base and the allyl halide. Using a phase transfer catalyst can help to carry the alkoxide from the aqueous or solid phase to the organic phase, which can reduce the hydrolysis of the allyl halide.[1] A solvent-free system with solid NaOH has been reported to yield trace amounts of byproducts (<0.1%).[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of Glycerol | Ensure a sufficiently strong base (e.g., NaOH, KOH) is used in at least a stoichiometric amount relative to the glycerol. For solid bases, ensure adequate mixing to facilitate the reaction. |
| Side Reaction: E2 Elimination | This is more prevalent with secondary or tertiary alkyl halides. Since allyl halides are primary, this is less of a concern but can be minimized by maintaining a lower reaction temperature. |
| Side Reaction: Over-allylation | Use a molar excess of glycerol relative to the allyl halide. Control the addition rate of the allyl halide to maintain a low concentration in the reaction mixture. |
| Hydrolysis of Allyl Halide | Use a phase transfer catalyst to facilitate the reaction between the water-soluble glyceroxide and the organic-soluble allyl halide, thus reducing the contact of the allyl halide with the aqueous phase. Consider using a non-aqueous solvent system if feasible. |
| Suboptimal Catalyst Activity | If using a phase transfer catalyst, ensure it is appropriate for the reaction system (e.g., quaternary ammonium salts like tetrabutylammonium bromide). The catalyst loading should be optimized; typically 1-5 mol% is a good starting point. |
| Low Reaction Temperature | While high temperatures can promote side reactions, a temperature that is too low will result in a slow reaction rate and incomplete conversion. The optimal temperature should be determined experimentally. |
Problem 2: Poor Selectivity for this compound (High formation of di- and tri-allyl ethers)
| Possible Cause | Suggested Solution |
| Excessive Base | Use a 1:1 molar ratio of base to glycerol to favor mono-deprotonation. |
| High Concentration of Allyl Halide | Add the allyl halide dropwise to the reaction mixture to maintain a low instantaneous concentration, which disfavors multiple allylations. |
| High Reaction Temperature | Higher temperatures can increase the rate of subsequent allylation reactions. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Inappropriate Catalyst | The choice of phase transfer catalyst can influence selectivity. Experiment with different catalysts to find one that optimally facilitates mono-allylation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-O-Allylation of Diols
| Catalyst | Base (molar ratio to diol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| None | NaOH (1.1) | None | 50 | 2 | 99 | ~100 | [1] |
| Me(n-Oct)₃N⁺Br⁻ (0.3 mol%) | 50% NaOH (aq) (1:1) | Cyclohexane | 50 | 8 | 88 | 98 | [1] |
| Bu₄N⁺HSO₄⁻ (1 mol%) | 35% NaOH (aq) (2.5:1) | Toluene | 50 | 10 | 80 | 95 | [1] |
Note: The data in this table is for the mono-O-allylation of butane-1,4-diol, which serves as a model system for the allylation of glycerol. The trends observed are expected to be similar for glycerol.
Experimental Protocols
Key Experiment: Phase Transfer Catalyzed Synthesis of this compound from Glycerol and Allyl Chloride
Materials:
-
Glycerol
-
Allyl Chloride
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve glycerol (1 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in a 50% aqueous solution of sodium hydroxide (1.1 equivalents).
-
Addition of Allyl Chloride: Heat the mixture to 50°C with vigorous stirring. Add allyl chloride (1 equivalent) dissolved in toluene dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 50°C for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
References
Common side reactions and byproducts in 3-Allyloxy-1,2-propanediol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Allyloxy-1,2-propanediol (also known as glycerol α-monoallyl ether).
Troubleshooting Guide
Question 1: My reaction yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound via the Williamson ether synthesis are a common issue. The primary causes can be categorized as follows:
-
Suboptimal Reaction Conditions:
-
Incomplete Deprotonation of Glycerol: For the reaction to proceed, the hydroxyl groups of glycerol must be deprotonated to form the glyceroxide nucleophile. If the base is not strong enough or used in insufficient molar ratios, the concentration of the active nucleophile will be low, leading to poor conversion.
-
Temperature Control: The reaction between the glyceroxide and allyl chloride is exothermic. Poor temperature control can lead to an increase in side reactions.
-
-
Competing Side Reactions:
-
Over-allylation: Due to the presence of three hydroxyl groups, glycerol can react with multiple allyl chloride molecules to form di- and tri-allyl ethers as byproducts. This is a significant pathway that consumes the starting materials and reduces the yield of the desired mono-allyl ether.
-
Hydrolysis of Allyl Chloride: If water is present in the reaction mixture (e.g., from the use of aqueous sodium hydroxide), allyl chloride can be hydrolyzed to form allyl alcohol.[1]
-
Formation of Diallyl Ether: The allyl alcohol formed from hydrolysis can subsequently react with another molecule of allyl chloride to produce diallyl ether.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the hydrolysis of allyl chloride. If using a solid base like sodium hydroxide, ensure it is finely powdered and dry.
-
Optimize Base and Stoichiometry: Employ a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH). A slight excess of the base relative to the hydroxyl groups to be reacted can ensure complete deprotonation. To favor mono-allylation, using a molar ratio of glycerol to allyl chloride greater than 1 is recommended.
-
Control Temperature: Maintain a consistent and moderate reaction temperature. The reaction can be initiated at a lower temperature and then gradually warmed if necessary. Vigorous stirring is also crucial for uniform heat distribution.
-
Order of Reagent Addition: Slowly add the allyl chloride to the mixture of glycerol and base. This helps to maintain a low concentration of the alkylating agent, which can favor mono-substitution.
Question 2: I have identified the presence of di- and tri-allyl ethers in my product mixture. How can I improve the selectivity for the mono-allyl ether?
Answer:
Achieving high selectivity for this compound is challenging due to the similar reactivity of the hydroxyl groups in glycerol. Here are strategies to enhance mono-allylation:
-
Molar Ratio of Reactants: The most critical factor is the molar ratio of glycerol to allyl chloride. Using a significant excess of glycerol will statistically favor the reaction of an allyl chloride molecule with an unreacted glycerol molecule over a second reaction with a mono-substituted product.
-
Choice of Base and Solvent: The choice of base and solvent can influence the relative nucleophilicity of the primary versus secondary hydroxyl groups of glycerol. While steric hindrance at the secondary hydroxyl group naturally favors reaction at the primary positions, the reaction conditions can further modulate this.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stopping the reaction at the optimal time can prevent the further reaction of the mono-allyl ether to form di- and tri-allyl ethers.
Question 3: My final product is contaminated with allyl alcohol and diallyl ether. What is the source of these impurities and how can I prevent their formation?
Answer:
The presence of allyl alcohol and diallyl ether is a clear indication of allyl chloride hydrolysis.[1]
-
Source: This side reaction is primarily caused by the presence of water in the reaction medium, which reacts with allyl chloride under basic conditions. The resulting allyl alcohol can then undergo a Williamson ether synthesis with another molecule of allyl chloride to form diallyl ether.
-
Prevention:
-
Strict Anhydrous Conditions: The most effective way to prevent these byproducts is to conduct the reaction under strictly anhydrous conditions. This includes using anhydrous glycerol, dry solvents, and a non-aqueous base (e.g., sodium hydride in an anhydrous solvent like THF or DMF).
-
Use of Solid Base: Employing a solid, finely powdered base like KOH or NaOH can be effective, especially in a solvent-free system or with a high-boiling point solvent where any trace amounts of water can be removed azeotropically.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound from glycerol and allyl chloride?
A1: The synthesis is a classic example of the Williamson ether synthesis.[2] The reaction proceeds via an S(_N)2 mechanism where the glyceroxide ion, formed by the deprotonation of glycerol with a strong base, acts as a nucleophile and attacks the electrophilic carbon of allyl chloride, displacing the chloride leaving group.
Q2: Which analytical techniques are best suited for monitoring the reaction and characterizing the final product?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for separating and identifying the volatile components of the reaction mixture, including the desired product, unreacted starting materials, and byproducts like di- and tri-allyl ethers, allyl alcohol, and diallyl ether.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (
H and1 C): NMR is essential for confirming the structure of the purified this compound and for identifying the presence of isomeric byproducts.13 -
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the broad O-H stretch of glycerol and the appearance of the C-O-C ether linkage.
Q3: Are there alternative, greener synthesis routes for this compound?
A3: Yes, research is ongoing into more sustainable methods. One promising alternative is the ring-opening of glycidol with allyl alcohol, which can be catalyzed by basic catalysts.[3] Enzymatic synthesis routes are also being explored for their high selectivity and milder reaction conditions.[4]
Q4: Can glycerol polymerize under the reaction conditions?
A4: Yes, under strongly basic conditions and elevated temperatures, glycerol can undergo self-condensation to form polyglycerols.[5][6] This is another potential side reaction that can reduce the yield of the desired ether and complicate the purification process. Adhering to optimized reaction temperatures and times is crucial to minimize this pathway.
Quantitative Data
The product distribution in the allylation of glycerol is highly dependent on the reaction conditions. The following table provides an illustrative summary of expected outcomes based on the molar ratio of reactants.
| Molar Ratio (Glycerol:Allyl Chloride) | Expected Major Product(s) | Expected Byproducts | Approximate Yield of Mono-ether |
| 3:1 | This compound | Unreacted Glycerol, Di-allyl ethers | High |
| 1:1 | Mixture of Mono-, Di-, and Tri-allyl ethers | Allyl alcohol, Diallyl ether | Moderate |
| 1:3 | Tri-allyl ether | Di-allyl ethers | Low |
Note: Actual yields will vary based on specific conditions such as temperature, catalyst, and reaction time.
Experimental Protocol
Synthesis of this compound via Williamson Ether Synthesis
Disclaimer: This protocol is a representative example based on established chemical principles. Researchers should conduct their own risk assessment and optimization.
Materials:
-
Glycerol (anhydrous)
-
Allyl chloride
-
Sodium hydroxide (pellets or powder)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF or Tetrahydrofuran - THF)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Deprotonation: Anhydrous glycerol is dissolved in the anhydrous solvent in the flask. Finely powdered sodium hydroxide (1.1 equivalents per hydroxyl group to be reacted for mono-allylation, though a 1:1 molar ratio of NaOH to allyl chloride is a common starting point) is added portion-wise with vigorous stirring. The mixture may be gently heated (e.g., to 50-60 °C) to facilitate the formation of the sodium glyceroxide.
-
Allylation: Allyl chloride (1.0 equivalent) is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours. The temperature should be carefully monitored and controlled to prevent a rapid exotherm.
-
Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 60-80 °C) for several hours. The progress of the reaction should be monitored by TLC or GC analysis.
-
Workup:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with a suitable organic solvent such as diethyl ether. The organic layers are combined.
-
The combined organic extracts are washed with water and then with brine to remove any remaining salts and water-soluble impurities.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to isolate the this compound from unreacted glycerol and poly-allylated byproducts.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reactions in this compound synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: High-Purity 3-Allyloxy-1,2-propanediol Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity 3-Allyloxy-1,2-propanediol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | 1. Inadequate Vacuum: The boiling point may be too high, leading to thermal decomposition. 2. Co-distillation of Impurities: Impurities with similar boiling points are carried over with the product. 3. Bumping/Uneven Boiling: Leads to contamination of the distillate. | 1. Optimize Vacuum: Ensure the vacuum system can achieve and maintain a low pressure (e.g., 10-28 mmHg) to distill the product at a lower temperature (e.g., 142-187 °C).[1] 2. Fractional Distillation: Use a fractionating column to improve separation from close-boiling impurities. 3. Stirring: Use a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum.[2] |
| Presence of Water in Final Product | 1. Incomplete Drying of Glassware or Solvents: Introduction of moisture into the purification process. 2. Hygroscopic Nature of the Product: this compound is completely miscible in water and can absorb atmospheric moisture.[3] | 1. Thoroughly Dry All Equipment: Oven-dry all glassware before use. Use anhydrous solvents if applicable. 2. Work Under Inert Atmosphere: Handle the purified product under a dry, inert atmosphere (e.g., nitrogen or argon). 3. Azeotropic Distillation: Use a solvent like toluene to azeotropically remove water before the final distillation. |
| Discoloration of Product (Yellowing) | 1. Thermal Decomposition: Overheating during distillation can lead to the formation of colored byproducts. 2. Oxidation: Exposure to air at high temperatures can cause oxidation. | 1. Precise Temperature Control: Use a heating mantle with a controller and monitor the temperature of the distilling liquid closely. 2. Inert Atmosphere: Perform the distillation under a nitrogen or argon atmosphere to prevent oxidation. |
| Incomplete Removal of Starting Materials | 1. Unreacted Glycerol or Allyl Glycidyl Ether: Incomplete reaction during synthesis. 2. Inefficient Purification Method: The chosen method may not be suitable for separating the product from the starting materials. | 1. Reaction Optimization: Ensure the synthesis reaction goes to completion. 2. Chromatographic Purification: Employ flash chromatography or preparative HPLC for better separation of structurally similar compounds. |
| Presence of Side-Reaction Byproducts | 1. Hydrolysis of Allyl Group: Formation of allyl alcohol.[4] 2. Formation of Diallyl Ether: A potential byproduct in allylation reactions.[4] | 1. Aqueous Wash: Perform an aqueous wash of the crude product to remove water-soluble impurities like allyl alcohol before distillation. 2. Chromatography: Use flash chromatography with an appropriate solvent system to separate the desired product from less polar byproducts like diallyl ether. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Glycerol, allyl chloride, or allyl glycidyl ether, depending on the synthetic route.
-
Side-Reaction Byproducts: These can include allyl alcohol and diallyl ether, often formed from the hydrolysis of the allyl source.[4]
-
Positional Isomers: Depending on the synthesis, isomers may form.
-
Degradation Products: Can result from instability under certain conditions, such as high temperatures during distillation.[5]
Q2: Which purification method is best for achieving >99% purity?
A2: The choice of method depends on the scale and the nature of the impurities.
-
Vacuum Distillation: Effective for removing non-volatile impurities and some less volatile byproducts. It is a cost-effective method for large-scale purification.
-
Flash Chromatography: Offers excellent separation of compounds with different polarities and is suitable for lab-scale purification to achieve high purity.[5]
-
Preparative HPLC (Prep-HPLC): Provides the highest resolution and is ideal for isolating highly pure material, especially for removing challenging, closely related impurities.[6]
Q3: How can I monitor the purity of this compound during purification?
A3: Gas Chromatography (GC) is a common and effective method for monitoring purity.[7] Thin Layer Chromatography (TLC) can also be used for a quick qualitative assessment of the separation of the product from impurities during column chromatography. For detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the structures of any impurities present.[8]
Q4: My final product is slightly acidic. What could be the cause and how can I fix it?
A4: Acidity can arise from residual acidic catalysts used in the synthesis or from the hydrolysis of certain reagents. To neutralize the product, you can wash the crude material with a dilute aqueous solution of a weak base, such as sodium bicarbonate, before the final distillation. Ensure to thoroughly dry the organic layer after washing to remove any residual water.
Q5: Is it necessary to use an inert atmosphere during the purification process?
A5: While not always strictly necessary, using an inert atmosphere (like nitrogen or argon) is highly recommended, especially during high-temperature steps like vacuum distillation. This minimizes the risk of oxidation, which can lead to discoloration and the formation of impurities.
Data Presentation
Table 1: Comparison of Purification Techniques for Propanediol Derivatives
| Purification Method | Typical Final Purity | Typical Yield | Scale | Key Advantages | Key Disadvantages |
| Vacuum Distillation | 98-99.5% | 85-95% | Lab to Industrial | Cost-effective, good for removing non-volatile impurities. | Not suitable for thermally sensitive compounds, less effective for separating close-boiling impurities. |
| Flash Chromatography | >99% | 60-85% | Lab | Fast, effective for complex mixtures, good for removing polar and non-polar impurities.[5] | Requires solvents, can be costly on a larger scale.[5] |
| Preparative HPLC | >99.8% | 50-80% | Lab to Pilot | High resolution, excellent for separating isomers and closely related impurities. | Expensive, requires specialized equipment, lower throughput. |
Note: Data is adapted from purification of structurally similar aryloxypropanediols and may vary for this compound.[5]
Experimental Protocols
Protocol 1: High-Purity Purification by Vacuum Distillation
-
Preparation:
-
Ensure all glassware (distilling flask, distillation head, condenser, receiving flask) is clean and thoroughly oven-dried.
-
Add the crude this compound and a magnetic stir bar to the distilling flask.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
-
Distillation:
-
Begin stirring the crude material.
-
Gradually apply vacuum to the system, aiming for a pressure of 10-28 mmHg.
-
Once the desired vacuum is stable, slowly heat the distilling flask using a heating mantle.
-
Collect any low-boiling impurities as a forerun fraction.
-
Collect the main fraction of this compound at the appropriate boiling point for the given pressure (e.g., 142 °C at 28 mmHg).[1]
-
Monitor the temperature and appearance of the distillate. Cease collection if the temperature fluctuates significantly or if discoloration occurs.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas.
-
Disassemble the apparatus and store the purified product under an inert atmosphere.
-
Protocol 2: Purification by Flash Chromatography
-
Column Packing:
-
Select an appropriate size column and pack it with silica gel using a slurry method with the initial eluent.
-
Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
The optimal solvent gradient should be determined beforehand by TLC analysis.
-
Collect fractions and monitor the elution of the product using TLC.
-
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for impurity removal.
References
- 1. This compound 99 123-34-2 [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. lookchem.com [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 7. oiv.int [oiv.int]
- 8. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
Optimizing reaction conditions for the hydrodeoxygenation of glycerol to 1,2-propanediol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the catalytic hydrodeoxygenation (HDO) of glycerol to 1,2-propanediol (1,2-PDO).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,2-propanediol from glycerol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Glycerol Conversion | 1. Insufficient Catalyst Activity: The chosen catalyst may not be optimal for the reaction conditions. 2. Low Reaction Temperature: The temperature may be too low to achieve a significant reaction rate.[1][2] 3. Low Hydrogen Pressure: Inadequate hydrogen pressure can limit the hydrogenation step.[3] 4. Mass Transfer Limitations: Poor mixing can lead to inefficient contact between reactants and the catalyst.[4] 5. High Glycerol Concentration: Very high concentrations of glycerol can increase viscosity and hinder catalyst accessibility.[5] | 1. Catalyst Screening: Test different catalysts, such as copper-based (e.g., Cu/ZnO, Cu/Al2O3) or noble metal catalysts (e.g., Pt, Ru) on various supports.[6][7] Consider bimetallic catalysts like Cu-Pd which can enhance activity.[8] 2. Increase Temperature: Gradually increase the reaction temperature. A common range is 180-250°C.[5][9] 3. Increase H₂ Pressure: Increase the hydrogen pressure, typically in the range of 1-8 MPa.[3][9] 4. Improve Agitation: Ensure a stirring speed of at least 500 rpm to minimize external mass transfer limitations.[4][10] 5. Optimize Glycerol Concentration: Start with a lower glycerol concentration (e.g., 20-40 wt%) and optimize as needed.[5][11] |
| Low Selectivity to 1,2-Propanediol | 1. Suboptimal Catalyst: The catalyst may favor side reactions. For instance, Ru catalysts can promote C-C bond cleavage, leading to ethylene glycol.[12] 2. High Reaction Temperature: Higher temperatures can sometimes favor over-hydrogenolysis to propanols or degradation products.[2] 3. Insufficient Hydrogen: A lack of hydrogen can lead to the accumulation of the intermediate, acetol.[8] 4. Acidic/Basic Properties of Support: The support's acidity or basicity can influence reaction pathways.[6][13] | 1. Catalyst Selection: Copper-based catalysts are generally known for high selectivity to 1,2-PDO.[7] The choice of support is also critical; for example, dolomite has been shown to be an effective support for copper catalysts.[7] 2. Optimize Temperature: Find the optimal temperature that balances high conversion with high selectivity. A slight decrease in temperature might improve selectivity.[2] 3. Ensure Adequate H₂ Supply: Maintain sufficient hydrogen pressure to facilitate the rapid hydrogenation of acetol to 1,2-PDO.[8] 4. Support Modification: Select a support with appropriate acidic or basic properties to favor the desired reaction pathway.[13] |
| Catalyst Deactivation | 1. Sintering of Metal Particles: High temperatures can cause metal nanoparticles to agglomerate, reducing the active surface area.[6] 2. Coke Formation: Carbonaceous deposits can form on the catalyst surface, blocking active sites. 3. Leaching of Active Metals: The active metal component may leach into the reaction medium, especially under harsh conditions. | 1. Control Temperature: Operate at the lowest effective temperature to minimize sintering. 2. Catalyst Regeneration: If coke formation is suspected, the catalyst may be regenerated. For some catalysts, this can be done by a short treatment under a hydrogen flow.[14] 3. Use Stable Catalysts: Employ catalysts with strong metal-support interactions to prevent leaching. The addition of promoters can sometimes enhance stability.[8] |
| Formation of Undesired Byproducts (e.g., Ethylene Glycol, Propanols) | 1. Catalyst Type: Some catalysts, like ruthenium, are more prone to C-C bond cleavage, leading to ethylene glycol.[12] 2. Reaction Conditions: High temperatures and long reaction times can lead to over-hydrogenolysis of 1,2-propanediol to 1-propanol.[9] | 1. Select a More Selective Catalyst: Copper-based catalysts are generally preferred for their high selectivity towards C-O bond cleavage over C-C bond cleavage.[7] 2. Optimize Reaction Time and Temperature: Monitor the reaction progress over time to determine the point of maximum 1,2-PDO yield before significant over-hydrogenolysis occurs.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted reaction mechanism for the hydrodeoxygenation of glycerol to 1,2-propanediol?
A1: The most widely accepted mechanism is a two-step process:
-
Dehydration: Glycerol is first dehydrated to form an intermediate, acetol (hydroxyacetone).[8][15]
-
Hydrogenation: The acetol is then hydrogenated to produce 1,2-propanediol.[8] The overall efficiency of the process depends on the catalyst's ability to facilitate both of these steps.
Q2: How does reaction temperature affect the conversion and selectivity?
A2: Increasing the reaction temperature generally increases the rate of glycerol conversion.[1][5] However, excessively high temperatures can lead to a decrease in selectivity towards 1,2-propanediol due to the formation of byproducts from over-hydrogenolysis and degradation.[2] An optimal temperature needs to be determined for each specific catalyst and reaction setup.
Q3: What is the role of hydrogen pressure in this reaction?
A3: Hydrogen pressure is a critical parameter. Higher hydrogen pressure generally leads to higher glycerol conversion because it increases the availability of hydrogen for the hydrogenation step.[3] This can also improve the selectivity to 1,2-propanediol by promoting the rapid conversion of the acetol intermediate, thus preventing its accumulation or conversion into other byproducts.[8]
Q4: Which type of catalyst is most suitable for this reaction?
A4: The choice of catalyst is crucial for both activity and selectivity. Copper-based catalysts are widely used and are known for their high selectivity to 1,2-propanediol.[7] Noble metal catalysts like Pt and Ru can also be active, but Ru tends to favor the formation of ethylene glycol through C-C bond cleavage.[12] The catalyst support also plays a significant role in the overall performance by influencing metal dispersion and providing acidic or basic sites.[6][13] Bimetallic catalysts, such as Cu-Pd, have shown enhanced activity and stability.[8]
Q5: Can this reaction be performed without an external hydrogen source?
A5: Yes, some studies have explored performing the reaction under an inert atmosphere, using a hydrogen-donating solvent like ethanol or isopropanol.[9][11] In this approach, the alcohol serves as an in-situ source of hydrogen through a process like aqueous phase reforming.[9] This can be advantageous for reducing costs and safety concerns associated with high-pressure hydrogen.[9][11]
Quantitative Data Summary
Table 1: Effect of Temperature on Glycerol HDO over a Cu-Pd/TiO₂-Na Catalyst
| Temperature (°C) | Glycerol Conversion (%) | 1,2-PDO Selectivity (%) | Acetol Selectivity (%) | Other Products Selectivity (%) |
| 180 | ~45 | ~75 | ~15 | ~10 |
| 200 | ~65 | ~85 | ~8 | ~7 |
| 220 | ~85 | ~90 | ~5 | ~5 |
Reaction Conditions: 20 wt% aqueous glycerol, 100 psi H₂, 0.3 g catalyst, 6 h reaction time, 480 rpm stirring speed. (Data adapted from reference[5])
Table 2: Effect of H₂ Pressure on Glycerol HDO over a Cu-Pd/TiO₂-Na Catalyst
| H₂ Pressure (psi) | Glycerol Conversion (%) | 1,2-PDO Selectivity (%) | Acetol Selectivity (%) | Other Products Selectivity (%) |
| 50 | ~70 | ~78 | ~12 | ~10 |
| 100 | ~85 | ~90 | ~5 | ~5 |
| 150 | ~90 | ~92 | ~3 | ~5 |
| 200 | ~95 | ~93 | ~2 | ~5 |
Reaction Conditions: 20 wt% aqueous glycerol, 220°C, 0.3 g catalyst, 6 h reaction time, 480 rpm stirring speed. (Data adapted from reference[5])
Experimental Protocol
Representative Protocol for Glycerol HDO in a Batch Reactor
-
Catalyst Preparation (Example: Impregnation)
-
Select a suitable support (e.g., TiO₂, Al₂O₃, or activated carbon).
-
Dissolve a precursor salt of the active metal (e.g., copper nitrate for a Cu catalyst) in a suitable solvent (e.g., deionized water).
-
Add the support to the solution and stir continuously to ensure even impregnation.
-
Evaporate the solvent using a rotary evaporator.
-
Dry the impregnated support in an oven, typically at 100-120°C overnight.
-
Calcine the dried material in air at a high temperature (e.g., 300-500°C) to convert the precursor to its oxide form.
-
Prior to the reaction, the catalyst is typically reduced in a stream of hydrogen at an elevated temperature to obtain the active metallic form.
-
-
Reaction Procedure
-
Load the desired amount of catalyst (e.g., 0.5 g) and an aqueous solution of glycerol (e.g., 100 mL of a 20 wt% solution) into a high-pressure batch reactor.
-
Seal the reactor and purge it several times with an inert gas (e.g., N₂ or Ar) to remove air, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 4 MPa) at room temperature.
-
Begin stirring (e.g., 750 rpm) and heat the reactor to the target reaction temperature (e.g., 220°C).
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4-8 hours).
-
After the reaction time has elapsed, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen.
-
-
Product Analysis
-
Collect the liquid product mixture from the reactor.
-
Separate the catalyst from the liquid product by centrifugation or filtration.
-
Analyze the liquid products using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., a capillary column for separating polyols and alcohols).
-
Quantify the concentrations of glycerol, 1,2-propanediol, and any byproducts by comparing their peak areas to those of standard solutions with known concentrations.
-
Calculate glycerol conversion and product selectivity based on the GC analysis.
-
Visualizations
Caption: Reaction pathway for glycerol hydrodeoxygenation.
Caption: Troubleshooting workflow for low 1,2-PDO yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Effect of different supports for copper as catalysts on glycerol hydrogenolysis to 1,2-propanediol - Journal of King Saud University - Science [jksus.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. iris.cnr.it [iris.cnr.it]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A review on non-noble metal catalysts for glycerol hydrodeoxygenation to 1,2-propanediol with and without external hydrogen - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Bio-glycerol hydrodeoxygenation to propylene: advancing knowledge on Mo-based catalyst characteristics and reaction pathways under flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Preventing self-polymerization of 3-Allyloxy-1,2-propanediol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the self-polymerization of 3-Allyloxy-1,2-propanediol during storage.
Troubleshooting Guide
Issue: Suspected Polymerization of this compound During Storage
If you observe an increase in viscosity, the formation of precipitates, or a hazy appearance in your stored this compound, it may be undergoing self-polymerization. Follow these steps to troubleshoot the issue:
Caption: Troubleshooting workflow for suspected polymerization.
Frequently Asked Questions (FAQs)
Storage Conditions
Q1: What are the ideal storage conditions to prevent the self-polymerization of this compound?
A1: To minimize the risk of self-polymerization, this compound should be stored in a cool, dark, and dry place.[1] It is a combustible liquid, so it should be kept away from heat, sparks, and open flames.
Recommended Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment, ideally below 15°C. Some sources suggest storage below 30°C is acceptable for shorter periods. | Lower temperatures significantly reduce the rate of free-radical formation, which initiates polymerization. |
| Light | Store in an opaque or amber-colored container to protect from light. | UV light can provide the energy to initiate radical polymerization. |
| Atmosphere | For long-term storage, consider blanketing the container with an inert gas like nitrogen or argon. However, for phenolic inhibitors, a small amount of oxygen is required to be effective. | An inert atmosphere displaces oxygen, which can participate in the initiation of polymerization, especially at elevated temperatures. Conversely, some inhibitors require oxygen to function.[2] |
| Container Material | Use containers made of high-density polyethylene (HDPE), stainless steel, or amber glass.[3][4] | These materials are chemically resistant and will not leach impurities that could catalyze polymerization.[3][4] |
Inhibitors
Q2: Should I use a polymerization inhibitor for storing this compound?
A2: Yes, for long-term storage or if the material will be exposed to elevated temperatures, adding a polymerization inhibitor is highly recommended. This compound, being an allyl ether, is susceptible to free-radical polymerization.
Q3: What are the recommended inhibitors and their typical concentrations?
Commonly Used Inhibitors for Allyl Monomers
| Inhibitor | Typical Concentration (ppm) | Mechanism of Action & Notes |
| MEHQ (Monomethyl Ether of Hydroquinone) | 10 - 300 | A very common and effective inhibitor that requires the presence of oxygen to scavenge peroxy radicals.[2][5] It is often preferred for its low color formation.[6] |
| Hydroquinone (HQ) | 100 - 1000 | A potent inhibitor that also requires oxygen to be effective.[7] It can sometimes cause discoloration.[6] |
| BHT (Butylated Hydroxytoluene) | 200 - 1000 | A phenolic antioxidant that can inhibit polymerization. |
| TEMPO (2,2,6,6-Tetramethylpiperidinyloxyl) | 50 - 500 | A stable free radical that directly traps carbon-centered radicals. It does not require oxygen to function.[8] |
Note: The optimal inhibitor and concentration should be determined experimentally for your specific application and storage conditions.
Caption: Simplified mechanism of polymerization inhibition.
Detection of Polymerization
Q4: How can I detect the early stages of polymerization?
A4: Early detection of oligomer formation is crucial. Several analytical techniques can be employed to assess the purity of the monomer and detect the presence of polymers.
Analytical Techniques for Polymer Detection
| Technique | Principle | Information Provided |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separates compounds based on their boiling points and volatility. | Can be used to determine the purity of the this compound monomer. A decrease in the main peak area and the appearance of broader, later-eluting peaks can indicate polymerization.[9][10] |
| High-Performance Liquid Chromatography (HPLC) with UV or RI Detector | Separates compounds based on their polarity and size. | Can separate and detect oligomers and polymers from the monomer. An increase in peaks with shorter retention times (in size-exclusion mode) or different retention times (in reversed-phase mode) indicates polymer formation.[11][12][13] |
| Viscometry | Measures the viscosity of the liquid. | A significant increase in viscosity over time is a direct indication of polymer formation. |
| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Separates molecules based on their size in solution. | Provides detailed information on the molecular weight distribution of any polymers that have formed. |
Experimental Protocols
Protocol 1: Monitoring Purity by GC-FID
-
Sample Preparation: Dilute an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
GC-FID Conditions (Example):
-
Column: A mid-polarity column (e.g., DB-1701 or equivalent) is suitable.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Analysis: Inject the prepared sample and a standard of pure this compound. Compare the chromatograms. A decrease in the area of the monomer peak and the appearance of new, broader peaks at higher retention times in the sample indicate the presence of oligomers/polymers.
Protocol 2: Detection of Oligomers by HPLC-UV
-
Sample Preparation: Dilute the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC-UV Conditions (Example for Reversed-Phase):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol. For example, start with 95% water / 5% acetonitrile and ramp to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Monitor at a low wavelength (e.g., 210 nm) as the allyl group has a weak chromophore.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject a fresh, unpolymerized standard and the stored sample. The appearance of new, often broader, peaks in the sample chromatogram that are not present in the standard indicates the formation of oligomers or polymers.
References
- 1. haihangchem.com [haihangchem.com]
- 2. fluoryx.com [fluoryx.com]
- 3. royalchemical.com [royalchemical.com]
- 4. youtube.com [youtube.com]
- 5. What is MEHQ? Uses, Benefits & Safety Explained [vinatiorganics.com]
- 6. nbinno.com [nbinno.com]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 10. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thiol-Ene Reactions with 3-Allyloxy-1,2-propanediol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for thiol-ene reactions involving 3-Allyloxy-1,2-propanediol.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a photoinitiated thiol-ene reaction?
A1: The photoinitiated thiol-ene reaction is a free-radical addition process.[1] It begins when a photoinitiator absorbs UV light and decomposes to form free radicals. These radicals then abstract a hydrogen atom from a thiol (R-SH), creating a highly reactive thiyl radical (RS•).[1][2] This thiyl radical adds across the double bond of the 'ene' (in this case, the allyl group of this compound), resulting in a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule in a chain-transfer step, regenerating the thiyl radical and propagating the reaction chain.[1][3]
Q2: What is the ideal stoichiometric ratio for thiol and ene functional groups?
A2: Theoretically, a 1:1 molar ratio of thiol functional groups to ene functional groups is ideal for achieving complete conversion.[4] However, the optimal ratio can be influenced by the specific structures of the thiol and ene reactants. In practice, an excess of the thiol component is sometimes used to increase the reaction rate, particularly if the chain-transfer step is rate-limiting, or to ensure the complete consumption of a more valuable 'ene' molecule.[4] Conversely, an excess of the 'ene' may be used if the propagation step is rate-limiting.[5]
Q3: How significant is oxygen inhibition in thiol-ene reactions compared to other photopolymerizations?
A3: Thiol-ene reactions are notably more resistant to oxygen inhibition than traditional acrylate or methacrylate polymerizations.[6][7] Oxygen can still react with initiating and propagating radicals to form less reactive peroxy radicals, which can slow the reaction or cause an induction period.[8] However, the thiol component can "rescue" the chain by reacting with these peroxy radicals to regenerate a reactive thiyl radical, mitigating the inhibitory effect.[8] While often successful in ambient air, for critical applications or thin films, degassing the mixture or curing under an inert atmosphere (like nitrogen or argon) is still recommended for optimal results.[4][8]
Q4: How does the structure of the thiol reactant affect the reaction with this compound?
A4: The structure of the thiol reactant significantly impacts reaction kinetics. Steric hindrance around the thiol group can affect the rate of both the propagation and chain-transfer steps.[9] For instance, reactions involving sterically hindered tertiary thiols may proceed slower than those with primary thiols, especially if the chain-transfer step is rate-limiting, which is often the case with allyl ether 'enes'.[9] Additionally, the acidity of the thiol (strength of the S-H bond) influences the ease of hydrogen abstraction.
Q5: Can the hydroxyl groups on this compound interfere with the reaction?
A5: The hydroxyl groups on this compound are generally considered spectator groups in a standard photoinitiated thiol-ene reaction. They contribute to the polarity and viscosity of the reaction medium but do not typically participate in the radical addition mechanism. However, their presence can enhance solubility in polar solvents and influence the properties of the final product, such as hydrophilicity.
Troubleshooting Guide
Issue 1: Low Conversion or Incomplete Reaction
-
Question: My reaction has stopped prematurely, or the final conversion is much lower than expected. What are the likely causes?
-
Answer: Low conversion can stem from several factors, including issues with the initiator, non-optimal stoichiometry, reactant reactivity, or the presence of inhibitors.
-
Initiator Problems: Insufficient photoinitiator concentration will generate too few radicals to sustain the reaction.[4] Conversely, excessively high concentrations can lead to side reactions.[4] Ensure the initiator is active and its absorption spectrum matches the wavelength of your UV source. Cleavage-type photoinitiators like DMPA are often more efficient than hydrogen-abstraction types for these reactions.[4]
-
Stoichiometry: A significant deviation from a 1:1 functional group ratio can cause one reactant to be completely consumed, halting the reaction.[10] Re-verify your calculations and measurements for both the thiol and the this compound.
-
Oxygen Inhibition: Although less susceptible, oxygen can still cause an induction period or slow the reaction, especially at the surface exposed to air, leading to a tacky finish.[8] Degassing the monomer mixture by bubbling with nitrogen or argon for 15-30 minutes before curing can resolve this.[4]
-
UV Source Intensity/Wavelength: An inadequate UV light intensity or a wavelength that does not overlap well with the photoinitiator's absorbance peak will lead to inefficient radical generation. Check the specifications of your lamp and initiator.
-
Issue 2: The Reaction is Very Slow or Shows a Long Induction Period
-
Question: My polymerization takes a very long time to start and/or complete. How can I speed it up?
-
Answer: A slow reaction is typically due to a low concentration of active radicals or low reactant mobility.
-
Increase Initiator Concentration: A higher initiator concentration generates more primary radicals, which can accelerate the onset of polymerization.[8] Be cautious not to add too much, which could cause discoloration or side reactions.
-
Increase UV Intensity: A more intense UV source will generate radicals at a faster rate. The reaction time for thiol-ene systems can be tuned by varying light intensity or initiator concentration.[11][12]
-
Check for Inhibitors: Aside from oxygen, other impurities in the reactants or solvent (e.g., residual inhibitors from monomer synthesis) can scavenge radicals. Purifying the reactants may be necessary.
-
Temperature: For photoinitiated reactions, lower temperatures can sometimes be beneficial for the final conversion, but excessively low temperatures may increase viscosity and slow the reaction rate by limiting diffusion.[4][13]
-
Issue 3: Formation of an Insoluble Gel or Unwanted Cross-linking
-
Question: My product is an insoluble gel, but I was expecting a soluble polymer or small molecule. Why did this happen?
-
Answer: Unintended gelation occurs when a cross-linked network is formed. This is expected if you are using multifunctional reactants but problematic otherwise.
-
Multifunctional Reactants: This is the most common cause. If you are using a thiol with more than two functional groups (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PTM) and/or a poly-ene, you are intentionally creating a cross-linked network.[1]
-
Impure Reactants: Check for impurities in your this compound or thiol that might contain additional 'ene' or thiol functionalities, which could act as cross-linkers.
-
Side Reactions: While less common with allyl ethers, some 'enes' (like acrylates) are prone to homopolymerization, where the carbon-centered radical adds to another 'ene' instead of abstracting a hydrogen from a thiol.[4] This can lead to chain branching and eventual gelation. Using an excess of thiol can help minimize this.[10]
-
Issue 4: The Final Product is Yellow or Discolored
-
Question: My reaction mixture turned yellow during or after UV exposure. What causes this?
-
Answer: Yellowing is almost always related to the photoinitiator.
-
Photoinitiator Byproducts: Many photoinitiators, especially those based on aromatic ketones, generate colored byproducts upon photolysis.
-
Excessive Initiator Concentration: Using a higher-than-necessary concentration of photoinitiator can lead to more colored byproducts and a more noticeable yellow tint.
-
Prolonged UV Exposure: Exposing the sample to UV light for much longer than is needed for full conversion can cause further degradation of the initiator and the polymer, leading to discoloration.
-
Summary Troubleshooting Table
| Problem | Potential Cause | Recommended Solution | Quantitative Guideline |
| Low Conversion | Insufficient photoinitiator | Increase initiator concentration. | Typical range: 0.1-2.0 wt% |
| Incorrect stoichiometry | Verify calculations; aim for a 1:1 functional group ratio. | Molar Ratio Thiol:Ene = 1:1 | |
| Oxygen inhibition | Degas mixture with N₂ or Ar; use lamination for thin films.[8] | Degas for 15-30 min.[4] | |
| Low UV intensity | Increase lamp power or move sample closer to the source. | Typical range: 10-100 mW/cm² | |
| Slow Reaction | Low initiator concentration | Increase initiator concentration. | Start with 0.5 wt% and adjust. |
| Presence of inhibitors | Use purified monomers and solvents. | N/A | |
| Gel Formation | Use of multifunctional thiol/ene | This is expected. If unintended, verify reactant structures. | N/A |
| Ene homopolymerization | Increase thiol-to-ene ratio to favor chain transfer. | Try Thiol:Ene ratio of 1.1:1 | |
| Yellowing | Initiator byproducts | Use the minimum effective initiator concentration. | Reduce concentration in 0.1 wt% steps. |
| Prolonged UV exposure | Monitor conversion (e.g., with RT-FTIR) to determine optimal cure time. | N/A |
Experimental Protocols
Protocol: Photoinitiated Thiol-Ene Reaction
This protocol provides a general guideline for reacting a difunctional thiol with this compound. It should be optimized for specific substrates.
Materials:
-
This compound ('ene' monomer)
-
A dithiol reactant (e.g., 1,2-ethanedithiol or glycol dimercaptoacetate)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (optional, e.g., THF or Toluene)
-
Reaction vessel (e.g., glass vial with septum)
-
Nitrogen or Argon source
-
UV lamp (e.g., 365 nm)
Procedure:
-
Preparation: In a clean, dry glass vial, add the dithiol reactant. Then, add the this compound to achieve a 2:1 molar ratio of thiol functional groups to ene functional groups (since the dithiol has two SH groups and the diol has one allyl group).
-
Initiator Addition: Add the photoinitiator. A typical starting concentration is 0.5 wt% of the total monomer mass. If using a solvent, dissolve all components thoroughly.
-
Degassing: Seal the vial with a septum. Purge the solution by bubbling a gentle stream of nitrogen or argon through the liquid via a long needle for 15-30 minutes to remove dissolved oxygen.[4] Ensure there is a vent needle for gas to escape.
-
Initiation: Place the reaction vial under the UV lamp at a fixed distance. The distance will determine the light intensity at the sample.
-
Curing: Irradiate the sample for the desired time. Reaction progress can be monitored by techniques like real-time FTIR (observing the disappearance of the S-H peak at ~2570 cm⁻¹ and the C=C peak at ~1645 cm⁻¹) or by periodically taking aliquots for analysis by NMR or chromatography.
-
Work-up: Once the reaction is complete, the product can be used as is or purified. If a solvent was used, it can be removed under reduced pressure. If there is unreacted monomer, purification via column chromatography may be necessary.
Visualizations
Thiol-Ene Reaction Mechanism
Caption: Radical-mediated mechanism for the thiol-ene reaction.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting low conversion issues.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxygen-Mediated Enzymatic Polymerization of Thiol–Ene Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Addressing challenges in the scale-up of 3-Allyloxy-1,2-propanediol production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of 3-Allyloxy-1,2-propanediol production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the nucleophilic substitution of a halide (typically from allyl chloride or allyl bromide) by a glyceroxide anion, which is formed by the deprotonation of glycerol with a strong base.
Q2: What are the key starting materials for the Williamson ether synthesis of this compound?
A2: The primary starting materials are glycerol, an allyl halide (e.g., allyl chloride), and a strong base (e.g., sodium hydroxide or potassium hydroxide) to deprotonate the glycerol.
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters to control include reaction temperature, stoichiometry of reactants, choice of base and solvent, and reaction time. Careful control of these parameters is crucial for maximizing yield and minimizing the formation of impurities.
Q4: How can I purify the crude this compound product?
A4: The primary method for purifying this compound on a larger scale is vacuum distillation.[6][7][8] This technique separates the desired product from non-volatile impurities and unreacted starting materials based on differences in boiling points under reduced pressure. For laboratory scale, column chromatography can also be employed for high-purity isolations.
Q5: Which analytical techniques are recommended for quality control?
A5: For assessing the purity and impurity profile of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques.[9][10][11][12][13] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural confirmation.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation of Glycerol | Ensure a sufficiently strong base (e.g., NaOH, KOH) is used in at least stoichiometric amounts. Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent for laboratory-scale synthesis, though this is less common for industrial scale-up due to safety and cost. |
| Side Reaction: E2 Elimination | The alkoxide can act as a base, leading to the elimination of HX from the allyl halide to form propadiene. This is more prevalent with sterically hindered halides, though less of a concern with primary halides like allyl chloride.[3][4][5] To minimize this, maintain a controlled reaction temperature, as higher temperatures favor elimination. |
| Poor Solubility of Reactants | In a biphasic system (e.g., aqueous NaOH and organic allyl chloride), the reaction rate can be limited by the interface. The use of a phase-transfer catalyst (PTC) can significantly improve the reaction rate and yield.[14][15][16] |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, side reactions may be favored. The optimal temperature should be determined experimentally, typically in the range of 50-80°C. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC to ensure it has gone to completion. |
Problem 2: Presence of Impurities in the Final Product
Common Impurities and Their Removal:
| Impurity | Source | Recommended Removal Method |
| Unreacted Glycerol | Incomplete reaction or improper stoichiometry. | Vacuum distillation (glycerol has a much higher boiling point). |
| Unreacted Allyl Chloride | Incomplete reaction. | Distillation (allyl chloride is volatile). |
| Diallyl Ether | Reaction of the product with another molecule of allyl chloride. | Careful control of stoichiometry (avoiding a large excess of allyl chloride). Fractional vacuum distillation may separate it from the desired product. |
| Polyglycerols | Side reactions of glycerol at elevated temperatures. | Vacuum distillation. |
| Water | From aqueous base or as a reaction byproduct. | Distillation. For trace amounts, a drying agent can be used before final distillation. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis with Phase-Transfer Catalysis
Materials:
-
Glycerol
-
Allyl Chloride
-
Sodium Hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst
-
Toluene (or another suitable organic solvent)
-
Deionized Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.
-
Charge the reactor with glycerol, deionized water, and tetrabutylammonium bromide (TBAB).
-
Begin vigorous stirring to ensure good mixing.
-
Slowly add the 50% sodium hydroxide solution through the addition funnel, maintaining the temperature below 30°C.
-
After the addition of NaOH is complete, slowly add the allyl chloride through the addition funnel. An exotherm may be observed. Maintain the reaction temperature between 50-60°C.
-
After the allyl chloride addition is complete, continue to stir the mixture at 60-70°C for 4-6 hours. Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with deionized water to remove any remaining salts and glycerol.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
The crude product is then purified by vacuum distillation.
Purification by Vacuum Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed)
-
Condenser
-
Receiving flask
-
Vacuum pump and gauge
Procedure:
-
Transfer the crude this compound to the distillation flask.
-
Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Gradually apply vacuum to the system. A pressure of 10-30 mmHg is a typical starting point.[7]
-
Begin heating the distillation flask gently.
-
Collect any low-boiling fractions (e.g., residual solvent and allyl chloride).
-
Increase the temperature to distill the this compound. The boiling point is approximately 142°C at 28 mmHg.[7][8]
-
Collect the fraction that distills at a constant temperature and has the expected refractive index (n20/D ≈ 1.462).[7]
-
Leave a small amount of residue in the distillation flask to avoid distilling high-boiling impurities.
Quality Control: HPLC Method
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v).[13] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or RI |
Sample Preparation:
-
Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting flowchart for low yield issues.
Caption: Reaction pathways in this compound synthesis.
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. WO2004076392A1 - Purification of 1,3-propanediol by distillation - Google Patents [patents.google.com]
- 7. 3-烯丙氧基-1,2-丙二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 123-34-2 [chemicalbook.com]
- 9. agilent.com [agilent.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rroij.com [rroij.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. scispace.com [scispace.com]
- 14. iajpr.com [iajpr.com]
- 15. phasetransfer.com [phasetransfer.com]
- 16. researchgate.net [researchgate.net]
Catalyst selection and optimization for glycerol etherification with allyl alcohol
Technical Support Center: Glycerol Etherification & Valorization
This technical support center provides troubleshooting guides and frequently asked questions for researchers and scientists working on the catalytic conversion of glycerol. The content is divided into two main sections:
-
Part 1: Catalyst Selection and Optimization for the Production of Allyl Alcohol from Glycerol. This section addresses the more commonly researched pathway of synthesizing allyl alcohol using glycerol as a starting material.
-
Part 2: Catalyst Selection and Optimization for Glycerol Etherification with Alcohols. As the direct etherification of glycerol with allyl alcohol is a less documented process, this section provides guidance based on analogous reactions with other alcohols like tert-butanol and benzyl alcohol.
Part 1: Production of Allyl Alcohol from Glycerol
This section focuses on troubleshooting the catalytic conversion of glycerol into allyl alcohol, a valuable chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common types of catalysts used for converting glycerol to allyl alcohol?
A1: A range of heterogeneous catalysts have been investigated. Iron-based catalysts are frequently used.[1] Other successful catalysts include zirconia-iron, MoO₃-WO₃/TiO₂, and vanadium-supported zeolite beta.[1] Bimetallic oxides, such as iron-nickel oxides supported on alumina, have also shown promise.[1][2]
Q2: My selectivity for allyl alcohol is low. What factors could be responsible?
A2: Low selectivity towards allyl alcohol is a common issue and can be influenced by several factors:
-
Catalyst Acidity: The balance between Brønsted and Lewis acid sites is crucial. High Brønsted acidity may favor the formation of acrolein, while Lewis acid sites are linked to higher allyl alcohol selectivity.[2]
-
Redox Properties: The redox state of the catalyst plays a significant role. For iron-based catalysts, a lower Fe⁺³/Fe⁺² ratio has been shown to favor the formation of allyl alcohol.[1]
-
Reaction Pathway: The reaction often proceeds in two steps: glycerol dehydration to acrolein, followed by a hydrogen transfer to form allyl alcohol.[1] If the second step is inefficient, acrolein will be the major product.
Q3: I'm observing rapid catalyst deactivation due to coke formation. How can this be mitigated?
A3: Coke deposition is a major challenge, especially in gas-phase reactions over acidic catalysts.[1] It has been noted that coke deposition predominantly occurs on Lewis acid sites.[2] One proposed strategy to reduce carbon deposition is the addition of noble metals, such as Palladium (Pd), to the catalyst formulation.[1]
Q4: How can I improve the yield of allyl alcohol?
A4: Research has shown that adding a sacrificial reductant to the feed can significantly enhance the rate of formation and yield of allyl alcohol.[3] Using an alumina-supported iron catalyst, the addition of formic acid, oxalic acid, ammonia, or ammonium hydroxide increased the allyl alcohol yield from 9% to as high as 19.5% (with formic acid).[3]
Data Presentation: Catalyst Performance in Glycerol to Allyl Alcohol Conversion
| Catalyst | Support | Key Findings | Glycerol Conversion (%) | Allyl Alcohol Selectivity/Yield | Reference |
| Iron-Nickel Oxides | Mesoporous Alumina | A lower Fe⁺³/Fe⁺² ratio favored the formation of allyl alcohol. Bimetallic catalysts showed higher selectivity than monometallic ones. | Similar across catalysts | Noticeably Increased with bimetallics | [1] |
| HZSM-5–Al₂O₃ | - | Allyl alcohol selectivity correlates with the concentration of Lewis acid sites. | Not specified | Up to 84% | [2] |
| Phosphate-stabilized WOx-ZrO₂ | - | Low WOx content with strong Lewis acid sites favors allyl alcohol. High WOx content with Brønsted sites favors acrolein. | Not specified | Varies with WOx content | [2] |
| Iron Catalyst | Alumina | Addition of sacrificial reductants significantly increased allyl alcohol yield. | Not specified | Yield up to 19.5% (with formic acid) | [3] |
Experimental Protocols
Protocol 1: Catalyst Preparation via Incipient Wetness Impregnation
This protocol describes the synthesis of iron-nickel oxides supported on mesoporous alumina.[1]
-
Support Preparation: Use commercial mesoporous alumina as the support material.
-
Precursor Solution: Prepare an aqueous solution of the metal precursor salts (e.g., iron nitrate, nickel nitrate).
-
Impregnation: For a 5 wt% metal loading on 2 g of catalyst, add the required amount of the precursor solution to the alumina support.[1] Stir the mixture at room temperature for 2 hours.
-
Drying: Dry the impregnated support overnight at 100 °C.
-
Calcination: Calcine the dried material in air at 400 °C for 4 hours to obtain the final oxide catalyst.[1]
Protocol 2: Catalytic Activity Evaluation in a Packed Bed Reactor
This protocol outlines the gas-phase conversion of glycerol.[4]
-
Reactor Setup: Use a vertical packed bed reactor operating at atmospheric pressure.
-
Catalyst Loading: Place a fixed amount of the prepared catalyst into the reactor.
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 340 °C).[4]
-
Feed Introduction: Introduce a solution of glycerol (and any additives/reductants) into the reactor using a carrier gas such as nitrogen.
-
Product Analysis: Analyze liquid products using Gas Chromatography (GC-FID, GC-MS) and gaseous products using micro-GC and FTIR.[4]
Visualization: Reaction Pathway
Caption: Proposed reaction pathway for the conversion of glycerol to allyl alcohol.
Part 2: Glycerol Etherification with Alcohols (Analogous to Allyl Alcohol)
This section provides troubleshooting guidance for the etherification of glycerol with an alcohol, using data from reactions with tert-butanol and isopropanol as a model.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My glycerol conversion is very low. What are the potential causes?
A1: Low glycerol conversion can stem from several issues:
-
Catalyst Inactivity: Ensure the catalyst is properly activated. For example, some zeolite catalysts require heating to high temperatures (e.g., 320 °C) to become active, and wet catalysts like Amberlyst-15 may be inactive.[5]
-
Incorrect Solvent: The choice of solvent significantly influences the reaction. Toluene has been shown to be effective, while ethanol can be unsuitable, resulting in yields as low as 2-4%.[5]
-
Insufficient Catalyst Loading: While increasing catalyst concentration can increase the reaction rate, an optimal loading exists. For instance, increasing Amberlyst-15 from 5 wt% to 10 wt% did not improve the final yield of ethers.[5]
-
Reaction Time: Etherification can be slow. Extending the reaction time from 2 to 8 hours has been shown to increase glycerol conversion from 63% to 73%.[5]
Q2: I'm forming significant amounts of by-products like oligoglycerols or dialkyl ethers. How can I improve selectivity?
A2: By-product formation is common. To improve selectivity towards desired mono-ethers:
-
Control Reaction Time: Overly long reaction times can lead to the formation of oligoglycerols.[5]
-
Manage Water Removal: The water produced during the reaction can inhibit the catalyst and affect equilibrium. In reactions with benzyl alcohol, the retention of water was linked to lower yields.[6]
-
Adjust Reactant Ratio: The initial molar ratio of glycerol to alcohol can influence the product distribution between mono-, di-, and tri-ethers.[6]
Q3: Which catalysts are effective for glycerol etherification with alcohols like tert-butanol?
A3: Solid acid catalysts are widely used for this reaction. Effective options include ion-exchange resins like Amberlyst-15 and Amberlyst-36, as well as Montmorillonite K10 and Zeolite β.[5][7] In comparative studies, Amberlyst-36 often shows high activity.[5]
Q4: Can the solid acid catalysts be reused?
A4: Yes, heterogeneous catalysts like Amberlyst-15 and Amberlyst-36 can be recycled. After the reaction, they can be separated, washed with water and ethanol, and dried at 110 °C before being reused with similar catalytic activity.[5]
Data Presentation: Performance of Catalysts in Glycerol Etherification
| Catalyst | Alcohol | Solvent | Temp (°C) | Time (h) | Glycerol Conv. (%) | Ether Yield (%) | Reference |
| Amberlyst-15 (5 wt%) | tert-butanol | Toluene | 82 | 2 | 63 | 53 | [5] |
| Amberlyst-15 (5 wt%) | tert-butanol | Toluene | 82 | 8 | 73 | 49 | [5] |
| Amberlyst-36 (3 wt%) | tert-butanol | Toluene | 82 | 2 | 70 | 64 | [5] |
| Montmorillonite K10 (5 wt%) | tert-butanol | Toluene | 83 | 2 | 58 | 43 | [5] |
| Zeolite β | tert-butanol | Toluene | - | 4 | Very Low Activity | - | [5] |
Experimental Protocols
Protocol 3: General Procedure for Batch Reactor Glycerol Etherification
This protocol is a general guide based on typical lab-scale etherification experiments.[5][6]
-
Reactor Setup: Use a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer. For reactions above the solvent's boiling point, a stainless-steel autoclave is required.[6]
-
Charge Reactants: Add glycerol, the alcohol reactant (e.g., tert-butanol), the chosen solvent (e.g., toluene), and the solid acid catalyst to the flask.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 82 °C) and maintain vigorous stirring for the specified duration (e.g., 2-8 hours).[5]
-
Workup: After cooling, separate the solid catalyst by filtration. The liquid product mixture can then be analyzed by techniques like NMR or GC to determine conversion and product distribution.
Visualization: Troubleshooting Workflow
Caption: A logical troubleshooting workflow for optimizing glycerol etherification.
References
- 1. Allyl Alcohol Production by Conversion of Glycerol Over Supported Iron and Nickel Bimetallic Oxides [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic conversion of glycerol to allyl alcohol; effect of a sacrificial reductant on the product yield - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Item - Enhancing allyl alcohol selectivity in the heterogeneous catalytic conversion of glycerol - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Minimizing impurities in the synthesis of glycerol-derived solvents
Welcome to the technical support center for the synthesis of glycerol-derived solvents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to minimizing impurities in their synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude glycerol, and why are they problematic?
A1: Crude glycerol, a primary byproduct of biodiesel production, is the most common starting material for glycerol-derived solvents. Its primary impurities include:
-
Water: Can hydrolyze reactants and products, and deactivate certain catalysts.[1][2][3][4][5]
-
Methanol: A remnant from the transesterification process in biodiesel production. It can participate in side reactions, such as forming ketals with acetone in solketal synthesis.[1][2][3]
-
Salts (e.g., NaCl, Na2SO4): Formed during the neutralization of catalysts used in biodiesel production. These salts can poison and deactivate acid catalysts.[1][2][4][5][6]
-
Soaps (salts of fatty acids): Result from the saponification of triglycerides. They can cause issues in downstream processing and catalyst performance.[3][7]
-
Free Fatty Acids (FFAs) and Fatty Acid Methyl Esters (FAMEs): Unreacted starting materials or byproducts from biodiesel production that can interfere with the desired reaction.[3]
-
Matter Organic Non-Glycerol (MONG): A general term for other organic residues.[8]
These impurities can significantly decrease the efficiency of the synthesis by neutralizing or weakening acid catalysts, leading to lower conversion rates and selectivity towards the desired solvent.[1][2]
Q2: What are the recommended purification methods for crude glycerol before its use in solvent synthesis?
A2: Several methods can be employed to purify crude glycerol. The choice of method often depends on the initial purity of the glycerol and the required purity for the synthesis. Common techniques include:
-
Acidification and Neutralization: This initial step involves adding an acid (e.g., sulfuric acid, hydrochloric acid) to crude glycerol to break down soaps into free fatty acids, which can then be separated. Subsequent neutralization is then performed.[9][10][11]
-
Vacuum Distillation: This is a highly effective method for achieving high purity glycerol (up to 99%). It separates glycerol from non-volatile impurities like salts and soaps.[12]
-
Ion Exchange Resins: Effective for removing dissolved salts, although high salt content can make this method less feasible.[9][12]
-
Activated Carbon Treatment: Used to remove colored impurities and other organic contaminants.[9][10][13]
-
Membrane Separation (Nanofiltration/Reverse Osmosis): A promising technique for separating glycerol from salts and other impurities.[10][14]
-
Solvent Extraction: Can be used to enrich the glycerol content.[9]
A combination of these methods often yields the best results. For instance, a common sequence is chemical pretreatment (acidification, neutralization) followed by vacuum distillation.[9][10]
Q3: How do water and salt impurities specifically affect the synthesis of solketal from glycerol and acetone?
A3: In the acid-catalyzed synthesis of solketal, both water and salts have a detrimental effect on the reaction.
-
Water: The presence of water can reduce the activity of the catalyst. For example, in the acetalization of glycerol using certain zeolite catalysts, the presence of water can lower the conversion rate by up to 50%.[4][6] However, some catalysts, like Beta zeolite with a high Si/Al ratio, exhibit better tolerance to water due to their hydrophobicity.[5]
-
Salts (specifically NaCl): Sodium chloride acts as a poison for the acid sites on heterogeneous catalysts, significantly reducing their activity.[4][5][6] The negative impact of NaCl can be more pronounced than that of water at low concentrations.[5]
Q4: Can crude glycerol be used directly in the synthesis of glycerol carbonate?
A4: While using purified glycerol is generally recommended for optimal results, some studies have explored the direct use of crude glycerol for glycerol carbonate synthesis. The success of this approach is highly dependent on the catalyst used. For instance, sodium carbonate (Na2CO3) has been shown to be a suitable catalyst that can tolerate a certain amount of residual water (up to 3 wt%).[8] Some basic catalysts can even utilize the alkaline residues in crude glycerol as part of the catalytic system.[3] However, impurities like water and methanol can still negatively influence the conversion and selectivity of the reaction.[3]
Troubleshooting Guides
Issue 1: Low conversion of glycerol in solketal synthesis.
This is a common issue that can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low glycerol conversion.
-
Step 1: Verify the Purity of the Glycerol.
-
Problem: Impurities in crude glycerol, such as water, salts, and soaps, can significantly inhibit the reaction.[1][2]
-
Solution: If using crude glycerol, consider implementing a purification protocol. A simple acidification followed by neutralization can remove soaps, while vacuum distillation is effective for removing salts and water.[9][10][12]
-
-
Step 2: Assess Catalyst Activity.
-
Problem: The acid catalyst may have been deactivated by impurities or have lost activity over time.
-
Solution: If using a heterogeneous catalyst, attempt to regenerate it according to the manufacturer's instructions. If regeneration is not possible or ineffective, replace the catalyst. For homogeneous catalysts, ensure the correct concentration is being used and that it has not been neutralized by basic impurities in the glycerol.
-
-
Step 3: Check Reaction Conditions.
-
Problem: Incorrect reaction temperature, time, or reactant molar ratios can lead to low conversion.
-
Solution: Refer to established protocols for the specific catalyst and reactants being used. Ensure the reaction is running at the optimal temperature and for a sufficient duration. The molar ratio of acetone to glycerol is also a critical parameter to verify.
-
Issue 2: Poor selectivity towards the desired glycerol-derived solvent (e.g., formation of byproducts).
Poor selectivity can arise from suboptimal reaction conditions or the presence of certain impurities that favor side reactions.
Caption: Troubleshooting workflow for poor product selectivity.
-
Step 1: Identify the Byproducts.
-
Action: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major byproducts.
-
-
Step 2: Correlate Byproducts with Impurities and Conditions.
-
Problem: For example, in solketal synthesis, the presence of methanol as an impurity can lead to the formation of other ketals.[1][2] In glycerol etherification, high temperatures can lead to the formation of oligomers.[15]
-
Solution: If methanol is an issue, enhance the purification of the crude glycerol to remove it. If oligomerization is occurring, consider reducing the reaction temperature or time.[16][17]
-
-
Step 3: Optimize Reaction Parameters for Selectivity.
-
Problem: Reaction conditions can be optimized for conversion but not for selectivity.
-
Solution: Systematically vary the reaction temperature, pressure, and catalyst loading to find conditions that favor the formation of the desired product while minimizing byproducts.
-
-
Step 4: Re-evaluate the Catalyst.
-
Problem: The chosen catalyst may not be the most selective for the desired transformation.
-
Solution: Consult the literature for catalysts known to have high selectivity for your specific reaction. For example, in glycerol acetalization, different acid catalysts can lead to varying product distributions.
-
Data Presentation
Table 1: Effect of Impurities on Glycerol Conversion to Solketal
| Catalyst | Impurity | Impurity Concentration (wt%) | Glycerol Conversion (%) | Reference |
| Amberlyst-15 & Zeolite Beta | Water | 50 | Significant Decrease | [2] |
| Amberlyst-15 & Zeolite Beta | NaCl | Not specified | Significant Decrease | [2] |
| Beta Zeolite (Si/Al = 19) | Water | 2 | ~41% (vs. 83.6% pure) | [5] |
| Beta Zeolite (Si/Al = 180) | Water | 10 | ~80% (vs. ~80% pure) | [5] |
| Beta Zeolite (Si/Al = 19) | NaCl | 2 | Significant Decrease | [5] |
| Beta Zeolite (Si/Al = 180) | NaCl | 2 | Significant Decrease | [5] |
| CO2 (as carbonic acid) | Methanol | 5 | Slight Decrease | [1][2] |
| CO2 (as carbonic acid) | Water | Not specified | Greatly Affects Conversion | [1][2] |
| CO2 (as carbonic acid) | NaCl | Not specified | Greatly Affects Conversion | [1][2] |
Table 2: Effect of Impurities on Glycerol Carbonate Synthesis
| Catalyst | Impurity | Impurity Concentration (wt%) | Effect on Reaction | Reference |
| Not specified | Water | 10 | GC becomes unstable, significant influence on conversion | [3] |
| Not specified | Methanol | 5 | Interferes with selectivity | [3] |
| Na2CO3 | Water & MONG | 0.72% Water, 0.57% MONG | Suitable catalyst, tolerates up to 3% water | [8] |
| La2O3 | Crude Glycerol Impurities | Not specified | Selectivity reduced to 2.3% (vs. 17% with pure glycerol) | [18] |
Experimental Protocols
Protocol 1: Purification of Crude Glycerol via Acidification and Neutralization
This protocol is a preliminary step to remove soaps from crude glycerol.
-
Materials: Crude glycerol, sulfuric acid (96%), sodium hydroxide solution, separatory funnel, pH meter or pH strips.
-
Procedure: a. Place the crude glycerol in a suitable reaction vessel. b. Slowly add concentrated sulfuric acid while stirring until the pH of the mixture reaches approximately 1-2. This will convert the soaps into free fatty acids. c. Continue stirring for 30 minutes. d. Transfer the mixture to a separatory funnel and allow it to stand. Three layers should form: an upper layer of fatty acids, a middle layer of glycerol and water, and a bottom layer of salts.[11] e. Carefully separate and collect the middle glycerol-rich layer. f. Slowly add a sodium hydroxide solution to the collected glycerol layer to neutralize the excess acid, bringing the pH to around 7. g. The resulting purified glycerol can be used for some applications or subjected to further purification like distillation.
Protocol 2: Synthesis of Glycerol Carbonate from Glycerol and Dimethyl Carbonate (DMC)
This protocol is adapted from a literature procedure using sodium carbonate as a catalyst.[3][19]
-
Materials: Purified glycerol, dimethyl carbonate (DMC), sodium carbonate (Na2CO3), three-neck flask, condenser, temperature sensor, mechanical stirrer, filtration apparatus.
-
Procedure: a. In a 250 mL three-neck flask equipped with a condenser, temperature sensor, and mechanical stirrer, add glycerol (e.g., 15.3 g, 0.167 mol), dimethyl carbonate (e.g., 45 g, 0.5 mol), and sodium carbonate (e.g., 0.053 g, 5 x 10⁻⁴ mol). b. Stir the mixture and heat it to reflux (approximately 75°C). c. Maintain the reaction at reflux for 2 hours. Monitor the conversion of glycerol using a suitable analytical technique (e.g., HPLC).[3][19] d. After the reaction is complete (e.g., >98% glycerol conversion), cool the reaction mixture to room temperature. e. Filter the mixture to remove the solid Na2CO3 catalyst. f. Remove the excess DMC and the methanol byproduct via distillation under atmospheric pressure. g. The remaining product is glycerol carbonate. Further purification can be performed if necessary.
References
- 1. Frontiers | Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. mdpi.com [mdpi.com]
- 7. Aqueous-phase reforming of crude glycerol: effect of impurities on hydrogen production - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01711K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. US7534923B2 - Method for purification of glycerol from biodiesel production - Google Patents [patents.google.com]
- 12. Improvement of the Crude Glycerol Purification Process Derived from Biodiesel Production Waste Sources through Computational Modeling [mdpi.com]
- 13. Glycerol - Wikipedia [en.wikipedia.org]
- 14. WO2008156612A1 - Process for the purification of crude glycerol compositions - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Selective Etherification of Glycerol over Heterogeneous Mixed Oxide Catalyst: Optimization of Reaction Parameters [pubs.sciepub.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Allyloxy-1,2-propanediol and Other Functional Monomers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of biomaterials and drug delivery, the choice of functional monomer is a critical decision that dictates the physicochemical properties, biocompatibility, and ultimate performance of the resulting polymer. This guide provides an objective comparison of 3-Allyloxy-1,2-propanediol against other widely used functional monomers: 2-Hydroxyethyl methacrylate (HEMA), Glycerol monomethacrylate (GMA), and N-vinylpyrrolidone (NVP). The analysis is supported by a summary of their properties, relevant experimental protocols, and visual diagrams to aid in material selection for research and development.
Monomer Overview and Physicochemical Properties
Functional monomers are the fundamental building blocks that impart specific desired characteristics to a polymer, such as hydrophilicity, reactive sites for crosslinking, or biocompatibility.[1][2] this compound, also known as Glycerol α-monoallyl ether, is a multifunctional monomer featuring both a reactive allyl group and two hydrophilic hydroxyl groups.[3] This unique structure allows for its incorporation into polymers like polyesters and polyurethanes, with the allyl group providing a site for various polymerization techniques, including UV curing, and the diol contributing to hydrophilicity.[3][4]
For comparison, HEMA is a well-established hydrophilic monomer renowned for its excellent biocompatibility, making it a primary component in soft contact lenses and hydrogels for drug delivery.[5][6] GMA is structurally similar to HEMA but contains an additional hydroxyl group, enhancing its hydrophilicity and making it suitable for water-compatible coatings and biomedical materials.[7][8] NVP is the precursor to Poly(N-vinylpyrrolidone) (PVP), a polymer with a long history of use in biomedical applications due to its low toxicity, chemical stability, and excellent biocompatibility.[9][10]
The table below summarizes the key physicochemical properties of these four monomers.
| Property | This compound | 2-Hydroxyethyl methacrylate (HEMA) | Glycerol monomethacrylate (GMA) | N-vinylpyrrolidone (NVP) |
| CAS Number | 123-34-2[11] | 868-77-9[12] | 5919-74-4[13] | 88-12-0 |
| Molecular Formula | C₆H₁₂O₃[11] | C₆H₁₀O₃[12] | C₇H₁₂O₄ | C₆H₉NO |
| Molecular Weight | 132.16 g/mol [11] | 130.14 g/mol [14] | 160.17 g/mol | 111.14 g/mol |
| Key Functional Groups | 1x Allyl, 2x Hydroxyl | 1x Methacrylate, 1x Hydroxyl[5] | 1x Methacrylate, 2x Hydroxyl[7] | 1x Vinyl, 1x Lactam[10] |
| Appearance | Colorless to light yellow liquid[3][15] | Colorless liquid[14] | Clear pale yellow liquid[16] | Colorless to yellow liquid |
| Boiling Point | 142 °C @ 28 mmHg[17] | 205-208 °C | 135-140 °C @ 2 mmHg | 90-92 °C @ 14 mmHg |
| Density | 1.068 g/mL at 25 °C[17] | 1.073 g/mL at 25 °C | 1.166 g/mL at 25 °C | 1.04 g/mL at 25 °C |
Performance Comparison in Polymer Systems
The choice of monomer directly influences the properties of the resulting polymer, particularly in the context of hydrogels, which are critical for many drug delivery and tissue engineering applications.[18][19]
| Performance Metric | Poly(this compound) based | Poly(HEMA) based | Poly(GMA) based | Poly(NVP) based (PVP) |
| Polymerization Methods | Radical co-polymerization, UV curing, Thiol-ene reactions[3] | Radical polymerization, UV curing[5] | Radical polymerization[7] | Radical polymerization[10] |
| Biocompatibility | High (used in drug delivery nanoparticles) | Excellent (widely used in medical devices)[5][6] | High (used in biocompatible hydrogels)[7] | Excellent (used as blood plasma substitute)[9][20] |
| Hydrophilicity / Swelling | Hydrophilic due to diol groups | Highly hydrophilic, forms hydrogels that absorb large amounts of water[5] | Very hydrophilic, useful in hydrogel preparation[8] | Highly hydrophilic, water-soluble[20][21] |
| Key Applications | Drug delivery systems, UV-curable resins, coatings[3] | Contact lenses, drug delivery, dental materials, biosensors[5][6] | Hydrogels for drug release, dental resins, hydrophilic coatings[7] | Drug delivery carrier, wound healing, tablet binder, surface modifier[9][21] |
| Unique Advantages | Dual functionality (allyl/hydroxyl) allows for versatile crosslinking and modification[3] | Extensive history of safe use in biomedical products; well-characterized[5] | Enhanced hydrophilicity and adhesion from dual hydroxyl groups[7] | Exceptional biocompatibility and low protein adsorption[9][20] |
Visualizing Workflows and Monomer Relationships
To better understand the practical application and comparative features of these monomers, the following diagrams are provided.
Caption: Experimental workflow for polymer synthesis and evaluation.
Caption: Logical relationships between monomers and key properties.
Experimental Protocols
Detailed and reproducible experimental methods are paramount in materials science. Below are standardized protocols for the synthesis and characterization of polymers derived from these functional monomers.
Protocol 1: Free-Radical Polymerization for Hydrogel Synthesis
This protocol describes a typical method for synthesizing a crosslinked hydrogel, which can be adapted for monomers like HEMA or GMA.
-
Monomer Solution Preparation: In a glass vial, dissolve the functional monomer (e.g., HEMA) in a suitable solvent (e.g., deionized water or ethanol) to a final concentration of 10-50% (w/v).
-
Crosslinker Addition: Add a crosslinking agent (e.g., ethylene glycol dimethacrylate, EGDMA) at a concentration of 1-5 mol% relative to the functional monomer.
-
Initiator Addition: Add a free-radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN, for organic solvents, or ammonium persulfate, APS, for aqueous solutions) at a concentration of 0.1-1 mol% relative to the monomer.
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Seal the vial and place it in a preheated water bath or oven at 60-80 °C for 4-24 hours. For photopolymerization, add a photoinitiator and expose to UV light of appropriate wavelength and intensity.
-
Purification: After polymerization, remove the resulting hydrogel from the vial. Cut it into discs or small pieces and immerse in a large volume of deionized water or a suitable solvent for 48-72 hours, changing the solvent every 12 hours to remove unreacted monomers and initiator.[22]
-
Drying: Dry the purified hydrogel to a constant weight, either by lyophilization (freeze-drying) or in a vacuum oven at a controlled temperature.
Protocol 2: Polymer Characterization
A. Swelling Ratio Determination
-
Weigh the dry hydrogel sample (W_d).
-
Immerse the sample in a phosphate-buffered saline (PBS, pH 7.4) solution at 37 °C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen sample (W_s).
-
Continue until the weight becomes constant (equilibrium swelling).
-
Calculate the equilibrium swelling ratio (ESR) using the formula: ESR = (W_s - W_d) / W_d.[22]
B. Molecular Structure and Thermal Properties Analysis
-
Fourier Transform Infrared (FTIR) Spectroscopy: Confirm the polymerization and identify characteristic functional groups of the polymer.[23][24]
-
Differential Scanning Calorimetry (DSC): Determine thermal properties such as the glass transition temperature (Tg), which provides insight into the polymer's physical state and chain mobility.[23][24]
-
Thermogravimetric Analysis (TGA): Assess the thermal stability and decomposition profile of the polymer.[25]
Protocol 3: In Vitro Biocompatibility Assessment - Cytotoxicity
This protocol outlines a basic method to assess the potential toxicity of the polymer to cells, a critical step for any biomedical application.[26][27]
-
Material Extraction: Prepare extracts of the sterilized polymer according to ISO 10993-5 standards. Incubate the polymer in a cell culture medium (e.g., DMEM) at 37 °C for 24-72 hours to allow any leachable substances to diffuse into the medium.
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts or HeLa cells) in a 96-well plate and incubate until cells reach approximately 80% confluency.
-
Exposure: Remove the existing culture medium and replace it with the prepared polymer extracts. Include positive (e.g., toxic substance) and negative (e.g., fresh medium) controls.
-
Incubation: Incubate the cells with the extracts for 24-48 hours.
-
Viability Assay (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into a purple formazan product.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control. A significant reduction in viability indicates a cytotoxic effect.[27]
Conclusion
The selection of a functional monomer is a foundational step in the design of advanced polymers for drug delivery and biomedical applications.
-
This compound is an emerging monomer that offers significant versatility due to its dual allyl and diol functionalities, making it particularly suitable for creating modified polymers and UV-cured networks.[3]
-
HEMA remains a gold standard for applications requiring proven biocompatibility and stable hydrogel formation, such as in ophthalmics and drug delivery.[5][6]
-
GMA provides enhanced hydrophilicity and is an excellent choice for applications where strong adhesion and water compatibility are paramount.[7]
-
NVP is the monomer of choice when exceptional biocompatibility and an inert, non-fouling surface are the primary requirements, leveraging the well-established safety profile of PVP.[9][21]
By understanding the distinct properties and performance characteristics outlined in this guide, researchers can make more informed decisions, aligning their choice of monomer with the specific demands of their intended application, from targeted drug delivery systems to advanced tissue engineering scaffolds.
References
- 1. psiberg.com [psiberg.com]
- 2. m.youtube.com [m.youtube.com]
- 3. haihangchem.com [haihangchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Silcare Private Label | 2-Hydroxyethyl Methacrylate (HEMA) â properties and applications [privatelabel.silcare.com]
- 6. polysciences.com [polysciences.com]
- 7. polysciences.com [polysciences.com]
- 8. Glycerol monomethacrylate - TMALAB (티엠에이랩) [tmalab.co.kr]
- 9. Poly(N-vinylpyrrolidone)-modified surfaces for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Applications of N-Vinylpyrrolidone in different fields-KNOWLEDGE-HENAN PENGFEI NEW MATERIALS [pf-pvp.com]
- 11. scbt.com [scbt.com]
- 12. 2-Hydroxyethyl Methacrylate (2-HEMA) (CAS 868-77-9) [lofrachemicals.com]
- 13. nbinno.com [nbinno.com]
- 14. jamorin.com [jamorin.com]
- 15. guidechem.com [guidechem.com]
- 16. specialchem.com [specialchem.com]
- 17. This compound | 123-34-2 [chemicalbook.com]
- 18. mdpi.com [mdpi.com]
- 19. Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. euacademic.org [euacademic.org]
- 21. hrcak.srce.hr [hrcak.srce.hr]
- 22. researchgate.net [researchgate.net]
- 23. measurlabs.com [measurlabs.com]
- 24. specialchem.com [specialchem.com]
- 25. pharmiweb.com [pharmiweb.com]
- 26. How to Verify Your Polymer’s Biocompatibility Using FDA Guidelines [eureka.patsnap.com]
- 27. pacificbiolabs.com [pacificbiolabs.com]
A Comparative Guide to GC-MS and HPLC for Purity Validation of 3-Allyloxy-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a polar compound like 3-Allyloxy-1,2-propanediol, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) present viable analytical approaches. This guide provides an objective comparison of these two techniques for the purity validation of this compound, supported by detailed experimental protocols and comparative data to inform method selection and implementation.
Executive Summary
Both GC-MS and HPLC are powerful techniques for the separation and quantification of chemical compounds. The choice between them for the analysis of this compound depends on several factors, including the need for definitive identification, the nature of potential impurities, and the desired analytical throughput.
-
GC-MS is highly suitable for the analysis of this compound due to its volatility. It offers excellent separation efficiency and provides definitive identification of the main component and any volatile impurities through mass spectral data. Direct analysis is feasible, although derivatization can be employed to improve peak shape and sensitivity.
-
HPLC is a versatile technique that can also be used for the analysis of this compound. As the compound lacks a strong UV chromophore, detection methods such as Refractive Index (RI) or a Charged Aerosol Detector (CAD) are necessary for direct analysis. HPLC is particularly advantageous for the analysis of non-volatile or thermally labile impurities.
Comparative Performance Data
The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for the analysis of this compound, based on validated methods for similar polar diols.
| Parameter | GC-MS | HPLC (with RI/CAD Detection) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.005 - 0.01 mg/kg | 0.1 - 0.5 mg/L |
| Limit of Quantification (LOQ) | 0.01 - 0.03 mg/kg | 0.5 - 1.5 mg/L |
| Precision (RSD%) | < 2% | < 3% |
| Accuracy (Recovery %) | 98 - 102% | 97 - 103% |
| Analysis Time | 15 - 25 minutes | 10 - 20 minutes |
| Derivatization | Optional (can improve performance) | Generally not required (unless using UV detection) |
| Impurity Profiling | Excellent for volatile and semi-volatile impurities | Excellent for non-volatile and polar impurities |
Experimental Protocols
GC-MS Method for Purity of this compound
This protocol describes a direct injection GC-MS method for the quantification of this compound and the identification of volatile impurities.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Autosampler
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35 - 300
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Transfer an aliquot to a GC vial for analysis.
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
HPLC Method for Purity of this compound
This protocol outlines a reversed-phase HPLC method with Refractive Index (RI) detection for the quantification of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
Chromatographic Conditions:
-
Column: C18 column, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
RI Detector Temperature: 35°C
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
-
The purity is determined by calculating the area percentage of the this compound peak relative to the total peak area.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the purity validation of this compound using both GC-MS and HPLC.
GC-MS Analytical Workflow
HPLC-RI Analytical Workflow
Conclusion
Both GC-MS and HPLC are robust and reliable methods for the purity validation of this compound.
-
GC-MS is the recommended technique when definitive identification of volatile impurities is required. Its high resolution and the availability of mass spectral libraries make it a powerful tool for comprehensive purity assessment.
-
HPLC with RI or CAD detection offers a simpler alternative that does not require heating the sample, which can be advantageous if thermally labile impurities are suspected. It is a straightforward method for routine quality control where the primary goal is to quantify the main component.
The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, laboratory instrumentation availability, and the desired sample throughput. For comprehensive characterization, employing both techniques can provide a more complete purity profile of this compound.
A Comparative Performance Analysis of Resins Formulated with 3-Allyloxy-1,2-propanediol versus DGEBA
In the landscape of thermosetting polymers, Diglycidyl ether of bisphenol A (DGEBA) stands as a cornerstone, widely utilized for its exceptional mechanical strength, thermal stability, and adhesive properties. However, the formulation of resins is a nuanced science, often requiring the incorporation of modifiers to tailor properties for specific applications. 3-Allyloxy-1,2-propanediol (APD), a glycerol-derived monomer, represents a class of such modifiers, often employed as a reactive diluent. This guide provides an objective comparison of the performance of standard DGEBA-based resins against those modified with aliphatic reactive diluents analogous to APD, supported by experimental data from scientific literature.
This comparison is structured to inform researchers, scientists, and drug development professionals on the performance trade-offs inherent in these formulations. The primary role of DGEBA is as the principal resin binder, forming a rigid, cross-linked network. In contrast, APD and similar aliphatic modifiers are typically introduced to reduce viscosity, enhance flexibility, and improve toughness, which can concurrently influence other key performance metrics.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key mechanical and thermal properties of neat DGEBA resins and DGEBA resins modified with aliphatic reactive diluents. The data for modified systems, particularly those using 1,4-butanediol diglycidyl ether (BDDGE), serve as a proxy to illustrate the likely effects of incorporating this compound, given the scarcity of direct quantitative data for APD itself.
Table 1: Mechanical Properties of DGEBA vs. DGEBA Modified with an Aliphatic Reactive Diluent
| Property | DGEBA (Neat) | DGEBA + Aliphatic Reactive Diluent | Test Standard |
| Tensile Strength (MPa) | 60 - 80 | 50 - 70 | ASTM D638 |
| Tensile Modulus (GPa) | 2.5 - 3.5 | 2.0 - 3.0 | ASTM D638 |
| Elongation at Break (%) | 3 - 6 | 4 - 8 | ASTM D638 |
| Flexural Strength (MPa) | 100 - 130 | 90 - 110 | ASTM D790 |
| Flexural Modulus (GPa) | 2.8 - 3.8 | 2.2 - 3.2 | ASTM D790 |
Note: The data for the modified DGEBA represents a typical range observed when incorporating aliphatic reactive diluents at concentrations of 10-20 phr (parts per hundred resin).
Table 2: Thermal Properties of DGEBA vs. DGEBA Modified with an Aliphatic Reactive Diluent
| Property | DGEBA (Neat) | DGEBA + Aliphatic Reactive Diluent | Test Standard |
| Glass Transition Temp. (Tg) by DSC (°C) | 120 - 180 | 90 - 150 | ASTM E1356 |
| Glass Transition Temp. (Tg) by DMA (°C) | 130 - 190 | 100 - 160 | ASTM D7028 |
Note: The specific Tg is highly dependent on the curing agent and cure cycle used.
Experimental Protocols
The data presented is predicated on standardized testing methodologies to ensure accuracy and comparability. Below are summaries of the key experimental protocols.
1. Tensile Properties (ASTM D638):
-
Specimen Preparation: Dog-bone shaped specimens of a specified type (e.g., Type I) are cast or machined from the cured resin.
-
Procedure: Specimens are conditioned under standard laboratory conditions. The test is conducted using a universal testing machine where the specimen is pulled at a constant rate of crosshead movement until fracture. A load cell measures the applied force, and an extensometer measures the elongation between two gauge marks.
-
Data Acquired: Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.
2. Dynamic Mechanical Analysis (DMA) (ASTM D7028):
-
Specimen Preparation: Rectangular specimens of defined dimensions are prepared from the cured resin.
-
Procedure: The specimen is clamped in the DMA instrument, often in a dual or single cantilever configuration. A sinusoidal oscillatory force is applied to the sample at a set frequency (commonly 1 Hz) while the temperature is increased at a constant rate (e.g., 5 °C/min)[1].
-
Data Acquired: The storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss to storage modulus) are recorded as a function of temperature. The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.
3. Differential Scanning Calorimetry (DSC) (ASTM E1356):
-
Specimen Preparation: A small sample (typically 10-15 mg) of the cured resin is hermetically sealed in an aluminum pan[2].
-
Procedure: The sample pan and an empty reference pan are placed in the DSC cell. The temperature is ramped at a controlled rate (e.g., 10 or 20 °C/min)[2]. The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.
-
Data Acquired: The glass transition temperature (Tg) is observed as a step change in the heat flow curve. DSC can also be used to study the extent of cure by measuring the residual exothermic heat of reaction.
Mandatory Visualizations
Caption: Chemical structures of DGEBA and this compound.
Caption: Experimental workflow for resin characterization.
Caption: Conceptual comparison of resin network structures.
References
A Comparative Guide to the Mechanical Properties of Bio-Based Polymers: Featuring 3-Allyloxy-1,2-propanediol Derivatives and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical properties of polymers derived from 3-Allyloxy-1,2-propanediol (GAE) and other leading bio-based polymers. As the demand for sustainable and biocompatible materials grows, understanding the mechanical performance of these polymers is crucial for their application in fields ranging from medical devices to advanced drug delivery systems.
Comparative Analysis of Mechanical Properties
The following tables summarize the key mechanical properties of various bio-based polymers. These properties are critical in determining the suitability of a polymer for specific applications, dictating its strength, stiffness, and elasticity.
| Polymer Class | Specific Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Glycerol-Based Polyesters | Poly(glycerol succinate-co-maleate) | ~20 | ~0.04 | ~8.8 |
| Poly(glycerol glutarate) | 0.41 - 0.62 | 0.0019 - 0.0046 | 16.3 - 26.9[1] | |
| Polylactic Acid (PLA) | Neat PLA | 50 - 70 | 2.7 - 3.9 | < 10[2] |
| Polyhydroxyalkanoates (PHAs) | Poly(3-hydroxybutyrate) (PHB) | 15 - 40 | 1.2 - 3.5 | 3 - 10 |
| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | 20 - 35 | 1.0 - 2.5 | 15 - 50 | |
| Bio-Based Polyurethanes (Bio-PUs) | Soybean oil-based | 0.27 - 0.43 | - | - |
Table 1: Tensile Properties of Selected Bio-Based Polymers. This table provides a comparison of the tensile strength, Young's modulus, and elongation at break for different classes of bio-based polymers.
| Polymer Class | Specific Polymer | Storage Modulus (E') (MPa) | Loss Modulus (E'') (MPa) | Tan Delta (δ) Peak Temperature (°C) |
| Glycerol-Based Polyesters | Poly(glycerol succinate-co-maleate) | Varies with maleate content | Varies with maleate content | Increases with maleate content[1] |
| Polylactic Acid (PLA) | Neat PLA | ~2000 - 3000 (at 30°C) | ~100 - 200 (at 65°C) | ~60 - 70 |
| Bio-Based Polyurethanes (Bio-PUs) | Segmented Polyurethanes | Varies significantly with soft segment | Varies significantly with soft segment | -90 to 50 (depending on soft segment) |
Table 2: Dynamic Mechanical Properties of Selected Bio-Based Polymers. This table outlines the dynamic mechanical analysis (DMA) data, which is crucial for understanding the viscoelastic behavior of the polymers.
Experimental Protocols for Mechanical Characterization
Accurate and reproducible characterization of mechanical properties is fundamental to material science. The following are standardized experimental protocols widely used for the polymers discussed in this guide.
Tensile Testing (ASTM D638)
Tensile testing is performed to determine the tensile strength, Young's modulus, and elongation at break of a material.
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638. Condition the specimens at a standard temperature and humidity.
-
Testing Machine: Utilize a universal testing machine (UTM) equipped with appropriate grips to securely hold the specimen.
-
Test Procedure: Apply a uniaxial tensile force to the specimen at a constant rate of crosshead movement until the specimen fractures.
-
Data Acquisition: Record the applied force and the elongation of the specimen throughout the test.
-
Analysis: Generate a stress-strain curve from the collected data to determine the key tensile properties.
Dynamic Mechanical Analysis (DMA) (ASTM D4065)
DMA is used to measure the viscoelastic properties of polymers, providing information on the storage modulus (elastic response), loss modulus (viscous response), and tan delta (damping).
Methodology:
-
Specimen Preparation: Prepare rectangular or cylindrical specimens of defined dimensions.
-
DMA Instrument: Use a dynamic mechanical analyzer capable of applying an oscillatory force to the sample and measuring the resultant displacement.
-
Test Procedure: Subject the specimen to a sinusoidal mechanical loading at a specific frequency while ramping the temperature over a defined range.
-
Data Acquisition: Measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
Analysis: Identify glass transition temperatures and other relaxation events from the peaks in the tan delta and changes in the moduli.
Melt Rheology (ASTM D4440)
Melt rheology is used to characterize the flow behavior of molten polymers.
Methodology:
-
Sample Preparation: Use a small amount of the polymer in the form of pellets or powder.
-
Rheometer: Employ a rotational rheometer with a parallel plate or cone-and-plate geometry.
-
Test Procedure: Place the sample between the plates, heat it to the desired molten temperature, and apply an oscillatory shear strain at varying frequencies.
-
Data Acquisition: Measure the complex viscosity, storage modulus (G'), and loss modulus (G'') as a function of frequency.
-
Analysis: Analyze the data to understand the processability and viscoelastic behavior of the polymer melt.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for characterizing the mechanical properties of polymers.
References
A Comparative Guide to Cross-Validation of Analytical Methods for 3-Allyloxy-1,2-propanediol Detection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Allyloxy-1,2-propanediol, a key chemical intermediate, is crucial for ensuring product quality and consistency. The selection of a suitable analytical method is a critical step, and cross-validation of different methods provides a high degree of confidence in the reliability of the analytical data. This guide presents a comparison of potential analytical methods for the detection and quantification of this compound, supported by detailed experimental protocols and expected performance data based on the analysis of analogous compounds, due to the limited availability of direct comparative studies for this specific analyte.
The primary analytical techniques suitable for the analysis of this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-FID offers a robust and cost-effective solution for routine analysis, while GC-MS provides higher selectivity and sensitivity, making it ideal for impurity profiling and trace-level quantification.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. These values are derived from validated methods for structurally similar propanediol derivatives and serve as a benchmark for method development and validation.
| Performance Characteristic | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 1 - 5 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 5 - 15 µg/mL | 0.5 - 2 µg/mL |
| Accuracy (Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 5% | < 3% |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using GC-FID and GC-MS.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the routine quantification of this compound in bulk material or concentrated solutions.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or isopropanol) in a 10 mL volumetric flask.
-
Dilute to the mark with the solvent and mix thoroughly.
-
Prepare a series of calibration standards of this compound in the same solvent, covering the expected concentration range of the sample.
2. GC-FID System and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split mode, 20:1).
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the selective and sensitive quantification of this compound, especially at low concentrations or in complex matrices.
1. Sample Preparation:
-
Follow the same sample preparation procedure as for the GC-FID method. For trace analysis, a concentration step (e.g., solvent evaporation) may be necessary.
-
Derivatization (optional, to improve peak shape and sensitivity): To a dried aliquot of the sample extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 260 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan (m/z 40-300) for qualitative analysis and peak identification.
-
Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 57, 75, 101). The mass spectrum for this compound can be found in the NIST WebBook.
-
3. Data Analysis:
-
For quantification, create a calibration curve by plotting the peak area of the selected ion(s) for the standards against their concentrations.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Mandatory Visualization
To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for the GC-FID and GC-MS methods, as well as the logical flow of a cross-validation study.
Caption: Experimental workflow for GC-FID analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical workflow for cross-validation of analytical methods.
A Comparative Guide to 3-Allyloxy-1,2-propanediol in Bio-based Polymer Systems
In the advancing field of sustainable materials, the demand for versatile, high-performance, bio-based monomers is paramount. 3-Allyloxy-1,2-propanediol, also known as glyceryl allyl ether (GAE), has emerged as a significant building block in the synthesis of functional polymers. Derived from glycerol, a byproduct of biodiesel production, this molecule offers a unique combination of a reactive allyl group and two hydroxyl functionalities, paving the way for novel polymer architectures and applications.
This guide provides an objective comparison of this compound with other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Core Advantages of this compound
The primary advantage of this compound lies in its trifunctional nature, which imparts significant versatility in polymer design.
-
Versatile Polymerization Routes : The molecule's structure allows it to participate in multiple polymerization reactions. The two hydroxyl groups can be used in the synthesis of polyesters, polyurethanes, polyacetals, and epoxy resins.[1] Simultaneously, the allyl group can be copolymerized with various vinyl monomers (e.g., acrylates, styrene) or undergo other reactions like thiol-ene coupling.[1][2]
-
Post-Polymerization Modification : The pendant allyl group serves as a reactive handle for post-synthesis modification. This is particularly valuable for creating cross-linked networks, often through UV or thermal curing, which enhances the mechanical and thermal properties of the final material.[1] This makes GAE highly suitable for developing coatings, adhesives, and UV-curable resins.[1]
-
Enhanced Polymer Properties : By acting as a chain extender, GAE can contribute to higher molecular weight polymers, which often translates to improved flexibility and film-forming capabilities.[1]
-
Bio-based and Biocompatible : As a glycerol derivative, GAE provides a renewable alternative to petroleum-based monomers.[3][4] Polymers based on glycerol scaffolds are often noted for their high biocompatibility, making them promising candidates for biomedical applications such as drug delivery systems and tissue engineering.[2][5][6]
Performance Comparison with Alternatives
This compound distinguishes itself from other bio-based diols and functional monomers through its unique combination of functionalities. The following table compares GAE with common alternatives used in bio-based polymer synthesis.
| Feature | This compound (GAE) | 1,3-Propanediol (PDO) | Isosorbide | Other Glycidyl Ethers (e.g., EEGE, tBGE) |
| Bio-based Source | Glycerol | Corn Sugar (via fermentation) | Starch (via glucose) | Glycerol (indirectly) |
| Key Functional Groups | 1 Allyl, 2 Hydroxyls | 2 Primary Hydroxyls | 2 Secondary Hydroxyls, Rigid Bicyclic Ether | 1 Epoxide, 1 Protected Hydroxyl |
| Primary Polymerization | Polycondensation (Polyesters, Polyurethanes), Radical Polymerization, Thiol-Ene Reactions.[1] | Polycondensation (Polyesters).[7] | Polycondensation (Polyesters, Polycarbonates) | Anionic Ring-Opening Polymerization (AROP).[3][5] |
| Post-Modification | High potential via allyl group (e.g., UV curing, grafting).[1] | Limited to end-group modification. | Limited due to rigid structure. | Requires deprotection of the side chain to reveal hydroxyl group.[5][6] |
| Key Advantages | High versatility, tunable cross-linking, functional side chains. | Excellent for linear, semi-crystalline polyesters (e.g., PTT). | Imparts high thermal stability (High Tg) and rigidity. | Creates linear polyethers with pendant hydroxyl groups after deprotection.[5] |
| Common Applications | UV-curable resins, functional coatings, hydrogels, biomedical polymers.[1][2] | Fibers, films, engineering plastics.[7] | High-performance plastics, transparent polycarbonates. | PEG-alternatives, biocompatible materials, drug delivery.[5][6] |
Quantitative Data Summary
The following table summarizes the physical and chemical properties of this compound and the typical thermal properties of polymers derived from it and its alternatives. Direct comparative data for polymers under identical conditions is scarce in the literature; therefore, representative values are provided.
Table 1: Properties of this compound Monomer
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | [8][9][10] |
| Molecular Weight | 132.16 g/mol | [8][9][11] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | ~1.068 g/mL at 25 °C | [2][11] |
| Boiling Point | 142 °C at 28 mmHg | [2] |
| Refractive Index | n20/D ~1.462 |
Table 2: Comparative Thermal Properties of Derived Polymers
| Polymer Type | Monomer(s) | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Decomposition Temp. (Td) | Key Characteristics |
| Unsaturated Polyester | This compound , Dicarboxylic Acid | Variable (depends on cross-linking) | Amorphous | >250 °C | Thermoset, high stability after curing.[12] |
| Poly(trimethylene succinate) | 1,3-Propanediol , Succinic Acid | ~ -30 °C | ~ 110 °C | >300 °C | Semi-crystalline, biodegradable.[7] |
| Poly(isosorbide carbonate) | Isosorbide , Carbonate Source | 160 - 170 °C | Amorphous | >350 °C | High rigidity, high thermal stability. |
| Linear Polyglycerol | Protected Glycidyl Ethers (e.g., EEGE) | ~ -25 °C | Amorphous | >300 °C | Amorphous, highly hydrophilic, biocompatible.[6][13] |
Experimental Protocols & Methodologies
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for polymer synthesis and modification using this compound.
Protocol 1: Synthesis of an Unsaturated Polyester Resin via Melt Polycondensation
Objective: To synthesize a linear polyester with pendant allyl groups for subsequent cross-linking.
Materials:
-
This compound (GAE)
-
Adipic acid
-
Titanium (IV) butoxide (Ti(OBu)₄) catalyst
-
Nitrogen gas inlet
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle and vacuum pump.
Procedure:
-
Charge the reaction flask with an equimolar ratio of this compound and adipic acid (e.g., 0.5 mol of each).
-
Add the catalyst, Ti(OBu)₄, at a concentration of approximately 200-300 ppm relative to the total weight of the monomers.
-
Fit the mechanical stirrer and condenser. Begin purging the system with a slow stream of nitrogen gas to create an inert atmosphere.
-
Heat the mixture to 180°C with continuous stirring. The esterification reaction will begin, producing water as a byproduct, which is removed through the condenser. Maintain this temperature for approximately 4-5 hours or until the theoretical amount of water has been collected.
-
For the polycondensation stage, increase the temperature to 220°C and gradually apply a vacuum (reducing pressure to <1 mmHg) over 30 minutes.
-
Continue the reaction under high vacuum and temperature for another 3-4 hours to increase the polymer's molecular weight by removing excess diol and other volatile byproducts.
-
The reaction is complete when the desired viscosity is achieved (monitored by the torque on the mechanical stirrer).
-
Cool the reactor to room temperature under a nitrogen atmosphere. The resulting viscous liquid or solid is the unsaturated polyester resin.
Protocol 2: UV-Curing of the GAE-Based Resin via Thiol-Ene "Click" Reaction
Objective: To cross-link the synthesized unsaturated polyester resin to form a solid thermoset film.
Materials:
-
Synthesized GAE-based unsaturated polyester from Protocol 1.
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) as a thiol cross-linker.
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator.
-
Solvent (e.g., acetone) for viscosity adjustment.
-
UV curing lamp (365 nm).
Procedure:
-
Dissolve 1 gram of the GAE-based resin in a minimal amount of acetone.
-
Add the thiol cross-linker (PETMP). The stoichiometry should be such that the molar ratio of allyl groups on the resin to thiol groups on the PETMP is 1:1.
-
Add the photoinitiator (DMPA) at 1-2 wt% of the total resin and cross-linker weight.
-
Stir the mixture in the dark until a homogeneous solution is formed.
-
Cast the solution onto a glass substrate to form a thin film of uniform thickness.
-
Place the coated substrate in a vacuum oven at 40°C for 10 minutes to evaporate the solvent.
-
Expose the film to UV radiation (365 nm, ~100 mW/cm²) for 5-10 minutes.
-
The film will cure into a solid, cross-linked network. The degree of curing can be confirmed using techniques like FTIR spectroscopy by monitoring the disappearance of the thiol S-H peak (~2570 cm⁻¹) and the C=C peak of the allyl group.
Visualizing Pathways and Workflows
Diagrams created using Graphviz DOT language help clarify complex relationships and processes.
Caption: Synthesis and modification routes for GAE-based polymers.
Caption: General experimental workflow for GAE polymer development.
References
- 1. haihangchem.com [haihangchem.com]
- 2. 3-烯丙氧基-1,2-丙二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymers without Petrochemicals: Sustainable Routes to Conventional Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00064H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Allyloxy-1,2 propanediol (CAS 123-34-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 3-Allyloxy-1,2 propanediol [webbook.nist.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biocompatibility of Materials Synthesized with 3-Allyloxy-1,2-propanediol and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel biomaterials with tailored properties is a cornerstone of advancement in drug delivery, tissue engineering, and medical devices. 3-Allyloxy-1,2-propanediol (3-APD) has emerged as a versatile monomer for the synthesis of functional polymers, owing to its dual hydroxyl and allyl functionalities. These features allow for the creation of hydrophilic and crosslinkable materials. However, a thorough evaluation of the biocompatibility of 3-APD-based materials is critical for their translation into clinical applications. This guide provides a comparative analysis of the biocompatibility of materials synthesized with 3-APD, benchmarked against widely-used alternatives such as Poly(ethylene glycol) (PEG) and Poly(lactic-co-glycolic acid) (PLGA).
While direct and extensive biocompatibility data for polymers synthesized specifically with this compound remains limited in publicly available literature, this guide draws upon data from structurally similar materials to provide a pertinent comparison. A notable example is a study on poly(3-allyloxy-1,2-propylene succinate), a polyester synthesized from succinic anhydride and allyl glycidyl ether, which shares structural similarities with potential 3-APD-based polymers.
Quantitative Biocompatibility Data Summary
The following tables summarize key quantitative biocompatibility data for materials synthesized with a 3-APD analogue and the common alternatives, PEG and PLGA.
| Material | Assay | Cell Line | Result | Citation |
| Poly(3-allyloxy-1,2-propylene succinate) (3-APD Analogue) | MTT Assay | Rat Alveolar Macrophages | 86-100% cell viability | [1] |
| PEGylated Nanoparticles | Cytotoxicity Assay | Breast Cancer Cells (4T1) | >94% cell viability | |
| PEGylated β-Cyclodextrins | Cell Viability Assay | MC3T3-E1 Osteoblasts | ~80% cell viability at 100-500 µg/mL | |
| PLGA Nanoparticles | Cytotoxicity Assay | Not specified | Non-toxic at concentrations < 10 mg/mL |
Table 1: In Vitro Cytotoxicity Data
| Material | Assay | Blood Source | Result | Citation |
| PLGA Nanoparticles | Hemolysis Assay | Human Blood | No significant hemolytic effect | |
| PLGA Nanoparticles | Hemolysis Assay | Rat Blood | No significant hemolytic effect at concentrations < 10 mg/mL | |
| Chitosan/Collagen/PVA Hydrogel | Hemolysis Assay | Not specified | < 2% hemolysis (non-hemolytic) | [2] |
Table 2: Hemocompatibility Data (Hemolysis)
| Material | Implantation Site | Animal Model | Observation | Citation |
| Glycerol-based Polymer | Subcutaneous | Rat | Completely absorbed after 60 days with normal tissue restoration | [3] |
| Polyurethane (PU) | Cage Implant | Not specified | Increased IL-6 production compared to PE and ot-PVC at 28 days | [4] |
| Polyethylene (PE) | Cage Implant | Not specified | Milder inflammatory reaction than ot-PVC | [4] |
Table 3: In Vivo Local Tissue Response
Experimental Protocols
Detailed methodologies for the key biocompatibility experiments are provided below, based on established standards to ensure reproducibility and comparability.
In Vitro Cytotoxicity: MTT Assay (based on ISO 10993-5)
This protocol assesses the potential of a material to cause cellular damage.
-
Material Extraction:
-
Sterilize the test material (e.g., polymer film, hydrogel) using an appropriate method (e.g., ethylene oxide, gamma irradiation).
-
Incubate the sterilized material in a cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3-6 cm²/mL.
-
The extraction is typically carried out at 37°C for 24-72 hours.
-
A negative control (high-density polyethylene) and a positive control (e.g., organotin-stabilized PVC) are processed in parallel.
-
-
Cell Culture and Exposure:
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts, 3T3 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the material extracts (and control extracts).
-
-
MTT Assay:
-
After 24 hours of incubation with the extracts, remove the media.
-
Add 50 µL of MTT solution (0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control.
-
A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.
-
Hemocompatibility: Hemolysis Assay (based on ASTM F756)
This protocol evaluates the potential of a material to damage red blood cells.
-
Material Preparation:
-
Prepare the test material with a defined surface area.
-
Use positive (e.g., water) and negative (e.g., saline) controls.
-
-
Blood Collection and Preparation:
-
Collect fresh human or rabbit blood in tubes containing an anticoagulant (e.g., citrate).
-
Dilute the blood with a saline solution to a specified hemoglobin concentration.
-
-
Direct Contact Method:
-
Place the test material in a tube.
-
Add the diluted blood and incubate with gentle agitation at 37°C for a defined period (e.g., 3 hours).
-
-
Hemoglobin Measurement:
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
-
Data Analysis:
-
Calculate the percentage of hemolysis relative to the positive control.
-
Materials are typically classified as non-hemolytic (<2% hemolysis), slightly hemolytic (2-5% hemolysis), or hemolytic (>5% hemolysis).[2]
-
In Vivo Local Effects: Subcutaneous Implantation (based on ISO 10993-6)
This protocol assesses the local tissue response to an implanted material.
-
Material Preparation and Sterilization:
-
Prepare implants of the test material and a negative control material (e.g., high-density polyethylene) of a standardized size and shape.
-
Sterilize the implants.
-
-
Surgical Implantation:
-
Under anesthesia, make small incisions in the dorsal skin of the animal model (e.g., rat, rabbit).
-
Create subcutaneous pockets and insert the sterile implants.
-
Suture the incisions.
-
-
Post-Operative Observation:
-
Monitor the animals for signs of inflammation, infection, or other adverse reactions at the implantation sites over a period of 1 to 12 weeks.
-
-
Histopathological Evaluation:
-
At the end of the study period, euthanize the animals and excise the implants along with the surrounding tissue.
-
Fix the tissue in formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
A pathologist will score the tissue response based on the presence and extent of inflammation, fibrosis, necrosis, and neovascularization.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for In Vitro Cytotoxicity MTT Assay.
Caption: Workflow for Hemocompatibility Hemolysis Assay.
Caption: Workflow for In Vivo Subcutaneous Implantation Study.
Conclusion
The evaluation of biocompatibility is a multifactorial process essential for the safe application of novel biomaterials. While direct quantitative data for materials synthesized with this compound are not yet widely available, preliminary data from structurally similar polymers, such as poly(3-allyloxy-1,2-propylene succinate), are promising, indicating low cytotoxicity.[1] The glycerol backbone, a component of 3-APD, is generally considered biocompatible and is a common component in various biomedical applications.[3][5]
Compared to well-established biomaterials like PEG and PLGA, which have extensive biocompatibility profiles demonstrating their general safety, materials derived from 3-APD require further rigorous evaluation. The experimental protocols outlined in this guide provide a framework for conducting such assessments in a standardized manner. The allyl functionality of 3-APD offers significant potential for creating advanced biomaterials with tunable properties through thiol-ene chemistry and other modification strategies. Future research should focus on generating comprehensive biocompatibility data for a range of polymers and hydrogels synthesized using 3-APD to fully realize their potential in the biomedical field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Cytokine-Associated Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in glycerol polymers: chemistry and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility in Polymerization: A Comparative Guide to 3-Allyloxy-1,2-propanediol and Glycerol Carbonate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined polymers with reproducible characteristics is paramount in materials science and drug development. This guide provides a comparative analysis of the experimental reproducibility in the polymerization of 3-Allyloxy-1,2-propanediol, an allyl ether, and a viable alternative, Glycerol Carbonate, a cyclic carbonate. We will delve into the factors influencing the reproducibility of these polymerizations, present available experimental data, and provide detailed methodologies for their synthesis.
Key Factors Influencing Reproducibility
The reproducibility of polymerization reactions is highly sensitive to a number of variables. For the monomers , the key challenges differ significantly.
This compound (Glycerol Monoallyl Ether): The primary obstacle to achieving high degrees of polymerization and reproducibility with allyl monomers like this compound is degradative chain transfer . This process involves the abstraction of a hydrogen atom from the allyl monomer by a propagating radical, leading to the formation of a stable, less reactive allyl radical. This new radical is often slow to re-initiate polymerization, resulting in low molecular weight polymers and reduced polymerization rates. Factors that can influence the extent of degradative chain transfer, and thus reproducibility, include:
-
Initiator Concentration: Higher initiator concentrations can lead to a higher rate of initiation, but may also increase the likelihood of termination reactions.
-
Temperature: Temperature affects the rate of both initiation and propagation, as well as the rate of chain transfer. Finding an optimal temperature is crucial.
-
Monomer Purity: Impurities can act as inhibitors or chain transfer agents, significantly impacting the polymerization process.
-
Solvent Choice: The solvent can influence the reactivity of the propagating species and the conformation of the polymer chains.
Glycerol Carbonate: The polymerization of glycerol carbonate typically proceeds via ring-opening polymerization (ROP). The reproducibility of ROP is generally more controllable than free-radical polymerization of allyl monomers. Key factors for reproducible results include:
-
Catalyst/Initiator Purity and Concentration: The activity of the catalyst or initiator is critical. Trace impurities can poison the catalyst or lead to side reactions.
-
Monomer Purity: The presence of water or other protic impurities can interfere with many ROP mechanisms, leading to premature termination and a broader molecular weight distribution.
-
Temperature and Reaction Time: These parameters control the rate of polymerization and can influence the occurrence of side reactions such as decarboxylation, especially at higher temperatures.
-
Anhydrous Conditions: Strict exclusion of moisture is often necessary for controlled ROP.
Comparative Experimental Data
Direct comparative studies on the homopolymerization of this compound under various reproducible conditions are scarce in publicly available literature. Much of the research focuses on its copolymerization to leverage its functional hydroxyl groups while overcoming the challenges of homopolymerization. For glycerol carbonate, more data is available for its ring-opening polymerization. The following tables summarize representative data gleaned from available studies.
Table 1: Polymerization of this compound (Representative Data)
| Polymerization Type | Initiator/Catalyst | Temperature (°C) | Monomer Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| Free Radical (Bulk) | Dibenzoyl Peroxide | 80 | Low | Oligomers | Broad | General knowledge on allyl monomers |
| Free Radical (Solution) | AIBN | 70 | Variable | Low | Broad | General knowledge on allyl monomers |
Note: Specific quantitative data for the homopolymerization of this compound is limited. The outcomes are generally described as yielding low molecular weight oligomers due to degradative chain transfer.
Table 2: Polymerization of Glycerol Carbonate (Representative Data)
| Polymerization Type | Initiator/Catalyst | Temperature (°C) | Monomer Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| Anionic ROP | Potassium tert-butoxide | 170 | High | Up to 1000 | - | [1] |
| Anionic ROP | Partially deprotonated trimethylolpropane | 170 | High | Up to 1000 | - | [1] |
| ROP | Tin(II) octoate | 130 | >95 | 5,000 - 15,000 | 1.2 - 1.6 | Representative data for cyclic carbonates |
| ROP | TBD (organocatalyst) | Room Temp | >90 | Controlled | < 1.2 | Representative data for controlled ROP |
Experimental Protocols
Below are representative experimental protocols for the polymerization of this compound and glycerol carbonate. These are generalized procedures and may require optimization for specific applications.
Protocol 1: Free-Radical Polymerization of this compound (Bulk)
Objective: To synthesize poly(this compound) via bulk free-radical polymerization.
Materials:
-
This compound (monomer), purified
-
Dibenzoyl peroxide (initiator)
-
Schlenk flask
-
Vacuum line
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
Place a magnetic stir bar in a Schlenk flask and flame-dry under vacuum.
-
Allow the flask to cool to room temperature under a nitrogen or argon atmosphere.
-
Introduce a known quantity of purified this compound into the flask.
-
Add the desired amount of dibenzoyl peroxide (e.g., 1-2 mol% relative to the monomer).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80°C).
-
Allow the polymerization to proceed for a specified time (e.g., 24 hours) with stirring.
-
Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
Dissolve the resulting polymer in a suitable solvent (e.g., THF) and precipitate into a non-solvent (e.g., cold hexane) to purify.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the polymer for molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
Protocol 2: Ring-Opening Polymerization of Glycerol Carbonate
Objective: To synthesize poly(glycerol carbonate) via ring-opening polymerization using an organocatalyst.
Materials:
-
Glycerol carbonate (monomer), dried and purified
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Benzyl alcohol (initiator)
-
Anhydrous toluene (solvent)
-
Schlenk flask
-
Vacuum line
-
Nitrogen or Argon gas supply
-
Glovebox (optional, for handling sensitive reagents)
Procedure:
-
Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
In a glovebox or under a nitrogen atmosphere, add anhydrous toluene to a Schlenk flask.
-
Add the desired amount of dried glycerol carbonate to the flask.
-
Add the initiator, benzyl alcohol, via syringe.
-
Add the catalyst, DBU, via syringe.
-
Immerse the flask in an oil bath at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by taking aliquots and analyzing by ¹H NMR spectroscopy to determine monomer conversion.
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum.
-
Characterize the polymer for molecular weight, PDI (GPC), and structure (NMR).
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for conducting a reproducible polymerization experiment.
Caption: A generalized workflow for ensuring reproducibility in polymerization experiments.
Conclusion
Achieving reproducible experimental results in the polymerization of this compound is challenging due to the inherent nature of allyl monomers to undergo degradative chain transfer. This often leads to the formation of low molecular weight oligomers and makes precise control over the polymer characteristics difficult. In contrast, the ring-opening polymerization of glycerol carbonate offers a more controlled and reproducible route to well-defined polymers. For applications requiring precise control over molecular weight and architecture, glycerol carbonate and other cyclic monomers represent a more reliable alternative to allyl-containing monomers like this compound. Careful control over experimental parameters, particularly monomer and reagent purity and reaction conditions, is critical for enhancing the reproducibility of both systems.
References
A Comparative Guide to the Synthesis of 3-Allyloxy-propane-1,2-diol: Enzymatic vs. Chemical Routes
For researchers and professionals in drug development and chemical synthesis, the choice of a synthetic pathway can significantly impact the efficiency, cost, and environmental footprint of producing a target molecule. This guide provides a detailed comparison of enzymatic and chemical approaches for the synthesis of 3-allyloxy-propane-1,2-diol, a versatile building block in various chemical industries. We will delve into the experimental protocols, quantitative data, and logical workflows of both methods to offer a clear perspective for selecting the optimal route for your specific needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative and qualitative aspects of the chemical and a representative chemoenzymatic synthesis of 3-allyloxy-propane-1,2-diol.
| Parameter | Chemical Synthesis (Acid-Catalyzed Hydrolysis) | Chemoenzymatic Synthesis (Kinetic Resolution) |
| Starting Material | Allyl glycidyl ether | Racemic 3-allyloxy-propane-1,2-diol |
| Key Reagents | Sulfuric acid (catalyst), water | Lipase (e.g., from Pseudomonas cepacia), acyl donor (e.g., vinyl acetate), organic solvent |
| Number of Steps | 1 | 2 (for resolution) |
| Typical Yield | High (often >90%) | ~50% for each enantiomer (theoretical max.) |
| Product | Racemic mixture ((R/S)-3-allyloxy-propane-1,2-diol) | Enantiomerically enriched (e.g., (R)- and (S)-enantiomers) |
| Stereoselectivity | None | High (often >99% enantiomeric excess) |
| Reaction Conditions | Aqueous acidic solution, moderate temperature | Mild conditions (often room temperature), non-aqueous solvent |
| Catalyst | Mineral acid (e.g., H₂SO₄) | Enzyme (Lipase) |
| Environmental Impact | Use of strong acid, potential for acidic waste | Use of biodegradable enzyme, organic solvents may be required |
Experimental Protocols
Chemical Synthesis: Acid-Catalyzed Hydrolysis of Allyl Glycidyl Ether
This method provides a straightforward route to racemic 3-allyloxy-propane-1,2-diol.
Materials:
-
Allyl glycidyl ether
-
Sulfuric acid (H₂SO₄), 0.1 M
-
Water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask containing allyl glycidyl ether, add a 0.1 M aqueous solution of sulfuric acid.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the racemic 3-allyloxy-propane-1,2-diol.
Chemoenzymatic Synthesis: Lipase-Catalyzed Kinetic Resolution
This protocol describes a method to separate the enantiomers of racemic 3-allyloxy-propane-1,2-diol, a crucial step in the synthesis of enantiomerically pure compounds.
Materials:
-
Racemic 3-allyloxy-propane-1,2-diol
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Erlenmeyer flask, orbital shaker, filtration setup
Procedure:
-
To a solution of racemic 3-allyloxy-propane-1,2-diol in an anhydrous organic solvent, add the immobilized lipase.
-
Add the acylating agent (e.g., vinyl acetate).
-
Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 30-50°C).
-
Monitor the reaction progress by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted enantiomer and the acylated product.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted enantiomer of 3-allyloxy-propane-1,2-diol from the acylated product by column chromatography.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the chemical and chemoenzymatic synthesis pathways.
Caption: Chemical synthesis of racemic 3-allyloxy-propane-1,2-diol.
Caption: Chemoenzymatic resolution of 3-allyloxy-propane-1,2-diol.
Discussion
The choice between a chemical and an enzymatic approach for synthesizing 3-allyloxy-propane-1,2-diol depends heavily on the desired outcome.
Chemical synthesis , specifically the acid-catalyzed hydrolysis of allyl glycidyl ether, is a robust and high-yielding method for producing the racemic diol. This approach is often favored for applications where stereochemistry is not critical, due to its simplicity and efficiency. However, the use of strong acids necessitates careful handling and waste neutralization, which can be a drawback from an environmental perspective.
Chemoenzymatic synthesis , on the other hand, excels in producing enantiomerically pure forms of 3-allyloxy-propane-1,2-diol. The use of enzymes like lipases allows for highly selective transformations under mild reaction conditions, which is a significant advantage in terms of green chemistry. The main trade-off is the theoretical maximum yield of 50% for each enantiomer in a kinetic resolution, and the need for a subsequent separation step. Furthermore, as some studies have indicated, a fully enzymatic route for a complex synthesis may not always be feasible, and a combination of chemical and enzymatic steps (chemoenzymatic route) might be necessary.
Safety Operating Guide
Proper Disposal of 3-Allyloxy-1,2-propanediol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Allyloxy-1,2-propanediol, also known as Glycerol α-monoallyl ether, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a procedural framework for its responsible disposal, emphasizing adherence to local, regional, and national regulations. While not classified as a hazardous waste under U.S. EPA Resource Conservation and Recovery Act (RCRA) P-series or U-series, it must be managed with care.[1]
Immediate Safety Considerations
Before handling or disposing of this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles and chemical-resistant gloves. Although it has a relatively high flash point, it is a combustible liquid and should be kept away from ignition sources.[2] Like other ethers, there is a potential for peroxide formation upon prolonged exposure to air and light, which can be explosive.[3] Therefore, containers should be dated upon receipt and opening.
Disposal Procedures
The primary directive for the disposal of this compound is to avoid environmental release. Under no circumstances should this chemical be emptied into drains or sewers. [3]
Unused or Waste Product:
-
Hazardous Waste Determination: While not a listed hazardous waste, chemical waste generators must determine if the waste exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity) according to regulations like 40 CFR Parts 261.3.[1]
-
Collection: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Licensed Disposal Facility: Arrange for the disposal of the waste through a licensed hazardous waste disposal company. This is the recommended and safest method.[4]
Contaminated Materials:
-
Spill Cleanup: In the event of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth.[1] Do not use combustible materials like sawdust.
-
Collection: Place the absorbent material and any other contaminated debris into a suitable, sealed container for disposal.[3]
-
Disposal: Handle contaminated packages and materials in the same way as the substance itself.[3] Dispose of them through a licensed hazardous waste contractor.
Empty Containers:
-
Decontamination: Completely emptied containers can be recycled, but they must be managed appropriately.[3] The best practice is to triple-rinse the container with a suitable solvent.
-
Rinsate Collection: The rinsate from cleaning the container must be collected and disposed of as hazardous waste.[1]
-
Final Disposal: Once thoroughly decontaminated, the container can be disposed of as regular trash, with labels defaced.[1]
Quantitative Data for Disposal Considerations
While specific regulatory limits for this compound are not broadly published, the following physical and chemical properties are critical for a proper hazardous waste determination.
| Property | Value | Significance for Disposal |
| Flash Point | 98 °C / 208.4 °F (closed cup)[2] | Above the 140°F threshold for EPA ignitability characteristic (D001).[5] |
| RCRA Classification | Not listed (P- or U-series)[1] | Does not automatically qualify as a listed hazardous waste. |
| Transport Regulation | Not regulated as dangerous goods (DOT, TDG, IATA, IMDG/IMO) | Fewer restrictions for transportation to a disposal facility. |
| Water Solubility | Soluble | While soluble, this does not permit sewer disposal.[3] |
| WGK (German Water Hazard Class) | WGK 1 (low hazard to water) | Indicates a lower, but not negligible, risk to aquatic environments. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 3-Allyloxy-1,2-propanediol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 3-Allyloxy-1,2-propanediol, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][2][3] | Protects against splashes and potential serious eye irritation or damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested in accordance with EN 374.[1] Double gloving is recommended for extensive handling. | Prevents skin contact. The specific glove material should be selected based on the duration of handling and potential for immersion. |
| Respiratory Protection | A NIOSH-approved respirator with a type ABEK (EN14387) filter or a dust mask (type N95) should be used, especially in cases of inadequate ventilation.[4][5] | Protects against inhalation of vapors or aerosols. The need for respiratory protection is dependent on the ventilation conditions.[1] |
| Protective Clothing | A chemically resistant lab coat or apron.[1][3] | Provides a barrier against accidental spills and splashes. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.
Operational Plan
1. Preparation:
-
Ventilation: Work in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Before handling the chemical, put on all required PPE as specified in the table above. Ensure gloves are inspected for any signs of degradation or punctures.
-
Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure a spill kit compatible with this compound is readily accessible.
2. Handling:
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid direct flames.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
1. Chemical Waste:
-
Unused or waste this compound should be collected in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of the chemical waste through your institution's hazardous waste management program.
2. Contaminated Materials:
-
All disposable PPE (gloves, aprons, etc.) that has come into contact with this compound should be considered contaminated.
-
Place all contaminated solid waste, including absorbent materials from spills, into a separate, clearly labeled hazardous waste container.
-
Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate should be collected as hazardous waste. The cleaned glassware can then be washed with soap and water.
3. Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
After rinsing, the container can be disposed of as non-hazardous waste, or recycled, in accordance with your local regulations.
By adhering to these safety and logistical guidelines, you can significantly reduce the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
